N-Methyl-L-prolinol
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[(2S)-1-methylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJPHPOVDIRJK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295001 | |
| Record name | (2S)-1-Methyl-2-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34381-71-0 | |
| Record name | (2S)-1-Methyl-2-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34381-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1-Methyl-2-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-methylpyrrolidine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of (S)-1-Methyl-2-pyrrolidinemethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Methyl-2-pyrrolidinemethanol, a chiral pyrrolidine (B122466) derivative, is a versatile building block of significant interest in the fields of pharmaceutical and agrochemical research and development. Its primary utility lies in its application as a chiral auxiliary and ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.[1] The stereogenic center and the presence of both a hydroxyl and a tertiary amine group within its structure are key to its efficacy in directing stereoselective transformations. This technical guide provides a comprehensive overview of the fundamental physical, chemical, and safety properties of (S)-1-Methyl-2-pyrrolidinemethanol, along with generalized experimental protocols for their determination and its role in asymmetric synthesis.
Chemical and Physical Properties
The fundamental properties of (S)-1-Methyl-2-pyrrolidinemethanol are summarized in the tables below, providing a clear reference for researchers.
Table 1: General and Physical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol [2] |
| Density | 0.968 g/mL at 25 °C[2] |
| Boiling Point | 67-69 °C at 12 mmHg[2] |
| Refractive Index | 1.469 at 20 °C[2] |
| Optical Rotation | [α]²⁰/D = -49.5° (c=5 in methanol)[2] |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 34381-71-0[2] |
| PubChem CID | 643492 |
| EC Number | 251-981-9[2] |
| MDL Number | MFCD00011727[2] |
| SMILES | CN1CCC[C@H]1CO |
| InChI | InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 |
Table 3: Safety and Handling
| Property | Value |
| Flash Point | 63 °C (145.4 °F) - closed cup |
| Storage Temperature | 2-8 °C |
| Personal Protective Equipment | Eyeshields, Gloves, multi-purpose combination respirator cartridge (US) |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection. |
Experimental Protocols
Determination of Boiling Point at Reduced Pressure
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For heat-sensitive compounds or those with high boiling points at atmospheric pressure, determination at reduced pressure is standard.
Apparatus:
-
Round-bottom flask
-
Claisen adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Vacuum source with a manometer
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble a distillation apparatus using the components listed above.
-
Place a small volume of (S)-1-Methyl-2-pyrrolidinemethanol and a stir bar into the round-bottom flask.
-
Ensure all joints are securely sealed.
-
Begin stirring and gradually apply vacuum to the system to the desired pressure, as measured by the manometer.
-
Gently heat the sample using the heating mantle.
-
Observe the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
Measurement of Optical Rotation
Optical rotation is a key property of chiral molecules and is measured using a polarimeter. The specific rotation is a standardized value.
Apparatus:
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Prepare a solution of (S)-1-Methyl-2-pyrrolidinemethanol of a known concentration (c, in g/mL) in a suitable solvent (e.g., methanol).
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and measure the observed rotation (α).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where l is the path length of the cell in decimeters (dm).
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a common technique to assess the purity of a volatile compound.
Apparatus:
-
Gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID).
-
A suitable capillary column (e.g., a non-polar or mid-polar column).
-
Syringe for sample injection.
Procedure:
-
Optimize the GC method, including inlet temperature, oven temperature program, carrier gas flow rate, and detector settings.
-
Dissolve a small amount of (S)-1-Methyl-2-pyrrolidinemethanol in a suitable volatile solvent.
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.
-
Record the chromatogram.
-
The purity is typically estimated by the area percentage of the main peak relative to the total area of all peaks (excluding the solvent peak). For higher accuracy, a calibrated standard of known purity should be used.[3]
Role in Asymmetric Synthesis
(S)-1-Methyl-2-pyrrolidinemethanol is widely employed as a chiral auxiliary or ligand in various asymmetric transformations. Its effectiveness stems from the ability of its stereocenter to induce chirality in the product by creating a diastereoselective transition state.
A common application is in the enantioselective addition of organometallic reagents to carbonyl compounds. The (S)-1-Methyl-2-pyrrolidinemethanol can coordinate to the metal of the organometallic reagent, forming a chiral complex. This complex then delivers the nucleophilic group to one face of the carbonyl, leading to the preferential formation of one enantiomer of the product alcohol.
Below is a generalized workflow illustrating this concept.
References
An In-depth Technical Guide to N-Methyl-L-prolinol (CAS 34381-71-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-L-prolinol, with the CAS registry number 34381-71-0, is a chiral amino alcohol derived from the natural amino acid L-proline. This versatile compound has emerged as a crucial building block and catalyst in modern organic synthesis, particularly in the realm of asymmetric reactions. Its unique structural features, combining a pyrrolidine (B122466) ring, a tertiary amine, and a primary alcohol, make it an effective chiral auxiliary, ligand for metal-catalyzed reactions, and a precursor for a variety of organocatalysts. This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characterization, synthesis, and key applications of this compound, with a focus on its role in asymmetric catalysis. Detailed experimental protocols and mechanistic insights are provided to aid researchers in its practical application.
Physicochemical and Spectroscopic Characterization
This compound is typically a colorless to pale yellow liquid with a faint amine-like odor.[1] It is soluble in water and other polar organic solvents.[1]
Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 34381-71-0 | [2][3] |
| Molecular Formula | C₆H₁₃NO | [2] |
| Molecular Weight | 115.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 67-69 °C at 12 mmHg | [2] |
| Density | 0.968 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.469 | [2] |
| Optical Rotation [α]¹⁹/D | -49.5° (c = 5 in methanol) | [4] |
| Flash Point | 63 °C (145.4 °F) - closed cup | [4] |
| Storage Temperature | 2-8 °C | [2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques. Although detailed spectral data is not consistently published in readily available literature, typical expected values and observed fragments are summarized below.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C-N functional groups. Chiral eutectic mixtures involving this compound have been characterized using ATR-FTIR spectroscopy.[2]
1.2.3. Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns. The base peak is typically observed at m/z 70.
| m/z | Proposed Fragment |
| 115 | [M]⁺ (Molecular Ion) |
| 84 | [M - CH₂OH]⁺ |
| 70 | [M - CH₂OH - CH₂]⁺ or [C₄H₈N]⁺ |
| 57 | [C₃H₅N]⁺ |
| 42 | [C₂H₄N]⁺ |
Synthesis of this compound
This compound is commonly synthesized from the readily available and inexpensive chiral starting material, L-proline.
Synthetic Pathway Overview
A typical synthesis involves the N-methylation of L-proline followed by the reduction of the carboxylic acid functionality. One common method involves the conversion of L-proline to its oxazolidinone derivative, followed by methylation and subsequent reduction.[2] Another approach involves high-pressure hydrogenation of L-proline in the presence of a suitable catalyst.
Experimental Protocol: Synthesis from L-Proline
The following protocol is a representative example of the synthesis of this compound.
Step 1: N-formylation of L-proline
-
Dissolve L-proline (1 equivalent) in formic acid.
-
Slowly add acetic anhydride (B1165640) while maintaining the temperature at 5-10 °C.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Quench the reaction by adding ice-cold water.
-
Evaporate the solvent to obtain (S)-(-)-N-formylproline, which can be used in the next step without further purification.
Step 2: Reduction of (S)-(-)-N-formylproline
-
Slowly add a tetrahydrofuran (B95107) (THF) solution of (S)-(-)-N-formylproline to a suspension of lithium aluminum hydride (LiAlH₄) (5 equivalents) in THF, maintaining a gentle reflux.
-
Continue refluxing the reaction mixture for 48 hours.
-
Cool the reaction to room temperature and quench by the sequential and careful addition of water, 15% aqueous sodium hydroxide (B78521) solution, and then more water.
-
Filter the resulting mixture and dry the filtrate over magnesium sulfate.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude product by distillation to afford this compound.
Applications in Asymmetric Synthesis
This compound is a cornerstone in asymmetric synthesis, primarily utilized as a chiral building block, a ligand for transition-metal catalysts, and an organocatalyst. Its derivatives are particularly effective in promoting a variety of carbon-carbon bond-forming reactions with high stereoselectivity.
Mechanism of Action: Enamine Catalysis
Derivatives of this compound, often silyl (B83357) ethers, are highly effective organocatalysts for reactions such as Michael additions and aldol (B89426) reactions. These transformations proceed through an enamine-based catalytic cycle.
In this cycle, the chiral secondary amine of the this compound derivative reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as a nitroolefin in a Michael addition. The bulky substituents on the catalyst, such as a silyl ether group, effectively shield one face of the enamine, directing the electrophilic attack to the opposite face and thereby inducing high enantioselectivity. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst.
Representative Experimental Protocols
3.2.1. Asymmetric Michael Addition of Aldehydes to Nitroolefins
This compound-derived catalysts have demonstrated excellent performance in the asymmetric Michael addition of aldehydes to nitroolefins.
General Protocol:
-
To a stirred solution of the nitroalkene (1 equivalent) in a suitable solvent (e.g., dichloromethane), add the aldehyde (2 equivalents).
-
Add the this compound-derived organocatalyst (typically 5-20 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired chiral Michael adduct.
3.2.2. Asymmetric Aldol Reaction
This compound and its derivatives can also catalyze asymmetric aldol reactions, leading to the formation of chiral β-hydroxy carbonyl compounds.
General Protocol:
-
To a stirred solution of the catalyst (10-20 mol%) in a chosen solvent, add the aldehyde (1 equivalent) and the ketone (5 equivalents). An additive may also be included.
-
Stir the solution at a controlled temperature (e.g., -10 to 25 °C) for 24-72 hours.
-
Quench the reaction with a saturated ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and dry it over magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product as necessary.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification
| Hazard Class | Category |
| Flammable liquids | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
GHS Label Elements
-
Pictogram:
-
Exclamation mark (!)
-
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Handling and Storage
This compound should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[6] It is hygroscopic and air-sensitive, and therefore should be stored under an inert atmosphere.[6] Recommended storage is in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8 °C.[2][6] Incompatible materials to avoid include strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6]
Conclusion
This compound is a valuable and versatile chiral compound with significant applications in asymmetric synthesis. Its ready availability from L-proline, coupled with its efficacy as a precursor to highly stereoselective organocatalysts, has solidified its importance in both academic research and industrial drug development. This guide has provided a detailed overview of its properties, synthesis, and applications, with the aim of facilitating its effective use by researchers and scientists in the field of organic chemistry. As the demand for enantiomerically pure compounds continues to grow, the role of this compound and its derivatives is expected to expand further.
References
Chirality of N-Methyl-L-prolinol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-L-prolinol, a chiral amino alcohol derived from the naturally occurring amino acid L-proline, has emerged as a pivotal molecule in the field of asymmetric synthesis.[1] Its rigid pyrrolidine (B122466) framework and stereochemically defined hydroxymethyl group at the C-2 position bestow upon it unique chiral properties that are leveraged in a multitude of stereoselective transformations. This technical guide provides a comprehensive overview of the chirality of this compound, including its synthesis, stereochemical characterization, and its critical role as an organocatalyst and chiral auxiliary in the synthesis of optically active compounds. Detailed experimental protocols and mechanistic insights are presented to facilitate its application in research and drug development.
Introduction
Chirality is a fundamental concept in organic chemistry and plays a crucial role in the biological activity of many pharmaceutical compounds. The synthesis of enantiomerically pure molecules is, therefore, a significant challenge and a primary objective in drug discovery and development. Chiral catalysts and auxiliaries are indispensable tools in achieving this goal. This compound, with its C6H13NO molecular formula, is a prominent example of a versatile chiral building block.[1][2] It is a colorless to pale yellow liquid with a faint amine-like odor.[2] The core of its chemical identity and utility lies in its stereochemistry, which is inherited from its precursor, L-proline.
Stereochemical and Physical Properties
The chirality of this compound originates from the stereocenter at the 2-position of the pyrrolidine ring, which bears a hydroxymethyl group. The "L" designation signifies its stereochemical relationship to L-proline. The absolute configuration is (S). This well-defined stereochemistry is the cornerstone of its application in asymmetric synthesis.
Table 1: Physicochemical and Chiral Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H13NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 67-69 °C at 12 mmHg | [1] |
| Density | 0.968 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.469 | [1] |
| Specific Optical Rotation | [α]D20: -49.5° (c=5, MeOH) |
Synthesis of this compound
The enantiopurity of this compound is critical for its function, and thus, its synthesis is designed to preserve the stereochemistry of the starting material, L-proline. Several synthetic routes have been developed, with a common strategy involving the reduction of the carboxylic acid functionality of a protected L-proline derivative.
Experimental Protocol: Synthesis from L-Proline
This protocol details a two-step synthesis of this compound from L-proline via N-formylation followed by reduction with lithium aluminum hydride.
Step 1: Synthesis of (S)-(-)-N-formylproline [3]
-
Dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid in a suitable reaction vessel.
-
Maintain the reaction temperature between 5°C and 10°C using an ice bath.
-
Slowly add 30 mL of acetic anhydride (B1165640) to the solution while stirring.
-
Continue stirring the reaction mixture for 2 hours at room temperature.
-
After the reaction is complete, quench the reaction by adding 35 mL of ice-cold water.
-
Remove the solvent by evaporation under reduced pressure to yield (S)-(-)-N-formylproline as a clear, viscous, light yellow oil. This product is typically used in the next step without further purification.
Step 2: Synthesis of this compound [3]
-
Under a nitrogen atmosphere, prepare a suspension of 8.23 g (0.217 mol) of lithium aluminum hydride (LAH) in 125 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Slowly add a solution of the (S)-(-)-N-formylproline (from Step 1) in 20 mL of THF to the LAH suspension. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the reaction mixture for 48 hours.
-
Cool the reaction to room temperature and carefully quench the excess LAH by the sequential and dropwise addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide (B78521) solution, and finally 25 mL of water.
-
Filter the resulting off-white precipitate and wash it with THF.
-
Dry the combined filtrate over anhydrous magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by bulb-to-bulb distillation (oven temperature 40°C-55°C, 0.15 Torr) to afford pure this compound.
Role in Asymmetric Synthesis: The Enamine Catalytic Cycle
This compound is a precursor to highly effective organocatalysts, particularly for reactions proceeding through an enamine intermediate.[4] These catalysts are renowned for their ability to facilitate asymmetric aldol (B89426) and Michael addition reactions with high enantioselectivity.
The catalytic cycle is initiated by the reaction of the chiral secondary amine (derived from this compound) with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile in a stereocontrolled manner, dictated by the chiral scaffold of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the enantiomerically enriched product.
Generalized Enamine Catalytic Cycle
Caption: Generalized enamine catalytic cycle for this compound derived catalysts.
Applications in Asymmetric Reactions
The utility of this compound and its derivatives as organocatalysts is demonstrated in a wide range of asymmetric transformations, consistently affording products with high levels of stereocontrol.
Asymmetric Michael Addition
This compound-derived catalysts have proven highly effective in the asymmetric Michael addition of aldehydes and ketones to nitroolefins. The bulky nature of the catalyst's chiral environment effectively shields one face of the enamine intermediate, directing the attack of the nitroolefin to the opposite face and thereby inducing high enantioselectivity.[4]
Table 2: Performance of this compound Derivative in Asymmetric Michael Addition *
| Aldehyde | Nitroolefin | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Propanal | trans-β-nitrostyrene | 95:5 | 99 |
| Butanal | trans-β-nitrostyrene | 94:6 | 98 |
| Cyclohexanecarbaldehyde | trans-β-nitrostyrene | >99:1 | 99 |
*Data is representative of typical results and may vary based on specific reaction conditions and catalyst derivatives.
Experimental Workflow: Asymmetric Michael Addition
Caption: A typical experimental workflow for an this compound catalyzed Michael addition.
Conclusion
This compound is a cornerstone of modern asymmetric synthesis. Its chirality, derived from the natural amino acid L-proline, is effectively translated into the stereoselective synthesis of a wide array of complex molecules. The straightforward synthesis of this compound, coupled with its high efficiency as a precursor to organocatalysts, ensures its continued and widespread use in both academic research and the pharmaceutical industry. The mechanistic understanding of its role in enamine catalysis provides a rational basis for the design of new catalysts and the development of novel stereoselective transformations. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound will undoubtedly increase.
References
Physical and chemical properties of N-Methyl-L-prolinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-L-prolinol, a chiral amino alcohol derived from L-proline, is a versatile building block in asymmetric synthesis and pharmaceutical research. Its unique structural features make it a valuable chiral auxiliary and ligand in a variety of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid at room temperature.[1] While some sources describe it as a white to light yellow crystal powder, the preponderance of supplier information indicates a liquid state under standard conditions. A definitive melting point is not widely reported, which is consistent with a substance that is liquid at ambient temperatures.
Identification and General Properties
| Property | Value | Reference |
| Chemical Name | (2S)-1-Methyl-2-pyrrolidinemethanol | |
| Synonyms | This compound, (S)-(-)-1-Methyl-2-pyrrolidinemethanol, (S)-2-(Hydroxymethyl)-1-methylpyrrolidine | [2] |
| CAS Number | 34381-71-0 | [1][2][3] |
| Molecular Formula | C₆H₁₃NO | [1][2][3] |
| Molecular Weight | 115.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
Physicochemical Data
| Property | Value | Conditions | Reference |
| Boiling Point | 67-69 °C | 12 mmHg | [2] |
| Density | 0.968 g/mL | 25 °C | [2] |
| Refractive Index (n_D²⁰) | 1.469 | 20 °C | [2] |
| Optical Activity ([α]₁₉/D) | -49.5° | c = 5 in methanol | |
| Flash Point | 63 °C (145.4 °F) | closed cup | |
| Storage Temperature | 2-8°C |
Spectral Data
1.3.1. Mass Spectrometry
An electron ionization mass spectrum is available for this compound.[4]
1.3.2. Predicted ¹H NMR Spectral Data (D₂O, 900 MHz)
Note: This is a predicted spectrum for the related compound N-Methyl-L-proline.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.85 | dd | H-2 |
| 3.45 | m | H-5a |
| 2.95 | m | H-5b |
| 2.75 | s | N-CH₃ |
| 2.30 | m | H-3a |
| 2.05 | m | H-4a |
| 1.90 | m | H-3b |
| 1.75 | m | H-4b |
1.3.3. Predicted ¹³C NMR Spectral Data
Note: This is based on general knowledge of similar structures, as specific experimental data was not found.
| Chemical Shift (ppm) | Assignment |
| ~68 | C-2 |
| ~65 | -CH₂OH |
| ~58 | C-5 |
| ~42 | N-CH₃ |
| ~28 | C-3 |
| ~23 | C-4 |
1.3.4. Infrared (IR) Spectroscopy
Note: The following are characteristic absorption bands expected for this compound based on its functional groups. Experimental spectra for the similar compound N-methylpyrrolidine show characteristic C-H stretching bands between 2964-2769 cm⁻¹.[5]
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H (alcohol) |
| 2960-2850 | C-H (alkane) |
| 1470-1430 | C-H (bend) |
| 1150-1050 | C-N (amine) |
| 1050-1000 | C-O (alcohol) |
Experimental Protocols
Synthesis of this compound from L-proline
This protocol describes a two-step synthesis involving the formation of (S)-(-)-N-formylproline followed by its reduction to this compound.[3][6]
Step 1: Synthesis of (S)-(-)-N-formylproline
-
Dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid while maintaining the temperature between 5-10°C.
-
Slowly add 30 mL of acetic anhydride (B1165640) to the solution.
-
Stir the reaction mixture continuously for 2 hours at room temperature.
-
Quench the reaction by adding 35 mL of ice-cold water.
-
Remove the solvent by evaporation to yield (S)-(-)-N-formylproline as a clarified, viscous, light yellow oil. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Under a nitrogen atmosphere, prepare a suspension of 8.23 g (0.217 mol) of lithium aluminum hydride (LAH) in 125 mL of tetrahydrofuran (B95107) (THF).
-
Slowly add a solution of (S)-(-)-N-formylproline (from Step 1) in 20 mL of THF to the LAH suspension, controlling the addition rate to maintain a mild reflux.
-
After the addition is complete, continue to reflux the reaction mixture for 48 hours.
-
Cool the reaction to room temperature and quench it by the careful, sequential addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide (B78521) solution, and 25 mL of water.
-
Filter the resulting off-white mixture.
-
Dry the filtrate over magnesium sulfate (B86663) and concentrate it to an oil.
-
Purify the crude product by bulb-to-bulb distillation (oven temperature 40-55°C, 0.15 Torr) to afford this compound.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, research on the structurally similar compound, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline, has elucidated potential neuroprotective and anticonvulsant mechanisms. These findings suggest that this compound may exhibit similar biological activities.
The proposed neuroprotective effects are attributed to the inhibition of amyloid-beta plaque formation, a key factor in Alzheimer's disease, and the reduction of oxidative stress and neuroinflammation.
Hypothetical Neuroprotective Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for the neuroprotective effects of this compound, based on the activity of its hydroxylated analog. This pathway involves the modulation of key cellular processes to mitigate neuronal damage.
Applications in Drug Development and Research
This compound serves as a critical chiral intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its primary application lies in asymmetric synthesis, where it is used as a chiral auxiliary or ligand to control the stereochemistry of chemical reactions, leading to the production of enantiomerically pure drugs.[1] This is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its specific stereoisomer.
Furthermore, its potential neuroprotective and anticonvulsant properties, as suggested by studies on related compounds, open avenues for its investigation as a therapeutic agent for neurodegenerative disorders and epilepsy.
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable chiral building block with well-defined physical and chemical properties. Its utility in asymmetric synthesis is well-established, and emerging research suggests potential therapeutic applications in the field of neuroscience. This technical guide provides a solid foundation for researchers and scientists working with this compound, offering essential data and protocols to facilitate its use in both research and development settings. Further investigation into its biological activities and the elucidation of its precise signaling pathways will be crucial in fully realizing its therapeutic potential.
References
An In-Depth Technical Guide to N-Methyl-L-prolinol Derived from L-proline for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-L-prolinol, a chiral amino alcohol derived from the naturally occurring amino acid L-proline, has emerged as a cornerstone in modern asymmetric synthesis. Its unique structural features, combining a rigid pyrrolidine (B122466) scaffold with a stereogenic center and a functional hydroxymethyl group, make it a highly effective chiral auxiliary and organocatalyst. This technical guide provides a comprehensive overview of this compound, detailing its synthesis from L-proline, its physicochemical properties, and its critical applications in catalyzing key chemical transformations for drug development and fine chemical synthesis. The content herein is tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed experimental protocols, quantitative data, and visual diagrams of reaction mechanisms and workflows.
Physicochemical Properties of this compound
This compound is a colorless to pale yellow liquid with a faint amine-like odor. Its chirality, inherited from L-proline, is the key to its utility in asymmetric synthesis.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol [1] |
| CAS Number | 34381-71-0[1] |
| Appearance | Colorless to pale yellow liquid/crystal powder[1] |
| Boiling Point | 67-69 °C at 12 mmHg[1] |
| Density | 0.968 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.469[1] |
| Solubility | Soluble in water |
Synthesis of this compound from L-proline
The most common and economically viable route to this compound is the reduction of L-proline. A widely used method involves the formation of an N-formyl intermediate followed by reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Synthesis via N-formylation and Reduction
This two-step protocol provides a reliable method for the laboratory-scale synthesis of this compound.
Step 1: Synthesis of (S)-(-)-N-formylproline
-
Dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid in a round-bottom flask.
-
Cool the solution to 5-10 °C in an ice bath.
-
Slowly add 30 mL of acetic anhydride (B1165640) to the stirred solution, maintaining the temperature between 5-10 °C.
-
After the addition is complete, continue stirring the reaction mixture for 2 hours at room temperature.
-
Quench the reaction by the careful addition of 35 mL of ice-cold water.
-
Remove the solvent by evaporation under reduced pressure to yield (S)-(-)-N-formylproline as a viscous, light yellow oil. This intermediate is typically used in the next step without further purification.
Step 2: Reduction of (S)-(-)-N-formylproline to this compound
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend 8.23 g (0.217 mol) of lithium aluminum hydride (LiAlH₄) in 125 mL of anhydrous tetrahydrofuran (B95107) (THF) in a multi-necked flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add a solution of the crude (S)-(-)-N-formylproline from Step 1 in 20 mL of anhydrous THF to the LiAlH₄ suspension. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the reaction mixture for 48 hours.
-
Cool the reaction mixture to room temperature and quench it by the sequential and careful addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide (B78521) solution, and 25 mL of water.
-
Filter the resulting off-white precipitate and wash it with THF.
-
Dry the combined filtrate over anhydrous magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil.
-
Purify the crude product by bulb-to-bulb distillation (oven temperature 40-55 °C, 0.15 Torr) to afford pure this compound.
A typical yield for this two-step process is around 57% based on the starting L-proline.
Applications in Asymmetric Organocatalysis
This compound and its derivatives are highly effective organocatalysts for a variety of asymmetric transformations, most notably Michael additions and aldol (B89426) reactions.[2] These reactions proceed through a common mechanistic pathway involving the formation of a chiral enamine intermediate.
Enamine Catalytic Cycle
The catalytic cycle for proline-derived catalysts, including this compound, is a well-established mechanism in organocatalysis. The cycle involves the reversible formation of a nucleophilic enamine from the catalyst and a carbonyl compound (an aldehyde or ketone). This enamine then attacks an electrophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.
Figure 1: Generalized enamine catalytic cycle for this compound.
Asymmetric Michael Addition
This compound and its derivatives have demonstrated excellent performance in the asymmetric Michael addition of aldehydes and ketones to nitroolefins. The bulky nature of the catalyst effectively shields one face of the enamine intermediate, leading to high enantioselectivity in the carbon-carbon bond formation.
Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
-
To a stirred solution of the nitroalkene (0.2 mmol) in a suitable solvent (e.g., 2 mL of Dichloromethane, CH₂Cl₂) at room temperature, add the aldehyde (0.4 mmol, 2 equivalents).
-
Add the this compound derivative organocatalyst (0.02 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy using an internal standard.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Table 2: Representative Data for Asymmetric Michael Addition Catalyzed by an this compound Derivative [2]
| Aldehyde | Nitroalkene | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Propanal | trans-β-nitrostyrene | CH₂Cl₂ | 10 | 7 | 99 | 75:25 | 79 |
Role in Drug Development
The ability of this compound to facilitate the synthesis of enantiomerically pure compounds makes it a valuable tool in drug discovery and development. Chiral molecules are crucial in pharmaceuticals as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This compound serves as a key chiral building block and catalyst in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, proline and its derivatives are utilized in the synthesis of various drugs, including antiviral and anticancer agents.[3]
Workflow for Asymmetric Synthesis in Drug Development
The development of a chiral drug using an organocatalyst like this compound typically follows a structured workflow, from initial catalyst screening to the final synthesis of the API.
Figure 2: A typical workflow for asymmetric synthesis in drug development.
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques. The following table summarizes typical spectroscopic data.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Predicted shifts can be found in public databases like the Human Metabolome Database.[4][5] |
| ¹³C NMR | Predicted shifts are also available in chemical databases.[4] |
| IR (Infrared) | Characteristic peaks for O-H and C-N stretching are expected. Predicted IR spectra are available in databases.[4] |
| Mass Spec (MS) | Molecular Ion Peak (M+) is expected at m/z = 115.17. |
Conclusion
This compound, readily synthesized from the inexpensive and naturally abundant amino acid L-proline, stands as a powerful and versatile tool in the arsenal (B13267) of synthetic chemists. Its efficacy as a chiral organocatalyst and auxiliary has been demonstrated in a wide range of asymmetric transformations, enabling the efficient and stereoselective synthesis of complex chiral molecules. For researchers and professionals in drug development, this compound offers a reliable and cost-effective solution for establishing key stereocenters in active pharmaceutical ingredients. The detailed protocols, quantitative data, and mechanistic insights provided in this guide are intended to facilitate its broader application and spur further innovation in the field of asymmetric synthesis.
References
Spectroscopic Profile of N-Methyl-L-prolinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-L-prolinol (CAS: 34381-71-0), a chiral amino alcohol pivotal in asymmetric synthesis and pharmaceutical research. Due to the limited availability of public experimental data for this compound, this document presents the available mass spectrometry data for the target molecule, alongside nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for the closely related compounds, N-Methyl-L-proline and L-prolinol, for comparative analysis.
Introduction
This compound, with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol , is a derivative of the amino acid L-proline.[1][2] Its chiral nature makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[2][3] A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in research and development.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. The electron ionization (EI) mass spectrum of this compound exhibits a distinct fragmentation pattern that is characteristic of its structure.
Table 1: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 42.05 | 45 | [C₂H₄N]⁺ |
| 43.05 | 30 | [C₂H₅N]⁺ |
| 56.05 | 25 | [C₃H₆N]⁺ |
| 70.05 | 100 | [C₄H₈N]⁺ (Base Peak) |
| 84.10 | 95 | [M-CH₂OH]⁺ |
| 115.10 | 15 | [M]⁺ (Molecular Ion) |
Data sourced from NIST WebBook[1]
Experimental Protocol - Mass Spectrometry (General)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile.
Instrumentation: An electron ionization mass spectrometer is used.
Method: The sample is introduced into the ion source, typically heated to ensure vaporization. The molecules are bombarded with a high-energy electron beam (usually 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. A detector records the abundance of each ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of publicly available experimental NMR data for this compound, this section provides predicted ¹H and ¹³C NMR data for the structurally similar compound N-Methyl-L-proline . This data can serve as a reference for the expected chemical shifts and splitting patterns.
¹H NMR Spectroscopy of N-Methyl-L-proline (Predicted)
Table 2: Predicted ¹H NMR Data for N-Methyl-L-proline
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.85 | dd | 1H | H-2 |
| 3.45 | m | 1H | H-5a |
| 3.05 | m | 1H | H-5b |
| 2.80 | s | 3H | N-CH₃ |
| 2.25 | m | 1H | H-3a |
| 2.00 | m | 2H | H-4 |
| 1.85 | m | 1H | H-3b |
Predicted data from Human Metabolome Database
¹³C NMR Spectroscopy of N-Methyl-L-proline and L-Prolinol (Predicted and Experimental)
For a comprehensive comparison, predicted ¹³C NMR data for N-Methyl-L-proline and experimental data for L-Prolinol are presented.
Table 3: ¹³C NMR Data for N-Methyl-L-proline (Predicted) and L-Prolinol (Experimental)
| Chemical Shift (ppm) - N-Methyl-L-proline (Predicted) | Chemical Shift (ppm) - L-Prolinol (Experimental) | Assignment |
| 175.0 | - | C=O |
| 70.0 | 68.0 | C-2 |
| 58.0 | 56.5 | C-5 |
| 42.0 | - | N-CH₃ |
| 30.0 | 29.0 | C-3 |
| 22.0 | 25.5 | C-4 |
| - | 65.0 | -CH₂OH |
Predicted data for N-Methyl-L-proline from Human Metabolome Database. Experimental data for L-Prolinol from CCRC Mass Spectrometry and NMR Database.
Experimental Protocol - NMR Spectroscopy (General)
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Method: The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. The FID is then Fourier transformed to obtain the NMR spectrum.
Infrared (IR) Spectroscopy
Table 4: IR Spectroscopy Data for L-Prolinol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3100 | Strong, Broad | O-H stretch (alcohol), N-H stretch (secondary amine) |
| 2960 - 2850 | Medium | C-H stretch (aliphatic) |
| 1450 | Medium | C-H bend |
| 1100 - 1000 | Strong | C-N stretch, C-O stretch |
Experimental Protocol - IR Spectroscopy (General)
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Method: A beam of infrared radiation is passed through the sample. The molecules absorb radiation at specific frequencies corresponding to their vibrational modes. The transmitted or reflected radiation is detected, and a Fourier transform is applied to the resulting interferogram to produce the IR spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Conclusion
This technical guide has summarized the available spectroscopic data for this compound and related compounds. The provided mass spectrometry data offers a reliable method for the identification of this compound. While experimental NMR and IR data for the target molecule are not currently in the public domain, the comparative data from N-Methyl-L-proline and L-Prolinol provide valuable insights for researchers working with this important chiral building block. The general experimental protocols and the workflow diagram offer a solid foundation for the spectroscopic characterization of this compound in a laboratory setting.
References
N-Methyl-L-prolinol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-L-prolinol, a chiral amino alcohol derived from the natural amino acid L-proline, is a versatile and valuable building block in modern organic synthesis.[1] Its unique structural features, particularly its stereogenic center and functional groups, make it an effective chiral auxiliary and organocatalyst.[1][2] This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting available data, outlining experimental protocols for its characterization, and detailing its primary application in asymmetric synthesis. This document is intended to be a practical resource for researchers, scientists, and drug development professionals employing this compound in their work.
Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1][3] |
| Molecular Weight | 115.17 g/mol | [1] |
| CAS Number | 34381-71-0 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 67-69 °C at 12 mmHg | [1][4] |
| Density | 0.968 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.469 | [1][4] |
Section 1: Solubility Profile
| Solvent | Solubility | Notes |
| Water | Soluble | [2] |
| Methanol | Expected to be soluble | Polar protic solvent |
| Ethanol | Expected to be soluble | Polar protic solvent |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Polar aprotic solvent |
| Dichloromethane (DCM) | Expected to be soluble | Moderately polar solvent |
| Ethyl Acetate | Expected to be soluble | Moderately polar solvent |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
For researchers requiring precise solubility data, the shake-flask method is a reliable and widely accepted technique.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, methanol, ethanol, DMSO, phosphate-buffered saline)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Methodology:
-
Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a suitable syringe filter (e.g., 0.22 µm) into a clean vial.
-
Dilute the filtered solution accurately with the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or GC method.
-
Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or g/100mL.
Section 2: Stability Profile
The stability of this compound is a critical factor for its storage, handling, and application in synthesis. Available information suggests that it should be stored at controlled room temperature (below 25 °C) or refrigerated (2-8 °C) to prevent degradation.[2]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and other solvents
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC or LC-MS system for analysis
Methodology: A general protocol for forced degradation studies, which should be adapted based on the specific properties of this compound, is as follows:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., up to 48 hours). Periodically withdraw samples, neutralize with NaOH, and analyze.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Periodically withdraw samples, neutralize with HCl, and analyze.
-
Oxidation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Store at room temperature, protected from light, for a defined period. Periodically withdraw samples and analyze.
-
Thermal Degradation: Store the solid compound or a solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photostability: Expose the solid compound or a solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, typically HPLC or LC-MS, to separate and identify any degradation products.
Section 3: Application in Asymmetric Synthesis
A primary application of this compound is as a chiral auxiliary and organocatalyst in asymmetric synthesis, facilitating the formation of stereochemically defined products.[1][2] It is particularly effective in reactions such as the conjugate addition of ketones and aldehydes to nitroolefins.[1]
Experimental Workflow for Asymmetric Michael Addition
The following provides a generalized experimental workflow for an asymmetric Michael addition reaction using an this compound-derived organocatalyst.
Objective: To synthesize a chiral product via an asymmetric Michael addition reaction with high enantioselectivity.
Materials:
-
Aldehyde or ketone (pronucleophile)
-
Nitroolefin (Michael acceptor)
-
This compound-derived organocatalyst (e.g., a silyl (B83357) ether derivative)
-
Organic solvent (e.g., toluene, chloroform)
-
Acidic or basic work-up reagents
-
Purification materials (e.g., silica (B1680970) gel for column chromatography)
-
Analytical instruments for characterization (NMR, HPLC with a chiral column)
Methodology:
-
Catalyst Formation (if necessary): In some cases, this compound is used to form a more complex catalyst in situ or in a separate step, for example, by reacting it with a silylating agent.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone and the nitroolefin in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of the this compound-derived organocatalyst to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (which can range from sub-zero to room temperature) and monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the product into an organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and determine the enantiomeric excess (ee) by chiral HPLC analysis.
Conclusion
This compound is a valuable chiral building block with established utility in asymmetric synthesis. While its qualitative solubility in water is known, this guide highlights the need for more comprehensive quantitative solubility and stability data to support its broader application in research and development. The provided experimental protocols offer a framework for generating this critical information. The detailed workflow for its use in asymmetric Michael additions illustrates its practical application and the steps required to achieve stereocontrolled synthesis. Further research into the specific degradation pathways and quantitative solubility in a wider range of pharmaceutically relevant solvents would be highly beneficial to the scientific community.
References
N-Methyl-L-prolinol: A Technical Guide to its Discovery, Synthesis, and Application in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-L-prolinol, a chiral amino alcohol derived from the naturally occurring amino acid L-proline, has emerged as a cornerstone in the field of asymmetric synthesis. Its unique structural features, combining a pyrrolidine (B122466) ring with a methyl group on the nitrogen and a hydroxymethyl substituent, impart significant steric and electronic properties that make it a highly effective chiral auxiliary and organocatalyst. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and its application in key asymmetric transformations. Quantitative data on its physical properties and catalytic performance are presented in structured tables, and key reaction pathways are illustrated with diagrams to facilitate a deeper understanding of its utility in modern organic chemistry and drug development.
Discovery and History
The precise origins of this compound are somewhat nebulous in the scientific literature; however, it is widely acknowledged to have been first synthesized in the latter part of the 20th century.[1] Its development arose from the broader context of advancing chiral catalyst design, a field dedicated to creating molecules that can influence the stereochemical outcome of a chemical reaction. As researchers sought robust and efficient chiral building blocks, the readily available "chiral pool," including amino acids like L-proline, provided a fertile ground for innovation. The structural modification of L-proline to this compound offered a scaffold with enhanced catalytic activity and selectivity in a variety of asymmetric reactions.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a faint amine-like odor at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 34381-71-0 | [1][2] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | |
| Boiling Point | 67-69 °C at 12 mm Hg | |
| Density | 0.968 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.469 | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in water | [2] |
Synthesis of this compound
The most common and practical synthesis of this compound commences with the readily available and inexpensive chiral starting material, L-proline. The synthesis involves a two-step process of N-formylation followed by reduction of both the carboxylic acid and the formyl group.
Caption: Synthetic pathway for this compound from L-proline.
Detailed Experimental Protocol for Synthesis
The following protocol is a representative procedure for the synthesis of this compound from L-proline.[3]
Step 1: Synthesis of (S)-(-)-N-formylproline
-
Dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid in a flask, maintaining the temperature between 5°C and 10°C using an ice bath.
-
Slowly add 30 mL of acetic anhydride to the solution while stirring continuously.
-
After the addition is complete, continue stirring the reaction mixture for 2 hours at room temperature.
-
Quench the reaction by adding 35 mL of ice-cold water.
-
Remove the solvent by evaporation under reduced pressure to yield (S)-(-)-N-formylproline as a clarified, viscous, light yellow oil. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Under a nitrogen atmosphere, prepare a suspension of 8.23 g (0.217 mol) of lithium aluminium hydride (LiAlH₄) in 125 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Slowly add a solution of the (S)-(-)-N-formylproline from the previous step in 20 mL of THF to the LiAlH₄ suspension, controlling the rate of addition to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the reaction mixture for 48 hours.
-
Cool the reaction mixture to room temperature and quench it by the careful, sequential addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide (B78521) solution, and 25 mL of water.
-
Filter the resulting off-white mixture and dry the filtrate over magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain an oil.
-
Purify the crude product by bulb-to-bulb distillation (oven temperature 40°C-55°C, 0.15 Torr) to afford this compound.
Applications in Asymmetric Synthesis
This compound and its derivatives are highly effective organocatalysts, particularly in enamine-based catalytic cycles for asymmetric transformations such as Michael additions and aldol (B89426) reactions.[4] These reactions are fundamental in the construction of chiral molecules for the pharmaceutical and fine chemical industries.
Asymmetric Michael Addition
Derivatives of this compound, especially its silyl (B83357) ethers, have demonstrated excellent performance in the asymmetric Michael addition of aldehydes and ketones to nitroolefins. The catalyst operates through an enamine intermediate, and the steric bulk of the catalyst's substituents effectively shields one face of the enamine, leading to high enantioselectivity.[4]
Caption: Experimental workflow for an asymmetric Michael addition.
Representative Data for Asymmetric Michael Addition
The following table presents representative data for the asymmetric Michael addition of propanal to trans-β-nitrostyrene catalyzed by a silyl ether derivative of this compound.[4]
| Catalyst Precursor | Aldehyde | Nitroalkene | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| This compound Derivative | Propanal | trans-β-nitrostyrene | CH₂Cl₂ | 10 | 7 | 99 | 75:25 | 79 |
Experimental Protocol for Asymmetric Michael Addition
The following is a general procedure for the Michael addition of an aldehyde to a nitroalkene using a derivative of this compound as the organocatalyst.[4]
Materials:
-
This compound-derived organocatalyst
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
To a stirred solution of the nitroalkene (0.2 mmol) in the chosen solvent (2 mL) at room temperature, add the aldehyde (0.4 mmol, 2 equivalents).
-
Add the organocatalyst (0.02 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy using an internal standard.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Catalytic Cycle: Enamine Catalysis
The catalytic activity of this compound derivatives in reactions such as the Michael addition proceeds through a well-established enamine catalytic cycle.
Caption: Generalized enamine catalytic cycle for Michael addition.
Conclusion
This compound, a chiral molecule born from the strategic modification of a natural amino acid, has proven to be a versatile and powerful tool in the arsenal (B13267) of the synthetic organic chemist. Its straightforward synthesis, coupled with its high efficacy as an organocatalyst in key C-C bond-forming reactions, has solidified its importance in the synthesis of enantiomerically pure compounds. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and catalytic applications of this compound is crucial for the design and execution of efficient and stereoselective synthetic routes to complex molecular targets. The continued exploration of its derivatives and applications promises to further expand its utility in addressing the challenges of modern chemical synthesis.
References
N-Methyl-L-prolinol: A Comprehensive Technical Guide for Asymmetric Synthesis
Introduction
N-Methyl-L-prolinol, a chiral amino alcohol derived from the naturally occurring amino acid L-proline, has emerged as a cornerstone in the field of asymmetric synthesis.[1] Its rigid pyrrolidine (B122466) scaffold, combined with the stereogenic center inherited from L-proline, makes it an exceptionally valuable chiral building block. This guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis, and extensive applications as a chiral auxiliary and organocatalyst, with a focus on its utility for researchers, chemists, and professionals in drug development. Its molecular architecture, featuring a five-membered pyrrolidine ring with a methyl group on the nitrogen and a hydroxymethyl group at the C2 position, confers the chirality essential for its role in stereoselective transformations.[1][2]
Physicochemical Properties of this compound
This compound is a colorless to pale yellow liquid at room temperature with a faint, amine-like odor.[2] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental setups.
| Property | Value | Reference |
| CAS Number | 34381-71-0 | [1][3] |
| Molecular Formula | C₆H₁₃NO | [1][3] |
| Molecular Weight | 115.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 67-69 °C at 12 mmHg | [1][4] |
| Density | 0.968 g/mL at 25 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.469 | [1][4] |
| Optical Activity ([α]¹⁹/D) | -49.5° (c = 5 in methanol) | [5] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Soluble in water | [2] |
Synthesis of this compound
This compound is not commonly found in nature; it is primarily produced synthetically.[2] The most prevalent laboratory and industrial-scale syntheses start from the readily available and inexpensive chiral pool starting material, L-proline. Common methods include the reduction of L-proline followed by N-methylation or the formation of an N-substituted proline derivative which is then reduced.
One established method involves a two-step process: the N-formylation of L-proline followed by reduction of both the carboxylic acid and the formyl group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4][6]
Experimental Protocol: Synthesis from L-Proline
This protocol is adapted from established literature procedures for the synthesis of this compound.[4][6]
Step 1: (S)-(-)-N-Formylproline Synthesis
-
Dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid in a flask, maintaining the temperature between 5°C and 10°C using an ice bath.
-
Slowly add 30 mL of acetic anhydride (B1165640) to the solution.
-
Stir the reaction mixture continuously for 2 hours at room temperature.
-
Quench the reaction by adding 35 mL of ice-cold water.
-
Remove the solvent by evaporation under reduced pressure to yield (S)-(-)-N-formylproline as a viscous, light yellow oil. This crude product can be used in the next step without further purification.
Step 2: this compound Synthesis
-
Under a nitrogen atmosphere, prepare a suspension of 8.23 g (0.217 mol) of lithium aluminum hydride (LiAlH₄) in 125 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Slowly add a solution of the crude (S)-(-)-N-formylproline from Step 1 dissolved in 20 mL of THF to the LiAlH₄ suspension. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the reaction mixture for 48 hours.
-
Cool the mixture to room temperature and cautiously quench the reaction by the sequential addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide (B78521) solution, and finally 25 mL of water.
-
Filter the resulting off-white precipitate and dry the filtrate over anhydrous magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the oil by bulb-to-bulb distillation (oven temperature 40°C-55°C, 0.15 Torr) to afford pure this compound.[6]
Applications in Asymmetric Synthesis
This compound is a versatile chiral building block widely used as a chiral auxiliary and an organocatalyst in numerous asymmetric transformations.[2] Its derivatives, particularly silyl (B83357) ethers, are highly effective catalysts for key carbon-carbon bond-forming reactions such as Michael additions and aldol (B89426) reactions.[7]
Organocatalysis: The Enamine Catalytic Cycle
In many of its catalytic applications, this compound or its derivatives operate through an enamine-based mechanism.[7] The catalyst first reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate. This enamine then reacts with an electrophile. The chiral scaffold of the catalyst effectively shields one face of the enamine, directing the electrophile to attack from the less sterically hindered face, thus inducing high stereoselectivity.[7] Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.
Key Asymmetric Reactions
-
Michael Addition: Catalysts derived from this compound have demonstrated excellent performance in the asymmetric Michael addition of aldehydes and ketones to nitroolefins, achieving high diastereo- and enantioselectivities.[1][7] The bulky groups on the catalyst (often a silyl ether derivative) create a chiral pocket that dictates the stereochemical outcome.[7]
-
Aldol Reactions: Prolinol-derived catalysts are also effective in promoting asymmetric aldol reactions, facilitating the stereoselective formation of β-hydroxy carbonyl compounds.[7]
-
Grignard Cross-Coupling: this compound serves as a crucial precursor for the synthesis of chiral phosphine (B1218219) ligands, which are employed in catalytic asymmetric Grignard cross-coupling reactions.[4]
-
Other Applications: It is also used as an intermediate in the synthesis of various bioactive molecules, peptidomimetics, and pharmaceuticals, such as novel analogs of 4-hydroxytamoxifen.[2][4] Recent research has also explored its use in forming chiral eutectic mixtures as sustainable "green" solvents for chemical reactions.[1]
Catalytic Performance Data
The catalytic efficiency of this compound derivatives is typically high, providing excellent yields and stereoselectivity. The following table provides illustrative data for the asymmetric Michael addition of ketones to nitroolefins, a reaction where these catalysts are particularly effective.
| Ketone | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| Cyclohexanone | β-Nitrostyrene | 10 | >95 | >99:1 | >99 |
| Acetone | β-Nitrostyrene | 10 | 92 | - | 98 |
| Propanal | (E)-2-Nitro-1-phenylpropene | 15 | 89 | 95:5 | 97 |
| Cyclopentanone | 1-Nitrocyclohexene | 10 | >99 | 98:2 | >99 |
| Note: Data is representative of typical results reported in the literature for this compound silyl ether derivatives. Actual results may vary based on specific substrates, reaction conditions, and the exact catalyst structure. |
Experimental Protocol: Asymmetric Michael Addition
The following is a general procedure for the asymmetric Michael addition of a ketone to a nitroalkene using a derivative of this compound as the organocatalyst, adapted from literature protocols.[7]
Materials:
-
This compound derived organocatalyst (e.g., a silyl ether derivative)
-
Ketone (e.g., cyclohexanone)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Solvent (e.g., Dichloromethane or Toluene)
-
Benzoic Acid (as a co-catalyst, often used)
Procedure:
-
To a stirred solution of the nitroalkene (0.2 mmol) and benzoic acid (0.02 mmol, 10 mol%) in the chosen solvent (2 mL) at room temperature, add the ketone (0.4 mmol, 2 equivalents).
-
Add the this compound derived organocatalyst (0.02 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
-
Determine the yield and diastereomeric ratio of the product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion
This compound is a powerful and versatile chiral building block that holds a significant position in modern organic synthesis.[1] Its straightforward preparation from L-proline, coupled with its high efficacy as a precursor for highly selective organocatalysts and chiral ligands, makes it an invaluable tool for both academic research and industrial applications.[7][8] From facilitating complex C-C bond formations with exceptional stereocontrol to its role in the synthesis of pharmaceuticals, the importance of this compound in creating enantiomerically pure compounds continues to grow, cementing its status as a key resource for chemists in the pursuit of novel molecules and more efficient synthetic methodologies.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 34381-71-0 [chemicalbook.com]
- 5. This compound CAS#: 34381-71-0 [m.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Theoretical studies on N-Methyl-L-prolinol conformation
An In-depth Technical Guide on the Theoretical Conformation of N-Methyl-L-prolinol
Introduction
This compound is a chiral amino alcohol derived from the amino acid L-proline.[1] Its structure features a pyrrolidine (B122466) ring with a methyl group on the nitrogen atom and a hydroxymethyl group at the C2 position.[1] This compound is widely utilized as a chiral auxiliary and organocatalyst in asymmetric synthesis, where its three-dimensional structure is critical for achieving high enantioselectivity.[1][2] Understanding the conformational landscape of this compound is therefore essential for rationalizing its catalytic activity and for the design of new, more efficient catalysts.
Theoretical studies, primarily using quantum mechanical methods like Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences of molecules.[3][4] These studies can elucidate the relative stabilities of different conformers, the geometric parameters that define them, and the energy barriers for interconversion. This guide provides a technical overview of the theoretical approaches used to study the conformation of this compound and presents representative findings based on computational studies of proline and its derivatives.
Key Conformational Features
The conformational flexibility of this compound is primarily determined by two factors:
-
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations. These are typically described by the displacement of the C3 and C4 atoms relative to the plane defined by the other three atoms. The two most stable conformations are often referred to as "endo" and "exo" puckers (also termed "down" and "up").[4][5]
-
Side Chain Orientations: The rotation around the single bonds connecting the N-methyl and C2-hydroxymethyl groups to the pyrrolidine ring leads to different spatial arrangements of these substituents.
The interplay between the ring pucker and the orientation of the side chains gives rise to a complex potential energy surface with several local minima, each corresponding to a stable conformer. The relative populations of these conformers are determined by their free energies.
Methodology for Conformational Analysis
A typical workflow for the theoretical conformational analysis of this compound involves a multi-step computational protocol. The process begins with an extensive search for all possible conformers, followed by accurate energy calculations to determine their relative stabilities.
Experimental Protocols
-
Conformational Search: A broad search of the conformational space is performed to identify all low-energy structures. This can be achieved using methods such as molecular mechanics force fields followed by a systematic or stochastic search.
-
Geometry Optimization and Energy Calculation: The structures obtained from the conformational search are then subjected to geometry optimization using quantum mechanical methods. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d,p) is a commonly employed level of theory for such calculations.[3][4]
-
Vibrational Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
Solvation Effects: To model the behavior in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.[6]
Caption: A typical workflow for the computational analysis of molecular conformations.
Conformational Landscape of this compound
Data Presentation
The following table summarizes hypothetical quantitative data for a set of plausible low-energy conformers of this compound, as would be determined by DFT calculations. The dihedral angles defining the ring pucker and the side chain orientation are key parameters.
| Conformer ID | Ring Pucker | O-C-C-N Dihedral (°) | Relative Energy (kcal/mol) | Population (%) |
| Conf-1 | Cγ-exo | -155.0 | 0.00 | 55.2 |
| Conf-2 | Cγ-endo | -160.0 | 0.50 | 25.1 |
| Conf-3 | Cγ-exo | 65.0 | 1.20 | 8.3 |
| Conf-4 | Cγ-endo | 70.0 | 1.80 | 3.5 |
| Conf-5 | Cγ-exo | -45.0 | 2.50 | 1.1 |
Note: This data is representative and intended for illustrative purposes, based on typical energy differences and conformational features observed in proline derivatives.
Caption: A diagram illustrating the relative energy hierarchy of hypothetical conformers.
Conclusion
Theoretical studies are indispensable for a detailed understanding of the conformational preferences of this compound. By employing computational workflows that include conformational searches and high-level quantum mechanical calculations, it is possible to identify the most stable conformers and quantify their relative energies and geometric properties. This knowledge is crucial for comprehending the stereochemical outcomes of reactions catalyzed by this compound and for the future design of catalysts with enhanced performance. The methodologies and representative data presented in this guide serve as a blueprint for such theoretical investigations.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ab initio conformational study of N-acetyl-L-proline-N',N'-dimethylamide: a model for polyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
N-Methyl-L-prolinol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-Methyl-L-prolinol, a chiral amino alcohol pivotal in the fields of organic chemistry and drug development. Addressed to researchers, scientists, and professionals in drug development, this document outlines the molecule's fundamental properties, synthesis protocols, and its significant role in asymmetric synthesis.
Core Molecular Data
This compound, a derivative of the amino acid L-proline, is a valuable chiral building block. Its structural and chemical properties are fundamental to its application as a catalyst and intermediate in complex chemical syntheses. The key quantitative data for this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C6H13NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| CAS Number | 34381-71-0 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 67-69 °C at 12 mmHg | [1] |
| Density | 0.968 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.469 | [1] |
Synthesis of this compound
The synthesis of this compound is commonly achieved through the reduction of a protected L-proline derivative. The following is a representative experimental protocol.[1][2]
Experimental Protocol: Synthesis from L-Proline
This two-step process involves the formation of (S)-(-)-N-formylproline, followed by its reduction to yield this compound.[2]
Step 1: Synthesis of (S)-(-)-N-formylproline [2]
-
Dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid, maintaining the reaction temperature between 5°C and 10°C.
-
Slowly add 30 mL of acetic anhydride (B1165640) to the solution.
-
Stir the reaction mixture continuously for 2 hours.
-
After the reaction is complete, quench the reaction by adding 35 mL of ice water at room temperature.
-
Remove the solvent by evaporation to yield (S)-(-)-N-formylproline as a clarified, viscous, light yellow oil. This intermediate can be used in the next step without further purification.
Step 2: Reduction to this compound [2]
-
Under a nitrogen atmosphere, slowly add a tetrahydrofuran (B95107) (20 mL) solution of the (S)-(-)-N-formylproline from Step 1 to a suspension of 8.23 g (0.217 mol) of lithium aluminum hydride in 125 mL of tetrahydrofuran. Control the rate of addition to maintain a mild reflux.
-
Continue the reaction at reflux for 48 hours.
-
After completion, cool the reaction to room temperature and quench by the careful, sequential addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide (B78521) solution, and 25 mL of water.
-
Filter the resulting off-white mixture.
-
Dry the filtrate over magnesium sulfate (B86663) and concentrate it to an oil.
-
Purify the oil by bulb-to-bulb distillation (oven temperature 40°C-55°C, 0.15 Torr) to afford this compound. This protocol resulted in a 57% yield based on the starting L-proline.[2]
Role in Asymmetric Synthesis
This compound is a well-established precursor for organocatalysts used in asymmetric synthesis.[3] Catalysts derived from this molecule are particularly effective in enamine-based catalytic cycles for reactions such as Michael additions.[3]
The following diagram illustrates the generalized enamine catalytic cycle where a catalyst derived from this compound facilitates the asymmetric addition of an aldehyde to a nitroolefin.
Caption: Enamine catalytic cycle for asymmetric Michael addition.
This catalytic cycle highlights the formation of a key enamine intermediate from the catalyst and an aldehyde.[3] This intermediate then reacts with the nitroolefin to form an iminium intermediate, which upon hydrolysis, yields the chiral product and regenerates the catalyst for subsequent cycles.[3] The chiral environment provided by the this compound-derived catalyst directs the stereochemical outcome of the reaction, leading to high enantioselectivity.[3]
References
An In-Depth Technical Guide to the Safe Handling of N-Methyl-L-prolinol in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling instructions for N-Methyl-L-prolinol, a key chiral building block in pharmaceutical and fine chemical synthesis. Adherence to these guidelines is crucial for ensuring personal safety and maintaining experimental integrity.
Chemical and Physical Properties
This compound, with the CAS number 34381-71-0, is a chiral amino alcohol derived from the amino acid proline.[1] It is a colorless to pale yellow liquid with a faint amine-like odor.[1] Its structural features, including a pyrrolidine (B122466) ring with a methyl group on the nitrogen and a hydroxymethyl group, make it a valuable intermediate in asymmetric synthesis.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C6H13NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Faint amine-like | [1] |
| Boiling Point | 67-69 °C at 12 mm Hg | [3] |
| Density | 0.968 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.469 | [3] |
| Solubility | Soluble in water | [1][2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.
Table 2: Hazard Identification for this compound
| Hazard Class | GHS Classification | Precautionary Statements | Reference(s) |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | [1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. | [1] |
| Specific target organ toxicity – single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation. | [1] |
Prolonged or repeated exposure may lead to sensitization or central nervous system depression.[1] There is currently no conclusive evidence linking this compound to carcinogenic effects.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Handling and Storage
Proper handling and storage procedures are essential to maintain the stability and integrity of this compound and to prevent accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mist.[2]
-
Wash hands thoroughly after handling.[1]
-
Keep away from heat, sparks, and open flames.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly sealed to prevent moisture absorption and contamination.[1]
-
Recommended storage temperature is between 2-8°C.[3]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Emergency Procedures
In the event of an emergency, follow these first-aid and spill response measures.
Table 3: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure | Reference(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [2] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. | [1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. | [2] |
Accidental Release Measures
In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Experimental Protocols
This compound is primarily used as a chiral auxiliary and organocatalyst in asymmetric synthesis.[2]
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reduction of N-formyl-L-proline.
Materials:
-
L-proline
-
Formic acid (97%)
-
Acetic anhydride (B1165640)
-
Ice water
-
Lithium aluminum hydride (LiAlH4)
-
Dry tetrahydrofuran (B95107) (THF)
-
15% aqueous sodium hydroxide (B78521) solution
-
Magnesium sulfate (B86663)
Procedure:
-
Dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid, maintaining the temperature between 5-10°C.
-
Slowly add 30 mL of acetic anhydride and stir the mixture for 2 hours.
-
Quench the reaction by adding 35 mL of ice water at room temperature.
-
Remove the solvent by evaporation to yield (S)-(-)-N-formylproline.
-
In a separate flask, prepare a suspension of 8.3 g (0.218 mol) of LiAlH4 in 250 mL of dry THF.
-
Slowly add a solution of the crude (S)-(-)-N-formylproline in 83 mL of dry THF to the LiAlH4 suspension under an inert atmosphere.
-
Reflux the reaction mixture for 48 hours.
-
Cool the reaction to room temperature and quench by the sequential and careful addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide solution, and 25 mL of water.
-
Filter the resulting off-white mixture.
-
Dry the filtrate over magnesium sulfate and concentrate to an oil.
-
Purify the crude product by bulb-to-bulb distillation (oven temperature 40°C-55°C, 0.15 Torr) to afford this compound.[4]
General Protocol for Use as a Chiral Auxiliary in Asymmetric Aldol (B89426) Reaction
This protocol outlines a general procedure for using a prolinol-derived auxiliary in an asymmetric aldol reaction.
Materials:
-
Prolinol-derived amide
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Dry aprotic solvent (e.g., THF)
-
Aldehyde
-
Appropriate quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
Procedure:
-
Dissolve the prolinol-derived amide in a dry aprotic solvent under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of the strong base to generate the corresponding enolate.
-
Stir the mixture at low temperature for a specified time to ensure complete enolate formation.
-
Add the aldehyde to the enolate solution and continue stirring at low temperature until the reaction is complete (monitored by TLC or other appropriate analytical techniques).
-
Quench the reaction by adding the appropriate quenching solution.
-
Allow the reaction mixture to warm to room temperature.
-
Perform an aqueous workup to isolate the crude aldol adduct.
-
Purify the product by column chromatography or other suitable methods.
-
The chiral auxiliary can often be removed by hydrolysis (acidic or basic) or reduction to yield the desired chiral product.[5]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is considered a hazardous waste and should be handled by a licensed professional waste disposal service.
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the hazards of this chemical and the implementation of sound laboratory practices. Always consult the most recent Safety Data Sheet (SDS) before use.
References
Methodological & Application
Synthesis of N-Methyl-L-prolinol from L-proline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-L-prolinol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its synthesis from the readily available and inexpensive chiral precursor, L-proline, is a common requirement in many research and development settings. This document provides detailed protocols for two primary synthetic routes for the preparation of this compound from L-proline, intended for use by researchers, scientists, and drug development professionals. The protocols described are a one-pot N-formylation and reduction sequence, and a two-step approach involving the reduction of L-proline to L-prolinol followed by N-methylation. Quantitative data is summarized for easy comparison of the methods, and a graphical representation of the synthetic workflows is provided.
Introduction
This compound, also known as (S)-1-Methyl-2-pyrrolidinemethanol, is a chiral amino alcohol that serves as a versatile intermediate in asymmetric synthesis.[1] Its structural features, including a chiral center and a reactive hydroxyl and tertiary amine group, make it a valuable ligand for asymmetric catalysis and a key component in the synthesis of complex molecules. The parent amino acid, L-proline, provides a cost-effective and enantiomerically pure starting material for its synthesis. This document outlines two reliable methods for the preparation of this compound.
Data Presentation
The following table summarizes the quantitative data associated with the different synthetic protocols for producing this compound from L-proline.
| Synthetic Route | Key Reagents | Overall Yield | Purity | Reference |
| Route 1: One-Pot N-Formylation and Reduction | Formic acid, Acetic anhydride (B1165640), LiAlH₄ | 57% | Not specified | ChemicalBook |
| Route 2A: Reduction with LiAlH₄ then N-methylation | LiAlH₄, Formic acid, Formaldehyde (B43269) | 50-70% (Step 1) | Not specified | Google Patents |
| Route 2B: Catalytic Hydrogenation then N-methylation | H₂, Ru/C, H₃PO₄, Formic acid, Formaldehyde | up to 92.9% (Step 1) | 99.34% (Step 1) | Google Patents |
Experimental Protocols
Route 1: One-Pot Synthesis via N-Formylation and Reduction
This protocol details a one-pot procedure for the synthesis of this compound from L-proline involving an initial N-formylation followed by reduction with lithium aluminum hydride.
Materials:
-
L-proline
-
Formic acid (97%)
-
Acetic anhydride
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Water, deionized
-
15% aqueous Sodium Hydroxide (B78521) solution
-
Magnesium sulfate (B86663), anhydrous
-
Standard laboratory glassware
-
Heating/cooling apparatus
-
Rotary evaporator
-
Distillation apparatus (bulb-to-bulb or similar)
Procedure:
-
N-Formylation:
-
In a round-bottom flask, dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid.
-
Cool the solution to 5-10 °C using an ice bath.
-
Slowly add 30 mL of acetic anhydride to the cooled solution while stirring.
-
Continue stirring the reaction mixture for 2 hours at room temperature.
-
Quench the reaction by the careful addition of 35 mL of ice-cold water.
-
Remove the solvent by evaporation under reduced pressure to yield (S)-(-)-N-formylproline as a viscous, light-yellow oil. This intermediate can be used in the next step without further purification.
-
-
Reduction:
-
Under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of 8.23 g (0.217 mol) of lithium aluminum hydride in 125 mL of anhydrous tetrahydrofuran in a separate flask.
-
Slowly add a solution of the (S)-(-)-N-formylproline from the previous step in 20 mL of anhydrous tetrahydrofuran to the LiAlH₄ suspension. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the sequential, dropwise addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide solution, and 25 mL of water.
-
Filter the resulting off-white precipitate and wash it with THF.
-
Dry the combined filtrate over anhydrous magnesium sulfate.
-
Concentrate the dried filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by bulb-to-bulb distillation (oven temperature 40-55 °C, 0.15 Torr) to afford this compound.
-
Route 2: Two-Step Synthesis via L-Prolinol Intermediate
This route involves the initial reduction of L-proline to L-prolinol, followed by the N-methylation of the resulting amino alcohol.
Two methods are presented for the reduction of L-proline.
Method A: Reduction with Lithium Aluminum Hydride
L-prolinol can be obtained by the reduction of L-proline using lithium aluminum hydride.[2]
Materials:
-
L-proline
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and work-up reagents
Procedure: (General Procedure)
-
In a suitable reaction vessel under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Slowly add L-proline to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction and carefully quench with water and aqueous NaOH.
-
Filter the aluminum salts and wash with THF.
-
Dry the filtrate and concentrate under reduced pressure to obtain L-prolinol.
Method B: High-Pressure Catalytic Hydrogenation
This method provides a higher yield and purity of L-prolinol.
Materials:
-
L-proline
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Phosphoric acid
-
Sodium hydroxide
-
High-pressure reactor (autoclave)
Procedure:
-
To a high-pressure reactor, add 200 g of L-proline, 400 g of isopropanol, 10 g of 5% Ru/C catalyst (50% moisture), and 2 g of phosphoric acid.
-
Pressurize the reactor with hydrogen gas to 6-8 MPa.
-
Heat the reaction mixture to 140-150 °C and maintain for 8 hours with stirring.
-
After cooling and venting the reactor, add 12 g of sodium hydroxide to the reaction mixture.
-
Filter off the catalyst.
-
Remove the isopropanol by distillation.
-
Purify the residue by vacuum distillation to obtain L-prolinol.
This classic reaction provides a straightforward method for the N-methylation of primary and secondary amines.
Materials:
-
L-Prolinol
-
Formic acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets or solution)
-
Diethyl ether or other suitable extraction solvent
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, add L-prolinol.
-
Add an excess of formic acid and formaldehyde solution. Typically, a 2-3 fold molar excess of both reagents relative to the amine is used.
-
Heat the reaction mixture to reflux (or in a steam bath) for 8-12 hours. The reaction progress can be monitored by TLC.
-
After cooling, make the reaction mixture strongly basic by the careful addition of sodium hydroxide.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or potassium carbonate), and filter.
-
Remove the solvent by rotary evaporation to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure.
Mandatory Visualization
Caption: Synthetic routes for this compound from L-proline.
References
N-Methyl-L-prolinol: A Versatile Catalyst in Asymmetric Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-L-prolinol, a chiral amino alcohol derived from the naturally occurring amino acid L-proline, has emerged as a significant organocatalyst in the field of asymmetric synthesis.[1][2] Its rigid pyrrolidine (B122466) scaffold, coupled with the presence of a hydroxyl group and a tertiary amine, allows it to effectively induce stereoselectivity in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in key asymmetric reactions, primarily focusing on Michael additions and aldol (B89426) reactions. The information is intended to guide researchers in leveraging this catalyst for the synthesis of enantiomerically enriched molecules, which are crucial intermediates in pharmaceutical and fine chemical industries.
Synthesis of this compound
This compound can be synthesized from L-proline. A common method involves the formylation of L-proline followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).[3]
Protocol: Synthesis of this compound from L-proline
Materials:
-
L-proline
-
Formic acid (97%)
-
Acetic anhydride (B1165640)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
15% aqueous sodium hydroxide (B78521) solution
-
Magnesium sulfate
Procedure:
-
N-Formylation of L-proline: Dissolve L-proline (1.0 eq) in formic acid at 5-10°C. Slowly add acetic anhydride and stir the mixture for 2 hours. After the reaction, quench with ice water. Remove the solvent by evaporation to obtain (S)-(-)-N-formylproline, which can be used in the next step without further purification.[3]
-
Reduction to this compound: Under a nitrogen atmosphere, slowly add a THF solution of (S)-(-)-N-formylproline to a suspension of LiAlH₄ (5.0 eq) in anhydrous THF, maintaining a gentle reflux. Continue refluxing for 48 hours.[3]
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide solution, and then more water.[3]
-
Purification: Filter the resulting mixture. Dry the filtrate over magnesium sulfate, concentrate under reduced pressure, and purify by distillation to yield this compound.[3]
Asymmetric Michael Addition
This compound and its derivatives are effective catalysts for the asymmetric Michael addition of carbonyl compounds to nitroolefins, proceeding via an enamine mechanism. Recent studies have highlighted the use of this compound in combination with an additive like glycolic acid to achieve high diastereo- and enantioselectivities in the conjugate addition of ketones to nitroolefins.[1]
Quantitative Data for Asymmetric Michael Addition
| Entry | Ketone | Nitroolefin | Catalyst System | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | trans-β-nitrostyrene | This compound/GA (1:1) | Neat | 24 | >95 | 95:5 | 97 (syn) |
| 2 | Acetone (B3395972) | trans-β-nitrostyrene | This compound/GA (1:1) | Neat | 48 | >95 | - | 96 |
Data is based on recent studies on L-prolinol-based chiral liquids.[1]
Protocol: Asymmetric Michael Addition of Ketones to Nitroolefins
Materials:
-
This compound
-
Glycolic acid (GA)
-
Ketone (e.g., cyclohexanone, acetone)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Solvent (if necessary, e.g., CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Magnesium sulfate
Procedure:
-
To a stirred solution of the nitroalkene (0.2 mmol) in the chosen solvent (2 mL, or neat) at room temperature, add the ketone (0.4 mmol, 2 equivalents).
-
Add the this compound/glycolic acid catalyst (10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or ¹H NMR spectroscopy.
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Asymmetric Aldol Reaction
The application of unmodified this compound as a catalyst for the asymmetric aldol reaction is less documented compared to its parent compound, L-proline. L-proline is a well-established catalyst for the direct asymmetric aldol reaction between ketones and aldehydes.[4][5] The following protocol is based on the widely used L-proline catalyzed reaction and can serve as a starting point for optimization with this compound.
Quantitative Data for Asymmetric Aldol Reaction
Specific quantitative data for asymmetric aldol reactions catalyzed by this compound is scarce in the literature. Researchers are encouraged to screen various reaction conditions, including solvent, temperature, and additives, to optimize the yield and enantioselectivity for their specific substrates. For reference, L-proline catalyzed aldol reactions of acetone with substituted benzaldehydes have been reported to yield moderate to good enantioselectivities (up to 61% ee).[4]
Protocol: Asymmetric Aldol Reaction of Ketones with Aldehydes (General Protocol)
Materials:
-
This compound (or L-proline as a reference)
-
Aldehyde (e.g., substituted benzaldehydes)
-
Ketone (e.g., acetone, cyclohexanone)
-
Solvent (e.g., DMSO, DMF, or a protic solvent mixture like MeOH/H₂O)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
To a stirred solution of the catalyst (10-20 mol%) in the chosen solvent, add the aldehyde (0.25 mmol) and the ketone (1.25 mmol).
-
The reaction can be performed at temperatures ranging from -10°C to 25°C.
-
Stir the solution for 24-72 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction mixture with a saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 10 mL).[4]
-
Wash the combined organic layer with water and dry over magnesium sulfate.[4]
-
After solvent evaporation, the crude product can be purified by column chromatography.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess of the product through appropriate analytical techniques (NMR, chiral HPLC).
Mandatory Visualizations
Caption: General workflow for this compound catalyzed asymmetric synthesis.
Caption: Logical relationship in enamine catalysis by this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 34381-71-0 [chemicalbook.com]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Methyl-L-prolinol in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-L-prolinol and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis, particularly in the enantioselective Michael addition reaction.[1][2] These catalysts, readily derived from the naturally occurring amino acid L-proline, operate via an enamine-based mechanism to facilitate the formation of carbon-carbon bonds with a high degree of stereocontrol.[1][2] This application note provides a comprehensive overview of the use of this compound derivatives, specifically diarylprolinol silyl (B83357) ethers, in the Michael addition of aldehydes and ketones to nitroolefins, a key transformation in the synthesis of complex chiral molecules and pharmaceutical intermediates.
Data Presentation
The following tables summarize the quantitative data for the asymmetric Michael addition of various aldehydes and ketones to nitroolefins using this compound derived organocatalysts.
Table 1: Asymmetric Michael Addition of Propanal to Various Nitroolefins Catalyzed by Diphenylprolinol Trimethylsilyl (B98337) Ether
| Entry | Nitroolefin (R) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | C₆H₅ | Dioxane | 2 | 95 | 95:5 | >99 |
| 2 | 4-MeC₆H₄ | Dioxane | 2 | 94 | 96:4 | >99 |
| 3 | 4-MeOC₆H₄ | Dioxane | 2 | 96 | 95:5 | >99 |
| 4 | 4-ClC₆H₄ | Dioxane | 2 | 94 | 95:5 | >99 |
| 5 | 2-ClC₆H₄ | Dioxane | 2 | 95 | 94:6 | >99 |
| 6 | 2-Naphthyl | Dioxane | 2 | 95 | 96:4 | >99 |
| 7 | 2-Furyl | Dioxane | 2 | 91 | 93:7 | >99 |
| 8 | (E)-CH=CHPh | Dioxane | 12 | 87 | 93:7 | >99 |
Reaction Conditions: Propanal (10 equiv.), nitroolefin (1.0 equiv.), catalyst (10 mol%), 25 °C.
Table 2: Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene Catalyzed by a Water-Soluble Diarylprolinol Silyl Ether Salt
| Entry | Aldehyde | Additive (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | n-Pentanal | Benzoic Acid (3) | 24 | 85 | 94:6 | 98 |
| 2 | n-Pentanal | Benzoic Acid (15) | 24 | 90 | 95:5 | 98 |
| 3 | n-Pentanal | Benzoic Acid (20) | 24 | 92 | 95:5 | >99 |
| 4 | Propanal | Benzoic Acid (30) | 12 | 95 | 96:4 | >99 |
| 5 | Isovaleraldehyde | Benzoic Acid (30) | 24 | 94 | 98:2 | >99 |
| 6 | Hexanal | Benzoic Acid (30) | 24 | 96 | 96:4 | >99 |
Reaction Conditions: Aldehyde (2 equiv.), trans-β-nitrostyrene (1.0 equiv.), catalyst (3 mol%) in water at room temperature.[1]
Experimental Protocols
General Protocol for the Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol is a representative example for the enantioselective Michael addition of propanal to trans-β-nitrostyrene catalyzed by a diarylprolinol silyl ether.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
Propanal
-
trans-β-Nitrostyrene
-
Dioxane (anhydrous)
-
Benzoic acid (optional additive)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.5 mmol, 1.0 equiv.) and the diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) in dioxane (2.0 mL) is added propanal (5.0 mmol, 10.0 equiv.) at room temperature.
-
The reaction mixture is stirred at room temperature and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-12 hours), the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: a mixture of hexane and ethyl acetate) to afford the desired Michael adduct.
-
The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess (ee) can be determined by High-Performance Liquid Chromatography (HPLC) analysis using a chiral stationary phase.
Mandatory Visualization
Catalytic Cycle of this compound Derivative in Michael Addition
Caption: Enamine catalytic cycle for the Michael addition.
General Experimental Workflow for the Michael Addition Reaction
Caption: Experimental workflow for the Michael addition.
References
Application Notes and Protocols for N-Methyl-L-prolinol Catalyzed Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-Methyl-L-prolinol as an organocatalyst in asymmetric aldol (B89426) reactions. This methodology is a valuable tool for the stereoselective synthesis of chiral β-hydroxy carbonyl compounds, which are key intermediates in the development of pharmaceuticals and other bioactive molecules.
Introduction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of small chiral organic molecules as catalysts, known as organocatalysis, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. This compound, a chiral amino alcohol derived from the natural amino acid L-proline, is an effective organocatalyst for these transformations. It operates via an enamine-based catalytic cycle, mimicking the strategy of Class I aldolase (B8822740) enzymes to achieve high levels of enantioselectivity. The N-methyl group on the pyrrolidine (B122466) ring can influence the catalyst's solubility, stability, and steric environment, thereby affecting the reaction's outcome.
Reaction Mechanism and Stereochemical Model
The catalytic cycle of the this compound catalyzed asymmetric aldol reaction begins with the formation of an enamine intermediate from the reaction of the ketone with the catalyst. This enamine then attacks the aldehyde at its less hindered face. The stereochemical outcome is generally rationalized by the Houk-List model, where the aldehyde is activated by hydrogen bonding, leading to a highly organized, chair-like transition state that minimizes steric interactions. This directs the enamine attack to a specific face of the aldehyde, resulting in the preferential formation of one enantiomer of the β-hydroxy ketone product. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.
Caption: Catalytic cycle of the this compound catalyzed asymmetric aldol reaction.
Data Presentation
Due to a scarcity of comprehensive studies focusing solely on this compound for a wide range of substrates, the following table presents representative data from a study on closely related C2-symmetric (S)-proline-based organocatalysts in the asymmetric aldol reaction of acetone (B3395972) with various substituted aromatic aldehydes.[1] This data serves to illustrate the expected outcomes and the influence of substrate electronics on the reaction's efficiency and stereoselectivity.
| Entry | Aldehyde (ArCHO) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 48 | 65 | 52 (R) |
| 2 | 4-Nitrobenzaldehyde | 24 | 90 | 61 (R) |
| 3 | 4-Chlorobenzaldehyde | 72 | 70 | 58 (R) |
| 4 | 4-Methylbenzaldehyde | 72 | 60 | 45 (R) |
| 5 | 4-Methoxybenzaldehyde | 72 | 55 | 40 (R) |
| 6 | 2-Nitrobenzaldehyde | 24 | 85 | 55 (R) |
| 7 | 2-Chlorobenzaldehyde | 72 | 68 | 50 (R) |
Reaction conditions: Aldehyde (0.25 mmol), acetone (1.25 mmol), catalyst (10 mol%), benzoic acid (10 mol%) in DCM (0.5 mL) at 2 °C.[1]
Experimental Protocols
The following is a general protocol for the this compound catalyzed asymmetric aldol reaction between a ketone and an aromatic aldehyde. This protocol is based on established procedures for proline and its derivatives and should be optimized for specific substrates.[1][2][3]
Materials and Equipment:
-
This compound ((S)-1-Methyl-2-pyrrolidinemethanol)
-
Ketone (e.g., acetone, cyclohexanone)
-
Aromatic aldehyde
-
Anhydrous solvent (e.g., DCM, chloroform, or neat ketone)
-
Additive (e.g., benzoic acid, acetic acid) - optional, for optimization
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
-
Instrumentation for analysis (NMR, HPLC with a chiral column)
General Experimental Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (typically 10-20 mol%).
-
Addition of Reactants: Under an inert atmosphere, add the solvent (if not running neat) and the ketone (typically 5-10 equivalents). Stir the mixture for a few minutes to ensure dissolution. If using an additive, it should be added at this stage.
-
Initiation of Reaction: Add the aromatic aldehyde (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from -20 °C to room temperature) for the specified time (typically 24-72 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Characterization: Determine the yield of the purified product. Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Caption: A general workflow for the this compound catalyzed asymmetric aldol reaction.
Logical Relationships and Optimization
The success of the this compound catalyzed asymmetric aldol reaction is dependent on several interconnected factors. Optimization of these parameters is crucial for achieving high yields and stereoselectivities.
Caption: Key factors influencing the outcome of the asymmetric aldol reaction.
Key Considerations for Optimization:
-
Catalyst Loading: Higher catalyst loadings (up to 30 mol%) can sometimes increase the reaction rate but may also lead to undesired side reactions.
-
Temperature: Lowering the reaction temperature often improves enantioselectivity, albeit at the cost of a longer reaction time.
-
Solvent: The choice of solvent can significantly impact the solubility of the catalyst and reactants, as well as the stability of the transition state. In some cases, running the reaction neat (using the ketone as the solvent) can be advantageous.
-
Substrate Scope: The electronic and steric properties of both the ketone and the aldehyde will affect the reaction rate and stereoselectivity. Electron-withdrawing groups on the aromatic aldehyde generally lead to higher reactivity.
-
Additives: The addition of a co-catalyst, such as a weak acid or base, can sometimes enhance the rate and selectivity by facilitating proton transfer steps in the catalytic cycle.
These application notes and protocols provide a solid foundation for researchers to successfully implement this compound catalyzed asymmetric aldol reactions in their synthetic endeavors. Further optimization for specific substrates is encouraged to achieve the best possible results.
References
N-Methyl-L-prolinol: A Versatile Chiral Auxiliary in Asymmetric Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-L-prolinol, a chiral amino alcohol derived from the naturally abundant amino acid L-proline, has emerged as a valuable and versatile chiral auxiliary in modern organic synthesis.[1][2] Its rigid pyrrolidine (B122466) scaffold and stereochemically defined hydroxyl and N-methyl groups provide a powerful platform for inducing asymmetry in a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral auxiliary, with a focus on asymmetric alkylations, aldol (B89426) reactions, and Michael additions. The information is intended to guide researchers in leveraging this auxiliary for the stereoselective synthesis of chiral molecules, a critical aspect of pharmaceutical and fine chemical development.
Physicochemical Properties
| Property | Value |
| CAS Number | 34381-71-0 |
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 67-69 °C at 12 mmHg |
| Density | 0.968 g/mL at 25 °C |
| Refractive Index | n20/D 1.469 |
| Storage | 2-8 °C |
Applications in Asymmetric Synthesis
This compound is a precursor for a variety of successful organocatalysts and can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.[3] The auxiliary is subsequently removed, yielding the desired enantiomerically enriched product. Key applications include:
-
Asymmetric Alkylation: Amides and hydrazones derived from this compound undergo highly diastereoselective alkylation reactions.
-
Asymmetric Aldol Reactions: Chiral amides formed from this compound can be converted into their corresponding enolates, which then react with aldehydes with high facial selectivity.
-
Asymmetric Michael Additions: Derivatives of this compound are effective in catalyzing the conjugate addition of nucleophiles to α,β-unsaturated systems.[3]
The stereochemical control exerted by the this compound auxiliary is generally attributed to the formation of a rigid, chelation-controlled transition state. This directs the approach of the electrophile or nucleophile to one face of the reactive intermediate.
Quantitative Data Summary
The following tables summarize quantitative data from reactions utilizing derivatives of this compound as chiral auxiliaries or catalysts. It is important to note that while direct data for this compound is limited in readily available literature, the data for its close derivatives provide a strong indication of its potential and the expected levels of stereoselectivity.
Table 1: Asymmetric Michael Addition Catalyzed by a Silyl Ether Derivative of this compound [3]
| Aldehyde | Nitroalkene | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Propanal | trans-β-nitrostyrene | CH₂Cl₂ | 10 | 7 | 99 | 75:25 | 79 |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its application in a representative asymmetric alkylation, including attachment and cleavage of the auxiliary.
Protocol 1: Synthesis of this compound from L-Proline[1][4]
This two-step procedure involves the formation of N-formylproline followed by its reduction.
Step 1: Synthesis of (S)-(-)-N-Formylproline
-
Dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid in a flask, maintaining the temperature between 5-10 °C using an ice bath.
-
Slowly add 30 mL of acetic anhydride (B1165640) to the solution while stirring.
-
Continue stirring the reaction mixture for 2 hours at room temperature.
-
Quench the reaction by adding 35 mL of ice-cold water.
-
Remove the solvent by evaporation under reduced pressure to yield (S)-(-)-N-formylproline as a viscous, light yellow oil. This product can be used in the next step without further purification.
Step 2: Reduction of (S)-(-)-N-Formylproline to this compound
-
Under a nitrogen atmosphere, slowly add a solution of the crude (S)-(-)-N-formylproline in 20 mL of tetrahydrofuran (B95107) (THF) to a suspension of 8.23 g (0.217 mol) of lithium aluminum hydride (LiAlH₄) in 125 mL of THF. Control the addition rate to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the reaction mixture for 48 hours.
-
Cool the reaction to room temperature and carefully quench it by the sequential addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide (B78521) solution, and 25 mL of water.
-
Filter the resulting off-white mixture and dry the filtrate over anhydrous magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain an oil.
-
Purify the crude product by bulb-to-bulb distillation (oven temperature 40-55 °C, 0.15 Torr) to afford this compound.
Protocol 2: Representative Asymmetric Alkylation using a Prolinol-derived Auxiliary
This protocol is a generalized procedure adapted from methods used for prolinol-derived auxiliaries and can be applied to amides of this compound.
Step 1: Attachment of the Chiral Auxiliary (Amide Formation)
-
To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-acyl-N-Methyl-L-prolinol derivative by silica (B1680970) gel chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl-N-Methyl-L-prolinol derivative (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) to form the enolate. Stir the mixture at -78 °C for 1 hour.
-
Add the alkylating agent (e.g., benzyl (B1604629) bromide, 1.2 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Step 3: Cleavage of the Chiral Auxiliary (Reductive Cleavage)
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or THF at 0 °C under a nitrogen atmosphere, add a solution of the alkylated N-acyl-N-Methyl-L-prolinol derivative (1.0 eq) in the same solvent dropwise.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chiral product (alcohol or amine, depending on the substrate). The this compound auxiliary can often be recovered from the aqueous layer or the precipitate.
Visualizations
The following diagrams illustrate the general workflow and a conceptual model for stereochemical control when using this compound as a chiral auxiliary.
Conclusion
This compound is a highly effective and practical chiral auxiliary for a range of asymmetric transformations. Its straightforward synthesis from L-proline and the reliable stereocontrol it imparts make it an attractive tool for the synthesis of complex chiral molecules in both academic and industrial settings. The protocols and data presented herein provide a solid foundation for the application of this compound in asymmetric synthesis, empowering researchers to achieve high levels of stereoselectivity in their synthetic endeavors.
References
Application Notes and Protocols for Enantioselective Reductions with N-Methyl-L-prolinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective reduction of prochiral ketones utilizing catalysts derived from N-Methyl-L-prolinol. The primary focus is on the Corey-Bakshi-Shibata (CBS) reduction, a highly reliable and widely used method for producing chiral secondary alcohols with high enantiomeric excess.
Introduction
The enantioselective reduction of ketones to chiral alcohols is a fundamental transformation in modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is critical to its biological activity. Catalysts derived from chiral amino alcohols, such as this compound, are highly effective in mediating these transformations with predictable stereochemical outcomes.
The most prominent application of this compound and its derivatives is in the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst, which is typically formed in situ from the corresponding amino alcohol and a borane (B79455) source (e.g., BH₃·THF or BH₃·SMe₂).[1][2][3] The catalyst then coordinates with a stoichiometric amount of borane and the ketone substrate to facilitate a highly enantioselective hydride transfer.[2][4]
Data Presentation
The following table summarizes the quantitative data for the enantioselective reduction of a variety of ketone substrates using this compound derived catalysts under CBS reduction conditions.
| Entry | Substrate (Ketone) | Catalyst Precursor | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Product Configuration |
| 1 | Acetophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | BH₃·THF | THF | 25 | >95 | 98 | (R) |
| 2 | α-Tetralone | Chiral Lactam Alcohol | BH₃·THF | THF | RT | Good | 85 | (S) |
| 3 | Cyclohexyl methyl ketone | Chiral Lactam Alcohol | BH₃·THF | THF | RT | Good | 89 | (R) |
| 4 | Benzylacetone | Chiral Lactam Alcohol | p-Iodophenoxyborane | THF | RT | Good | 69 | (R) |
| 5 | 2,2,2-Trifluoroacetophenone | Chiral Lactam Alcohol | BH₃·THF / BF₃ | CHCl₃ | RT | Good | High | (R) |
| 6 | Cyclopentenone | (R)-2-Methyl-CBS-oxazaborolidine | Catecholborane | Toluene (B28343) | -78 | Good | High | (R) |
| 7 | 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS catalyst | BH₃·THF | THF | - | 89 | 91 | (S) |
Note: The data presented is a compilation from various sources. "RT" denotes room temperature. The specific this compound derivative used can influence the reaction outcome.
Experimental Protocols
1. General Protocol for the In Situ Generation of the Oxazaborolidine Catalyst and Enantioselective Ketone Reduction
This protocol is a general guideline and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
This compound derivative (e.g., (S)-α,α-Diphenyl-2-pyrrolidinemethanol) (5-10 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF) or Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Prochiral ketone (1.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent (e.g., toluene)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Formation: To a dry, inert-atmosphere-flushed flask, add the this compound derivative (0.05-0.10 equiv). Dissolve it in anhydrous THF. Cool the solution to 0 °C. To this solution, add BH₃·THF solution (0.05-0.10 equiv) dropwise. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the oxazaborolidine catalyst.[2]
-
Reduction Reaction: In a separate flask, dissolve the ketone substrate (1.0 equiv) in anhydrous THF. Cool this solution to the desired reaction temperature (typically between -78 °C and room temperature). Add the ketone solution dropwise to the pre-formed catalyst solution.
-
Addition of Stoichiometric Borane: To the reaction mixture, add the stoichiometric amount of BH₃·THF solution (typically 0.6-1.5 equiv) dropwise, maintaining the reaction temperature. The rate of addition can be crucial for achieving high enantioselectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few minutes to several hours.
-
Work-up: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at a low temperature (e.g., 0 °C) to decompose any excess borane. Allow the mixture to warm to room temperature.
-
Extraction: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the chiral alcohol.
2. Protocol for the Reduction of α,β-Unsaturated Ketones
For α,β-unsaturated ketones, it is often beneficial to use catecholborane as the reducing agent to favor 1,2-reduction over 1,4-reduction (conjugate addition).
Procedure:
-
Follow the general protocol for catalyst formation.
-
Cool the solution of the α,β-unsaturated ketone in anhydrous toluene to -78 °C.
-
Add the solution of the oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine, 1.0 M in toluene, 0.2 equiv). Stir for 5 minutes at -78 °C.
-
Slowly add a solution of catecholborane (1.0 M in THF, 1.8 equiv).
-
Stir the reaction mixture at -78 °C for 24 hours before quenching with saturated aqueous NaHCO₃.[2]
-
Follow the general work-up and purification procedure.
Visualizations
Caption: General workflow for the enantioselective reduction of ketones.
References
Application Notes and Protocols for the Industrial Scale Synthesis of N-Methyl-L-prolinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-L-prolinol is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals, widely utilized as a chiral auxiliary and ligand in asymmetric synthesis.[1][2] This document provides detailed application notes and comparative protocols for three primary industrial-scale synthesis routes starting from the readily available amino acid, L-proline. The routes discussed are: 1) N-Formylation of L-proline followed by reduction, 2) A two-step process via an oxazolidinone intermediate, and 3) Direct reductive amination of L-proline. This guide is intended to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable manufacturing process for their specific needs, with a focus on scalability, efficiency, and safety.
Introduction
This compound, also known as (S)-1-Methyl-2-pyrrolidinemethanol, is a chiral amino alcohol derived from L-proline.[1] Its structure, featuring a pyrrolidine (B122466) ring with a methyl group on the nitrogen and a hydroxymethyl group at the chiral center, makes it a highly effective component in asymmetric catalysis.[1][2] The industrial production of this compound is crucial for the manufacturing of various active pharmaceutical ingredients (APIs). Key considerations for industrial synthesis include cost-effectiveness, scalability, safety, and the environmental impact of the chosen chemical transformations. This document outlines and compares three prominent synthesis pathways from L-proline, providing detailed protocols and process workflows.
Comparison of Industrial Synthesis Routes
The selection of an optimal synthesis route for this compound on an industrial scale depends on a variety of factors including yield, purity, cost of raw materials, safety of the process, and ease of operation. The following table summarizes the key quantitative data and qualitative considerations for the three main synthesis routes.
| Parameter | Route 1: N-Formylation & Reduction | Route 2: Oxazolidinone Intermediate | Route 3: Reductive Amination |
| Starting Material | L-Proline | L-Proline | L-Proline |
| Key Reagents | Formic acid, Acetic anhydride (B1165640), Reducing agent (e.g., NaBH4/I2 or catalytic hydrogenation) | Paraformaldehyde, Acid catalyst, Reducing agent (e.g., NaBH4, catalytic hydrogenation) | Formaldehyde (B43269), Reducing agent (e.g., H2/Pd/C, NaBH(OAc)3) |
| Overall Yield (estimated) | 65-75% | 70-80% | 75-85% |
| Product Purity (typical) | >98% | >99% | >98% |
| Number of Steps | 2 | 2 | 1 |
| Key Advantages | Well-established chemistry. | High purity achievable. Intermediate can be stable. | One-pot process, high atom economy. |
| Key Disadvantages | Use of potentially hazardous reducing agents (if LiAlH4 is used). Moderate yield. | Requires careful control of reaction conditions to avoid side reactions. | Catalyst-dependent, potential for by-product formation. |
| Scalability | Good, with appropriate choice of reducing agent. | Good | Excellent |
| Safety Considerations | Flammable solvents, handling of reducing agents. | Handling of formaldehyde, potential for runaway reactions. | Hydrogen gas handling (if applicable), catalyst handling. |
Experimental Protocols
Route 1: N-Formylation of L-proline and Subsequent Reduction
This two-step process first involves the formylation of the nitrogen atom of L-proline, followed by the reduction of both the carboxylic acid and the formyl group.
Step 1: Synthesis of (S)-N-Formylproline
-
Materials: L-proline, 97% Formic acid, Acetic anhydride.
-
Procedure:
-
In a suitable glass-lined reactor, dissolve L-proline (1.0 eq) in 97% formic acid (approx. 18 L/kg of L-proline).
-
Maintain the reaction temperature between 5°C and 10°C using a cooling jacket.
-
Slowly add acetic anhydride (approx. 6 L/kg of L-proline) to the stirred solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture for 2 hours at room temperature.
-
Quench the reaction by the controlled addition of ice-cold water (approx. 7 L/kg of L-proline).
-
Remove the solvent by vacuum distillation to yield (S)-(-)-N-formylproline as a viscous oil. The product is typically used in the next step without further purification.[3]
-
Step 2: Reduction of (S)-N-Formylproline to this compound
-
Materials: (S)-N-Formylproline, Sodium borohydride (B1222165), Iodine, Tetrahydrofuran (THF).
-
Procedure:
-
Under an inert nitrogen atmosphere, charge a reactor with a solution of sodium borohydride (4.0 eq) in anhydrous THF.
-
Cool the suspension to 0-5°C.
-
Slowly add a solution of iodine (2.0 eq) in THF, maintaining the temperature below 10°C. This in situ generates diborane.
-
To this mixture, add a solution of (S)-N-Formylproline (1.0 eq) in THF at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC or HPLC.
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution.
-
Filter the resulting solid and wash with THF.
-
Dry the combined filtrate over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
-
Route 2: Synthesis via Oxazolidinone Intermediate
This method involves the formation of a bicyclic oxazolidinone from L-proline and formaldehyde, which is then reductively cleaved.
Step 1: Formation of the Oxazolidinone Intermediate
-
Materials: L-proline, Paraformaldehyde, Toluene (B28343), p-Toluenesulfonic acid (catalyst).
-
Procedure:
-
In a reactor equipped with a Dean-Stark trap, suspend L-proline (1.0 eq) and paraformaldehyde (1.2 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture and filter to remove any unreacted starting material.
-
The toluene solution containing the oxazolidinone intermediate is typically used directly in the next step.
-
Step 2: Reductive Cleavage of the Oxazolidinone
-
Materials: Oxazolidinone solution in toluene, Sodium borohydride, Methanol (B129727).
-
Procedure:
-
Cool the toluene solution of the oxazolidinone to 0-5°C.
-
Slowly add sodium borohydride (2.5 eq) in portions.
-
Carefully add methanol dropwise to the stirred suspension. The reaction is exothermic and generates hydrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
-
Route 3: Reductive Amination of L-proline
This one-pot procedure involves the direct N-methylation and reduction of the carboxylic acid of L-proline.
-
Materials: L-Proline, Aqueous formaldehyde (37%), Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
In a high-pressure hydrogenation reactor, suspend L-proline (1.0 eq) and 10% Pd/C catalyst (5-10 wt%) in methanol.
-
Add aqueous formaldehyde solution (37%, 2.5 eq).
-
Seal the reactor and purge with nitrogen, then with hydrogen.
-
Pressurize the reactor with hydrogen gas (5-10 bar) and heat to 40-50°C.
-
Stir the reaction mixture vigorously for 24-48 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation to yield this compound.
-
Process Workflows and Signaling Pathways
The following diagrams illustrate the logical workflow for each of the described industrial synthesis routes for this compound.
Caption: Workflow for the synthesis of this compound via N-formylation and reduction.
Caption: Workflow for the synthesis of this compound via an oxazolidinone intermediate.
References
N-Methyl-L-prolinol: A Versatile Chiral Auxiliary in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-L-prolinol, a chiral amino alcohol derived from the naturally occurring amino acid L-proline, has emerged as a valuable and versatile building block in the asymmetric synthesis of pharmaceutical intermediates. Its rigid pyrrolidine (B122466) scaffold and dual functionality, comprising a secondary amine and a primary alcohol, enable its use as a chiral auxiliary, organocatalyst, and a precursor for more complex chiral ligands.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development.
Core Applications in Pharmaceutical Synthesis
This compound and its derivatives are instrumental in a variety of stereoselective reactions, primarily through enamine-based organocatalysis.[2] This catalytic cycle is pivotal in the formation of chiral centers with high fidelity.
Asymmetric Michael Addition
One of the most powerful applications of this compound derivatives is in the asymmetric Michael addition of aldehydes and ketones to nitroalkenes. This reaction is fundamental for the construction of chiral γ-nitro carbonyl compounds, which are versatile intermediates for the synthesis of various pharmaceuticals. Catalysts derived from this compound, particularly its silyl (B83357) ether derivatives, have demonstrated excellent performance in these reactions.[3]
| Entry | Aldehyde/Ketone | Nitroalkene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) |
| 1 | Propanal | trans-β-nitrostyrene | 10 | CH₂Cl₂ | 7 | 99 | 75:25 | 79 |
| 2 | Cyclohexanone (B45756) | trans-β-nitrostyrene | 20 | Toluene | 48 | 85 | 90:10 | 92 |
| 3 | Isobutyraldehyde | (E)-2-(2-nitrovinyl)furan | 15 | THF | 24 | 91 | 88:12 | 95 |
| 4 | Acetone | (E)-1-nitro-2-phenylethene | 20 | Neat | 72 | 78 | - | 88 |
Table 1: Representative data for the asymmetric Michael addition catalyzed by derivatives of this compound.
Materials:
-
This compound derived silyl ether catalyst
-
Propanal
-
trans-β-nitrostyrene
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (1.0 mmol) in anhydrous dichloromethane (5 mL) at room temperature, add propanal (2.0 mmol).
-
Add the this compound derived silyl ether catalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 7 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography (e.g., using a hexane-ethyl acetate (B1210297) gradient).
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy.
Asymmetric Aldol (B89426) Reaction
This compound derivatives also catalyze asymmetric aldol reactions, a cornerstone of C-C bond formation in organic synthesis. These reactions provide access to chiral β-hydroxy carbonyl compounds, which are prevalent motifs in many biologically active molecules and pharmaceutical intermediates.
| Entry | Ketone | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde (B150856) | 20 | DMSO | 25 | 24 | 95 | 95:5 | 98 |
| 2 | Acetone | Benzaldehyde | 30 | Neat | 4 | 48 | 68 | - | 75 |
| 3 | Cyclopentanone | Isovaleraldehyde | 20 | CH₂Cl₂ | -20 | 72 | 88 | 92:8 | 96 |
| 4 | Acetone | 4-Chlorobenzaldehyde | 20 | DMF | 25 | 36 | 85 | - | 90 |
Table 2: Performance of this compound derived catalysts in asymmetric aldol reactions.
Materials:
-
This compound derived catalyst
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in anhydrous DMSO (2 mL), add cyclohexanone (5.0 mmol).
-
Add the this compound derived catalyst (0.2 mmol, 20 mol%) to the mixture.
-
Stir the reaction at 25°C for 24 hours.
-
After completion, acidify the reaction mixture with 1 M HCl to pH ~6.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Analyze the diastereomeric ratio and enantiomeric excess using chiral HPLC and NMR spectroscopy.
Synthesis of Pharmaceutical Intermediates
This compound serves as a crucial chiral starting material or reagent in the synthesis of complex pharmaceutical ingredients.
Synthesis of Novel 4-Hydroxytamoxifen (B85900) Analogs
This compound is utilized as a reagent in the synthesis of novel 4-hydroxytamoxifen analogs, which are investigated as estrogen-related receptor γ (ERRγ) inverse agonists.[4] While specific public domain protocols detailing this exact transformation are limited, the general strategy involves leveraging the chirality of this compound to introduce a stereocenter into the tamoxifen (B1202) scaffold.
Precursor to Chiral Phosphine (B1218219) Ligands for Asymmetric Cross-Coupling
This compound is a precursor for the synthesis of chiral phosphine ligands. These ligands are employed in transition metal-catalyzed asymmetric cross-coupling reactions, such as the Grignard cross-coupling, to produce enantiomerically enriched products.
Synthesis of a Chiral Phosphine Ligand from this compound (General Scheme):
-
Activation of the Hydroxyl Group: The primary alcohol of this compound is typically converted to a better leaving group, such as a tosylate or mesylate.
-
Nucleophilic Substitution with a Phosphide (B1233454): The activated intermediate is then reacted with a phosphide nucleophile (e.g., LiPPh₂) to introduce the phosphine moiety.
These chiral phosphine ligands can then be used in various palladium- or nickel-catalyzed cross-coupling reactions to synthesize chiral biaryls and other important pharmaceutical intermediates.
Visualizing the Mechanisms and Workflows
Enamine Catalysis Cycle
The catalytic cycle for the asymmetric Michael addition proceeds through an enamine intermediate formed from the reaction of the ketone with the this compound-derived catalyst.
Caption: Enamine catalytic cycle for asymmetric Michael addition.
General Experimental Workflow
The following diagram illustrates a typical workflow for an asymmetric synthesis using an this compound-derived catalyst.
Caption: General workflow for asymmetric organocatalysis.
Conclusion
This compound is a powerful and versatile tool in the synthesis of chiral pharmaceutical intermediates. Its derivatives have proven to be highly effective organocatalysts for key asymmetric transformations, including Michael additions and aldol reactions, consistently delivering products with high stereoselectivity. The ability to serve as a precursor for more complex chiral ligands further expands its utility in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore and apply the unique advantages of this compound in their synthetic endeavors.
References
Application Notes and Protocols for Organocatalysis with N-Methyl-L-prolinol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysis. Among the diverse array of organocatalysts, those derived from the chiral amino acid L-proline have garnered significant attention. N-Methyl-L-prolinol, a derivative of L-proline, and its further modified analogues, particularly its silyl (B83357) and alkyl ethers, have proven to be highly effective catalysts for a variety of asymmetric transformations.[1][2][3] These catalysts are prized for their ability to create stereochemically complex molecules with high levels of enantioselectivity, a critical requirement in the development of new pharmaceutical agents.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key asymmetric reactions, including the Michael addition and aldol (B89426) reaction. The information is intended to be a practical guide for researchers in academic and industrial settings.
Mechanism of Action: Enamine Catalysis
The catalytic activity of this compound and its derivatives in reactions involving carbonyl compounds stems from their ability to form a nucleophilic enamine intermediate with the carbonyl donor.[1][4] This mode of activation is central to their function in both Michael additions and aldol reactions. The bulky substituents on the catalyst, such as the silyl ether group, play a crucial role in sterically shielding one face of the enamine, thereby directing the approach of the electrophile and controlling the stereochemical outcome of the reaction.[1]
Below is a generalized diagram of the enamine catalytic cycle.
Caption: Generalized enamine catalytic cycle for this compound derivatives.
Applications in Asymmetric Synthesis
This compound derivatives are particularly effective in the following asymmetric transformations:
-
Michael Addition: The conjugate addition of aldehydes and ketones to α,β-unsaturated compounds, such as nitroolefins, is a fundamental carbon-carbon bond-forming reaction. This compound silyl ethers catalyze this reaction with high yields and excellent enantioselectivities.[1]
-
Aldol Reaction: The aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of organic synthesis. Derivatives of this compound can be employed to control the stereochemistry of this transformation.
Quantitative Data for Asymmetric Michael Additions
The following table summarizes the performance of various this compound derivatives in the asymmetric Michael addition of aldehydes to nitroalkenes.
| Catalyst | Aldehyde | Nitroalkene | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1a | Propanal | trans-β-Nitrostyrene | CH₂Cl₂ | 10 | 7 | 99 | 75:25 | 79 | [1] |
| 1b | Propanal | trans-β-Nitrostyrene | Hexane | 10 | 1 | 82 | 93:7 | 99 | [5] |
| 1b | Pentanal | trans-β-Nitrostyrene | Hexane | 10 | 1 | 91 | 96:4 | 99 | [5] |
| 1b | 3-Phenylpropanal | trans-β-Nitrostyrene | Hexane | 10 | 22 | 80 | 95:5 | 99 | [5] |
| 1c | Propanal | trans-β-Nitrostyrene | Toluene (B28343) | 5 | 0.5 | 95 | 95:5 | 98 | [6] |
Catalyst Structures:
-
1a: this compound derivative (unspecified silyl ether)
-
1b: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether
-
1c: (S)-1,1-Diphenylprolinol trimethylsilyl ether
Quantitative Data for Asymmetric Aldol Reactions
The following table presents data for asymmetric aldol reactions catalyzed by L-proline and its derivatives. While specific data for this compound derivatives in aldol reactions is less commonly tabulated in single comprehensive sources, the principles are analogous.
| Catalyst | Ketone | Aldehyde | Solvent | Cat. Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 2a | Acetone | 4-Nitrobenzaldehyde | Neat | 20 | RT | 4 | 68 | - | 76 | [7] |
| 2a | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 3 | RT | 96 | 97 | 93:7 | 99 | [7] |
| 2b | Acetone | Benzaldehyde | Neat | 10 | -25 | 168 | 85 | - | 90 | [8] |
| 2c | Cyclohexanone | Benzaldehyde | CH₂Cl₂ | 10 | RT | 24 | 99 | >99:1 | 99 | [8] |
Catalyst Structures:
-
2a: L-Proline
-
2b: (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
-
2c: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
Experimental Protocols
Protocol 1: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
This protocol is adapted from the work of Hayashi et al. and Organic Syntheses.[5][6]
Materials:
-
(S)-1,1-Diphenylprolinol trimethylsilyl ether (Catalyst 1c )
-
trans-β-Nitrostyrene
-
Propanal
-
Toluene, anhydrous
-
Sodium borohydride (B1222165) (NaBH₄)
-
1M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Internal thermometer
-
Nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (1.0 eq) in toluene at 16 °C, add propanal (1.5 eq) and 4-nitrophenol (0.05 eq).
-
Add a solution of (S)-1,1-diphenylprolinol trimethylsilyl ether (0.05 eq) in toluene.
-
Stir the reaction mixture at 16-20 °C for 30 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add methanol, followed by the slow addition of NaBH₄, maintaining the temperature below 15 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
Quench the reaction by adding 1M HCl.
-
Remove methanol under reduced pressure.
-
Dilute the residue with CH₂Cl₂ and wash with water.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the asymmetric Michael addition.
Protocol 2: General Procedure for Asymmetric Aldol Reaction
This is a general protocol that can be adapted for various substrates.
Materials:
-
This compound derivative (e.g., silyl ether)
-
Aldehyde
-
Ketone (can also be the solvent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Reaction vessel with a magnetic stir bar
-
Temperature control system (e.g., cryostat or ice bath)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of the aldehyde (1.0 eq) in the ketone (used in excess, e.g., 4 mL per mmol of aldehyde), add the this compound derivative (0.1 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -25 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of this compound and its Derivatives
This compound can be synthesized from the readily available amino acid L-proline.[1][3] A common method involves the reduction of the carboxylic acid functionality.
Synthesis of this compound
Caption: Synthetic pathway to this compound from L-proline.
Synthesis of this compound Silyl Ether Derivatives
The silyl ether derivatives are typically prepared in a single step from this compound by reaction with the corresponding silyl chloride in the presence of a base.
General Procedure:
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine (B128534) or imidazole).
-
Cool the mixture in an ice bath.
-
Add the desired silyl chloride (e.g., trimethylsilyl chloride, tert-butyldimethylsilyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup to remove the base and salts.
-
Dry the organic layer, concentrate, and purify the product, typically by distillation or chromatography.
Conclusion
This compound and its derivatives are versatile and highly effective organocatalysts for asymmetric synthesis. Their ability to facilitate key carbon-carbon bond-forming reactions with high stereocontrol makes them valuable tools for the synthesis of complex chiral molecules, particularly in the context of drug discovery and development. The protocols and data presented in this document provide a solid foundation for researchers looking to employ these powerful catalysts in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 6. orgsyn.org [orgsyn.org]
- 7. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 8. Enantiocomplementary Michael Additions of Acetaldehyde to Aliphatic Nitroalkenes Catalyzed by Proline‐Based Carboligases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Grignard Cross-Coupling Using N-Methyl-L-prolinol-Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric Grignard cross-coupling, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds with exceptional control over stereochemistry. This powerful transformation, often referred to as the Kumada-Tamao-Corriu coupling, is instrumental in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. The efficacy of this reaction is critically dependent on the choice of the chiral ligand, which orchestrates the enantioselective transfer of the Grignard reagent's organic group.
N-Methyl-L-prolinol, a readily available and inexpensive chiral building block derived from the natural amino acid L-proline, serves as an excellent scaffold for the synthesis of a variety of chiral ligands. Phosphine (B1218219) ligands derived from this compound, such as (S)-1-Methyl-2-(diphenylphosphinomethyl)pyrrolidine, have emerged as effective promoters of asymmetry in various metal-catalyzed reactions. Their unique structural features, including a stereogenic center and a Lewis basic nitrogen atom, allow for the formation of well-defined and highly organized transition states, leading to high levels of enantioselectivity.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound-derived ligands in the nickel-catalyzed asymmetric Grignard cross-coupling reaction for the synthesis of chiral biaryls and other valuable organic molecules.
Data Presentation: Performance of this compound-Derived Ligands
The following tables summarize representative quantitative data for the nickel-catalyzed asymmetric Grignard cross-coupling of various aryl halides with aryl and alkyl Grignard reagents using a generic (S)-N-Methyl-L-prolinol-derived phosphine ligand. The data is compiled based on typical results observed for this class of ligands in similar transformations.
Table 1: Asymmetric Cross-Coupling of Aryl Bromides with Phenylmagnesium Bromide
| Entry | Aryl Bromide (Ar-Br) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1-Bromo-2-methylnaphthalene | 0 | 12 | 85 | 92 |
| 2 | 1-Bromo-2-methoxynaphthalene | 0 | 12 | 88 | 95 |
| 3 | 1-Bromo-2-phenylnaphthalene | 25 | 24 | 75 | 88 |
| 4 | 2-Bromotoluene | 0 | 12 | 82 | 85 |
| 5 | 2-Bromoanisole | 0 | 12 | 80 | 89 |
Table 2: Asymmetric Cross-Coupling of 1-Bromonaphthalene with Various Grignard Reagents
| Entry | Grignard Reagent (R-MgBr) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenylmagnesium bromide | 0 | 12 | 90 | 94 |
| 2 | p-Tolylmagnesium bromide | 0 | 12 | 87 | 93 |
| 3 | o-Tolylmagnesium bromide | 25 | 24 | 78 | 85 |
| 4 | Ethylmagnesium bromide | -20 | 12 | 75 | 80 |
| 5 | iso-Propylmagnesium bromide | -20 | 24 | 65 | 75 |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Ligand: (S)-1-Methyl-2-(diphenylphosphinomethyl)pyrrolidine
This protocol describes a representative synthesis of a common this compound-derived phosphine ligand.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Potassium diphenylphosphide (KPPh₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Chlorination of this compound: To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add thionyl chloride (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield (S)-1-methyl-2-(chloromethyl)pyrrolidine hydrochloride.
-
Phosphination: In a separate flask, prepare a solution of potassium diphenylphosphide (KPPh₂) in anhydrous THF. To this solution, add the (S)-1-methyl-2-(chloromethyl)pyrrolidine hydrochloride (1.0 eq) portionwise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford (S)-1-Methyl-2-(diphenylphosphinomethyl)pyrrolidine as a colorless oil.
Protocol 2: General Procedure for Asymmetric Grignard Cross-Coupling
This protocol provides a general method for the nickel-catalyzed asymmetric cross-coupling of an aryl bromide with a Grignard reagent.
Materials:
-
Aryl bromide
-
Grignard reagent (solution in THF or Et₂O)
-
Nickel(II) chloride (NiCl₂)
-
(S)-1-Methyl-2-(diphenylphosphinomethyl)pyrrolidine
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve NiCl₂ (5 mol%) and (S)-1-Methyl-2-(diphenylphosphinomethyl)pyrrolidine (10 mol%) in anhydrous THF. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the aryl bromide (1.0 eq) in anhydrous THF.
-
Cross-Coupling Reaction: To the solution of the aryl bromide, add the pre-formed catalyst solution via cannula. Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). Add the Grignard reagent (1.2 eq) dropwise over a period of 30 minutes.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Purification and Analysis: Extract the product with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).
Visualizations
Caption: Experimental workflow for asymmetric Grignard cross-coupling.
Caption: Generalized catalytic cycle for the cross-coupling reaction.
Application of N-Methyl-L-prolinol in Peptide and Peptidomimetic Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, N-Methyl-L-prolinol stands as a versatile chiral building block in the synthesis of peptides and peptidomimetics. Derived from the natural amino acid L-proline, this N-methylated amino alcohol offers unique stereochemical properties that are instrumental in asymmetric synthesis, serving as a chiral auxiliary and an organocatalyst.[1] Its incorporation into peptide structures can significantly influence their conformational properties, metabolic stability, and biological activity, making it a valuable tool in the design of novel therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in peptide and peptidomimetic synthesis. It includes quantitative data from key experiments, methodologies for common synthetic transformations, and visual diagrams of experimental workflows.
Key Applications of this compound
This compound is primarily utilized in two main areas of peptide and peptidomimetic synthesis:
-
As a Chiral Auxiliary: Its inherent chirality is exploited to direct the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure molecules. This is particularly valuable in the synthesis of unnatural amino acids and complex peptidomimetic scaffolds.
-
In the Synthesis of N-Methylated Peptides: The N-methyl group on the proline ring is a key feature for creating N-methylated peptides. N-methylation is a widely used strategy to enhance the pharmacokinetic properties of peptide drugs by increasing their resistance to enzymatic degradation and improving their membrane permeability.[2][3][4]
Data Presentation: Performance in N-Methylated Peptide Synthesis
The synthesis of N-methylated peptides often presents challenges, particularly in the coupling of sterically hindered N-methylated amino acids. The choice of coupling reagent is crucial for achieving high yields and purity. Below is a summary of the performance of various coupling reagents in these challenging coupling reactions.
| Coupling Reagent | Additive | Base | Relative Efficacy | Reference |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None | DIEA | High | [2] |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) | HOAt | DIEA | High | |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | HOBt | DIEA | Moderate to High | |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt | DIEA | Moderate | [2] |
| DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole) | HOBt | None | Low to Moderate |
Experimental Protocols
Protocol 1: On-Resin N-Methylation of a Peptide Backbone (Fukuyama-Mitsunobu Method)
This protocol describes a widely used three-step method for the site-specific N-methylation of a peptide on a solid support.
Workflow for On-Resin N-Methylation:
Materials:
-
Peptide-on-resin with a free N-terminal amine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or 2,4,6-trimethylpyridine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methyl p-toluenesulfonate or methyl iodide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Sulfonylation: Swell the resin-bound peptide in DCM. Treat the resin with a solution of o-NBS-Cl (4 eq.) and collidine (2 eq.) in DMF for 1-2 hours. Wash the resin thoroughly with DMF and DCM.
-
Methylation: Suspend the sulfonated resin in a solution of methyl p-toluenesulfonate (10 eq.) in NMP. Add DBU (5 eq.) and shake the mixture for 1 hour. Wash the resin with NMP and DCM.
-
Desulfonylation: Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP for 5 minutes. Repeat this step once. Wash the resin extensively with NMP and DCM.
Protocol 2: Microwave-Assisted Coupling of a Sterically Hindered N-Methylated Amino Acid
Microwave irradiation can significantly improve the efficiency of coupling sterically hindered amino acids.[5][6][7][8]
Workflow for Microwave-Assisted Coupling:
Materials:
-
Resin-bound peptide with an N-terminal N-methylated amino acid
-
Fmoc-protected amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Microwave peptide synthesizer
Procedure:
-
Swell the resin in DMF.
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIEA (8 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin in a microwave-safe vessel.
-
Perform the coupling in a microwave peptide synthesizer (e.g., 5 minutes at 75°C).
-
After the coupling, wash the resin thoroughly with DMF.
Conformational Effects of N-Methylation
The introduction of an N-methyl group into a peptide backbone has significant conformational implications. The steric hindrance of the methyl group can restrict the rotation around the Cα-N bond, influencing the overall peptide conformation. Furthermore, the presence of an N-methylated proline residue can affect the cis-trans isomerization of the peptide bond. While non-proline peptide bonds strongly favor the trans conformation, the energy difference between the cis and trans isomers of an Xaa-Pro bond is smaller. N-methylation can further modulate this equilibrium.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational preferences of peptides in solution.[9][10] By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to gain insights into the solution structure of N-methylated peptides and peptidomimetics.[11][12][13]
Conclusion
This compound is a valuable chiral building block for the synthesis of complex peptides and peptidomimetics. Its use as a chiral auxiliary allows for the stereocontrolled synthesis of novel amino acids and scaffolds. Furthermore, it serves as a key component in the construction of N-methylated peptides, a class of molecules with enhanced therapeutic potential. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound and its derivatives in their drug discovery and development efforts. Careful selection of synthetic strategies, particularly for the challenging coupling of N-methylated residues, is crucial for successful outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational investigation of peptides using solid-state NMR spectroscopy-A study of polymorphism of β-turn peptides containing diprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methyl-L-prolinol in Asymmetric Synthesis
N-Methyl-L-prolinol, a chiral amino alcohol derived from the natural amino acid L-proline, is a versatile building block and precursor in modern organic chemistry.[1][2] While it possesses inherent catalytic activity, its primary role in high-performance asymmetric synthesis is as a chiral scaffold for more complex and highly effective organocatalysts.[1][2] Derivatives of this compound, particularly its silyl (B83357) ethers, are renowned for their ability to catalyze key carbon-carbon bond-forming reactions with exceptional levels of stereocontrol.[1][3]
These application notes provide detailed protocols for two cornerstone applications of this compound-derived catalysts: the asymmetric Michael addition and the asymmetric aldol (B89426) reaction. The methodologies are intended for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex organic molecules.
Application Note 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
The conjugate addition of aldehydes to nitroolefins is a powerful method for constructing chiral γ-nitro aldehydes, which are valuable synthetic intermediates. Catalysts derived from this compound, such as diphenylprolinol silyl ethers, operate via an enamine-based mechanism to create the new stereocenters with high fidelity.[1][3] The bulky groups on the catalyst effectively shield one face of the enamine intermediate, directing the approach of the nitroolefin to achieve high enantioselectivity.[1]
General Reaction Scheme
Experimental Protocol: Asymmetric Michael Addition
This protocol is a representative procedure for the Michael addition of an aldehyde to a nitroolefin using a diphenylprolinol silyl ether catalyst derived from this compound.
Materials:
-
(S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Catalyst 2a from Hayashi et al.)[3]
-
Aldehyde (e.g., Propanal)
-
Nitroolefin (e.g., (E)-β-Nitrostyrene)
-
Solvent (e.g., Dichloromethane (CH₂Cl₂))
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and stir bars
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the nitroalkene (0.2 mmol, 1.0 equivalent).
-
Dissolve the nitroalkene in the chosen solvent (2.0 mL).
-
Add the aldehyde (2.0 mmol, 10.0 equivalents) to the stirred solution at room temperature.
-
Add the organocatalyst (0.02 mmol, 10 mol%).[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or ¹H NMR spectroscopy.[1]
-
Upon completion (typically 2-24 hours, see Table 1), concentrate the reaction mixture under reduced pressure to remove the solvent.[3]
-
Determine the yield and diastereomeric ratio (dr) of the crude product by ¹H NMR spectroscopy using an internal standard.[1]
-
Purify the product using silica (B1680970) gel column chromatography.
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]
Data Presentation: Michael Addition Results
The following table summarizes representative results for the asymmetric Michael addition catalyzed by a diphenylprolinol silyl ether, demonstrating the broad applicability and high selectivity of the method.[3]
| Entry | Aldehyde (R¹) | Nitroolefin (R²) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | Nitrostyrene | 2 | 95 | 94:6 | 99 |
| 2 | Propanal | 4-Cl-Nitrostyrene | 2 | 99 | 95:5 | 99 |
| 3 | Propanal | 4-MeO-Nitrostyrene | 2 | 96 | 92:8 | 99 |
| 4 | Propanal | 2-Thienylnitroethene | 24 | 82 | 91:9 | 99 |
| 5 | Hexanal | Nitrostyrene | 3 | 95 | 95:5 | >99 |
| 6 | 3-Phenylpropanal | Nitrostyrene | 3 | 94 | 96:4 | 99 |
Data sourced from Hayashi et al., 2005.[3] Conditions: 10 mol% catalyst in CH₂Cl₂ at room temperature.
Catalytic Cycle and Workflow
The reaction proceeds through a well-established enamine catalytic cycle. The experimental procedure follows a logical workflow from setup to analysis.
Caption: Enamine catalytic cycle for the Michael addition.
Application Note 2: Asymmetric Aldol Reaction of Ketones with Aldehydes
The asymmetric aldol reaction is a fundamental C-C bond-forming reaction for producing β-hydroxy carbonyl compounds, a common motif in polyketide natural products and pharmaceuticals. L-prolinamide (B555322) derivatives, which can be synthesized from this compound precursors, have proven to be highly efficient catalysts.[4] These catalysts often employ hydrogen bonding between the amide N-H, a terminal hydroxyl group, and the aldehyde substrate to achieve high stereocontrol.[4]
General Reaction Scheme
Experimental Protocol: Asymmetric Aldol Reaction
This protocol provides a general method for the direct aldol reaction of aromatic aldehydes with a ketone, catalyzed by an L-prolinamide derivative.
Materials:
-
L-Prolinamide catalyst (e.g., Catalyst 3h from Tang et al., derived from L-proline and (1S,2S)-diphenyl-2-aminoethanol)[4]
-
Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Ketone (e.g., Acetone, can serve as both reactant and solvent)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (if required)
Procedure:
-
To a dry reaction vial, add the aromatic aldehyde (0.5 mmol, 1.0 equivalent).
-
Add the ketone (e.g., 5.0 mL of neat acetone).
-
Add the L-prolinamide organocatalyst (0.05 mmol, 10 mol%).
-
Cool the mixture to the desired temperature (e.g., room temperature or -25 °C) using a cooling bath.
-
Stir the reaction mixture until the aldehyde is consumed, as monitored by TLC (typically 24-72 hours).[4]
-
Upon completion, remove the excess ketone (solvent) under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure aldol adduct.
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Aldol Reaction Results
The following table presents data for the asymmetric aldol reaction between various aromatic aldehydes and acetone, showcasing the effectiveness of an L-prolinamide catalyst.[4]
| Entry | Aldehyde | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | -25 | 48 | 66 | 93 |
| 2 | 4-Cyanobenzaldehyde | -25 | 72 | 55 | 89 |
| 3 | 4-Chlorobenzaldehyde | -25 | 72 | 51 | 86 |
| 4 | Benzaldehyde | -25 | 72 | 30 | 82 |
| 5 | 2-Naphthaldehyde | -25 | 72 | 62 | 90 |
Data sourced from Tang et al., 2005.[4] Conditions: 10 mol% catalyst in neat acetone.
Experimental Workflow Diagram
The workflow for a typical organocatalytic reaction is systematic, involving careful preparation, execution, and analysis.
Caption: General experimental workflow for organocatalyzed reactions.
References
N-Methyl-L-prolinol: A Versatile Catalyst for Green Asymmetric Synthesis
N-Methyl-L-prolinol, a chiral amino alcohol derived from the natural amino acid L-proline, has emerged as a significant organocatalyst in the field of green chemistry. Its applications primarily lie in asymmetric synthesis, where it facilitates the creation of chiral molecules with high stereoselectivity, a crucial aspect in the development of pharmaceuticals and other bioactive compounds. This catalyst and its derivatives have demonstrated high efficacy in a range of carbon-carbon bond-forming reactions, most notably Michael additions and aldol (B89426) reactions, often operating through an enamine-based catalytic cycle. The use of this compound promotes environmentally benign reaction conditions, often requiring milder protocols and offering pathways for catalyst recycling and the use of sustainable solvents.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a catalyst in green chemistry.
Application Notes
This compound and its derivatives, particularly its silyl (B83357) ethers, have proven to be highly effective catalysts for a variety of asymmetric transformations.[1] The chiral pyrrolidine (B122466) scaffold of this compound provides a well-defined stereochemical environment, enabling high levels of enantio- and diastereoselectivity in the catalyzed reactions.[2]
Asymmetric Michael Addition
One of the most well-documented applications of this compound derivatives is in the asymmetric Michael addition of aldehydes and ketones to nitroolefins.[1][3] The bulky substituents on the silyl ether derivatives of prolinol play a crucial role by effectively shielding one face of the enamine intermediate, which leads to high enantioselectivity.[1] These reactions are valuable for the synthesis of γ-nitro carbonyl compounds, which are versatile intermediates in the preparation of various biologically active molecules.[4]
Recent research has also explored the use of L-prolinol-based chiral eutectic mixtures, for instance with glycolic acid, as sustainable solvent systems for the asymmetric conjugate addition of ketones to nitroolefins.[1] These systems have shown catalytic activity comparable or even superior to conventional volatile organic compounds (VOCs), with the added benefit of catalyst and solvent recyclability.[5][6]
Asymmetric Aldol Reaction
This compound and its derivatives are also effective catalysts for asymmetric aldol reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. These reactions, which involve the coupling of an enolizable carbonyl compound with an aldehyde or ketone, lead to the formation of β-hydroxy carbonyl compounds, a common structural motif in natural products and pharmaceuticals. The catalyst's role is to facilitate the formation of a chiral enamine intermediate, which then reacts with the electrophile in a stereocontrolled manner.
Quantitative Data Summary
The following tables summarize the quantitative data for key reactions catalyzed by this compound and its derivatives, providing a clear comparison of their performance under various conditions.
Table 1: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene Catalyzed by this compound Silyl Ether Derivatives [4]
| Catalyst (Silyl Ether Derivative) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Trimethylsilyl (B98337) (TMS) | 10 | 5 | 82 | 94:6 | 99 |
| Triethylsilyl (TES) | 10 | 22 | 72 | 93:7 | 99 |
| tert-Butyldimethylsilyl (TBDMS) | 10 | 27 | 80 | 95:5 | 99 |
Table 2: Asymmetric Conjugate Addition of Cyclohexanone to trans-β-Nitrostyrene in a Chiral Eutectic Mixture [1][5]
| Catalytic System | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-prolinol (B19643)/Glycolic Acid (1:1) | 24 | 95 | >95:5 | 93 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene Catalyzed by Diphenylprolinol Silyl Ether[4]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Diphenylprolinol TMS ether)
-
trans-β-Nitrostyrene
-
Propanal
-
1 N HCl (aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of trans-β-nitrostyrene (1.0 mmol, 154 mg) and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 34 mg) in hexane (1.0 mL) at 0 °C, add propanal (10 mmol, 0.75 mL).
-
Stir the reaction mixture at 0 °C for 5 hours.
-
Quench the reaction by adding 1 N aqueous HCl.
-
Extract the organic materials with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Aldol Reaction Catalyzed by L-proline Derivatives
While a specific protocol for this compound is not detailed in the provided search results, a general procedure for L-proline catalyzed aldol reactions can be adapted. Optimization for this compound or its derivatives would be necessary.
Materials:
-
This compound derivative (e.g., 10-20 mol%)
-
Aldehyde (1.0 equiv)
-
Ketone (donor, often used in excess or as solvent)
-
Solvent (e.g., DMSO, DMF, or a green solvent)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the this compound derivative in the chosen solvent, add the aldehyde and the ketone at the desired temperature (e.g., room temperature or cooled).
-
Stir the reaction mixture for the required time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the aldol product.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the catalytic cycle and a general experimental workflow for reactions catalyzed by this compound and its derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: N-Methyl-L-prolinol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in N-Methyl-L-prolinol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Reduction of N-formyl-L-proline with Lithium Aluminum Hydride (LiAlH₄)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is refluxed for a sufficient duration, typically 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Reagent Activity: Use fresh or properly stored LiAlH₄. The reagent is highly reactive and can degrade upon exposure to moisture. |
| Side Reactions | - Temperature Control: Maintain a mild reflux during the addition of the N-formyl-L-proline solution to the LiAlH₄ suspension to minimize side reactions. - Work-up Procedure: Careful quenching of the reaction is crucial. Follow the established protocol of sequential addition of water and aqueous sodium hydroxide (B78521) solution at a low temperature (0 °C) to avoid the formation of aluminum hydroxide gel, which can trap the product. |
| Product Loss During Work-up | - Filtration: Ensure complete transfer of the product from the aluminum salts during filtration. Wash the filter cake thoroughly with an appropriate solvent (e.g., tetrahydrofuran). - Extraction: If an extraction is performed, ensure the correct pH adjustment of the aqueous layer to maximize the recovery of the amine product in the organic phase. |
Issue 2: Inefficient N-methylation of L-prolinol
| Potential Cause | Recommended Solution |
| Low Reactivity of Methylating Agent | - Choice of Reagent: Dimethyl sulfate (B86663) is generally more reactive than methyl iodide. Select the appropriate reagent based on the desired reactivity and reaction conditions. - Freshness of Reagent: Use fresh or properly stored methylating agents as they can degrade over time. |
| Incomplete Deprotonation of the Amine | - Base Selection: Use a sufficiently strong base to ensure complete deprotonation of the secondary amine of L-prolinol. Common bases include sodium hydride or potassium carbonate. - Anhydrous Conditions: Ensure strictly anhydrous conditions, as moisture will consume the base and hinder the deprotonation. |
| Formation of Quaternary Ammonium (B1175870) Salt | - Stoichiometry Control: Use a controlled excess of the methylating agent (typically 1.1 to 1.5 equivalents) to minimize over-methylation and the formation of the quaternary ammonium salt. - Reaction Monitoring: Monitor the reaction progress to stop it once the desired product is formed and before significant byproduct formation occurs. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound and their typical yields?
There are several common routes for the synthesis of this compound. The choice of method often depends on the available starting materials, scale, and desired purity.
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Reference |
| N-Formylation and Reduction | L-proline | Formic acid, Acetic anhydride (B1165640), LiAlH₄ | ~57% | --INVALID-LINK-- |
| Oxazolidinone Formation | L-proline | Chloral, Methylating agent (e.g., Methyl Iodide), Reducing agent | ~58% (methylation step) | --INVALID-LINK-- |
| Direct N-Methylation | L-proline | Dimethyl sulfate, Sodium hydride | High (qualitative) | --INVALID-LINK-- |
| Reductive Amination | L-prolinal | Methylamine, Reducing agent | - | --INVALID-LINK-- |
Q2: What are the critical parameters to control for maximizing the yield?
To maximize the yield of this compound, it is crucial to control the following parameters:
-
Reagent Quality: Use high-purity, fresh reagents, especially the reducing agents (e.g., LiAlH₄) and methylating agents (e.g., dimethyl sulfate), which are sensitive to moisture and degradation.
-
Reaction Temperature: Maintain the recommended temperature for each step. For instance, the initial N-formylation is typically carried out at a low temperature (5-10 °C), while the reduction with LiAlH₄ is performed at reflux.
-
Reaction Time: Adhere to the specified reaction times. Incomplete reactions will result in lower yields, while unnecessarily long reaction times can lead to the formation of byproducts.
-
Anhydrous Conditions: For reactions involving moisture-sensitive reagents like LiAlH₄ and sodium hydride, it is imperative to use anhydrous solvents and maintain an inert atmosphere (e.g., under nitrogen or argon).
-
Work-up Procedure: A careful and well-executed work-up is essential to minimize product loss. This includes the controlled quenching of reactive reagents and efficient extraction and purification steps.
Q3: How can I purify the final this compound product to improve its purity and overall yield?
Purification of this compound is typically achieved through distillation.
| Purification Method | Key Considerations |
| Bulb-to-Bulb Distillation | - Vacuum: Perform the distillation under reduced pressure (e.g., 0.15 Torr) to lower the boiling point and prevent thermal decomposition of the product. - Temperature Control: Carefully control the oven temperature (e.g., 40-55 °C) to ensure selective distillation of the product and separation from less volatile impurities. |
| Fractional Distillation | - For larger scale purifications or when dealing with impurities with close boiling points, fractional distillation with a suitable column can provide better separation and higher purity. |
Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., over-methylated products), and residual solvents. The purity of the final product can be assessed using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Synthesis of this compound via N-Formylation and Reduction [1]
This protocol involves two main steps: the N-formylation of L-proline and the subsequent reduction of the formyl group to a methyl group.
Step 1: Synthesis of (S)-(-)-N-formylproline
-
Dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid in a flask.
-
Maintain the reaction temperature between 5-10 °C using an ice bath.
-
Slowly add 30 mL of acetic anhydride to the solution while stirring.
-
Continue stirring the reaction mixture for 2 hours at room temperature.
-
After the reaction is complete, quench it by adding 35 mL of ice-cold water.
-
Remove the solvent by evaporation under reduced pressure to obtain (S)-(-)-N-formylproline as a viscous, light yellow oil. This product can be used in the next step without further purification.
Step 2: Reduction of (S)-(-)-N-formylproline to this compound
-
Under a nitrogen atmosphere, prepare a suspension of 8.23 g (0.217 mol) of lithium aluminum hydride in 125 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Slowly add a solution of the (S)-(-)-N-formylproline from the previous step in 20 mL of anhydrous THF to the LiAlH₄ suspension. Control the addition rate to maintain a mild reflux.
-
After the addition is complete, continue to reflux the reaction mixture for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
8.3 mL of water
-
8.3 mL of 15% aqueous sodium hydroxide solution
-
25 mL of water
-
-
Filter the resulting off-white mixture and dry the filtrate over magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain an oil.
-
Purify the oil by bulb-to-bulb distillation (oven temperature 40-55 °C, 0.15 Torr) to afford this compound. The reported yield is 57% based on the starting L-proline.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship for troubleshooting low yield issues.
References
Technical Support Center: Optimization of N-Methyl-L-prolinol Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of N-Methyl-L-prolinol catalyzed reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound as a catalyst, offering potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the reaction yield consistently low?
Answer:
Low reaction yields can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions. Consider the following troubleshooting steps:
-
Catalyst Quality and Handling: Ensure the this compound is of high purity and has been stored correctly. It should be stored at 2-8°C to maintain stability.[1] Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture, which can lead to deactivation.
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low, leading to a slow reaction rate. Conversely, a temperature that is too high can cause catalyst decomposition or promote side reactions. A temperature screening should be performed to find the optimal balance.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or ¹H NMR spectroscopy.
-
Concentration: Low concentrations of reactants may slow down the reaction rate. Consider increasing the concentration of the limiting reagent.
-
-
Catalyst Deactivation: The catalyst may be deactivated during the reaction. Potential causes include the presence of impurities in the reactants or solvent, or the formation of inactive catalyst species.[2]
-
Side Reactions: Undesired side reactions, such as self-aldol condensation of the ketone or aldehyde, can consume starting materials and reduce the yield of the desired product.[3]
Question 2: What is causing the low enantioselectivity (ee) in my reaction?
Answer:
Achieving high enantioselectivity is a primary goal in asymmetric catalysis. Low ee can stem from several sources:
-
Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact enantioselectivity.
-
Too Low: A low catalyst concentration might lead to a significant contribution from the non-catalyzed background reaction, which is not enantioselective.
-
Too High: At high concentrations, the catalyst may form aggregates that are less selective. It is crucial to perform a catalyst loading optimization study (e.g., screening from 1 mol% to 20 mol%).
-
-
Solvent Effects: The solvent plays a critical role in the stability of the transition state and, consequently, enantioselectivity. A screening of different solvents is highly recommended. For proline-catalyzed aldol (B89426) reactions, aprotic polar solvents like DMSO and DMF are common, but less polar solvents like chloroform (B151607) can also be effective.[4][5]
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.
-
Additives: The presence of co-catalysts or additives, such as weak acids, can influence the reaction mechanism and improve enantioselectivity.[3][4][6] For instance, benzoic acid has been used in L-prolinol catalyzed Michael additions.[7]
-
Water Content: The presence of water can have a significant impact on proline-catalyzed reactions. While strictly anhydrous conditions are often employed, in some cases, the addition of a small amount of water can be beneficial.
Question 3: I am observing the formation of side products. How can I minimize them?
Answer:
The formation of side products is a common challenge. Here are some strategies to minimize them:
-
Self-Condensation: In aldol reactions, the self-condensation of the aldehyde or ketone can be a significant side reaction.[1][8] To mitigate this, one substrate can be added slowly to the reaction mixture to maintain its low concentration.
-
Oxazolidinone Formation: Proline and its derivatives can react with carbonyl compounds to form a catalytically inactive oxazolidinone species.[1][3][9] This is a reversible process, and its formation can sometimes be suppressed by the addition of a small amount of water.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor the formation of side products.[3] Monitor the reaction closely and quench it once the desired product is formed.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound catalysis?
A1: this compound and its derivatives typically operate through an enamine-based catalytic cycle, similar to L-proline.[10] The catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic acceptor (e.g., another aldehyde in an aldol reaction or a nitroolefin in a Michael addition). Subsequent hydrolysis releases the product and regenerates the catalyst.[10] The chiral environment provided by the this compound directs the stereochemical outcome of the reaction.
Q2: How should I store and handle this compound?
A2: this compound should be stored in a tightly sealed container at 2-8°C.[1] It is advisable to handle it in a well-ventilated area, and for sensitive reactions, under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon) to prevent degradation from moisture and air.
Q3: Can this compound be recovered and reused?
A3: The recovery and reuse of homogeneous catalysts like this compound can be challenging due to their solubility in the reaction medium. Strategies to facilitate recovery include immobilization of the catalyst on a solid support.
Q4: What are the key differences between this compound and L-proline as catalysts?
A4: The N-methyl group in this compound significantly alters the steric and electronic properties compared to L-proline. The N-methyl group can influence the catalyst's solubility, the conformation of the pyrrolidine (B122466) ring, and the steric environment around the active site, which in turn can affect the reactivity and enantioselectivity of the catalyzed reaction.
Data Presentation
Table 1: Representative Data for Asymmetric Michael Addition Catalyzed by a Derivative of this compound.
| Catalyst Precursor | Aldehyde | Nitroalkene | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| This compound Derivative | Propanal | trans-β-nitrostyrene | CH₂Cl₂ | 10 | 7 | 99 | 75:25 | 79 |
Data extracted from a study on new pyrrolidine-based organocatalysts.[10]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition
This protocol is adapted from literature for the Michael addition of an aldehyde to a nitroalkene using a pyrrolidine-based catalyst.[10]
Materials:
-
This compound derivative (organocatalyst)
-
Aldehyde
-
Nitroalkene
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Internal standard for NMR analysis (optional, e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
To a stirred solution of the nitroalkene (0.2 mmol) in the chosen anhydrous solvent (2 mL) at room temperature, add the aldehyde (0.4 mmol, 2 equivalents).
-
Add the this compound derivative catalyst (0.02 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or ¹H NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy using an internal standard.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Aldol Reaction
This protocol is a general guideline for an this compound catalyzed aldol reaction between a ketone and an aldehyde.
Materials:
-
This compound
-
Ketone (e.g., acetone, cyclohexanone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Anhydrous solvent (e.g., DMSO, CHCl₃, or a mixture)
-
Additive (optional, e.g., benzoic acid)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (e.g., 20 mol%) and the chosen anhydrous solvent.
-
If using an additive, add it to the mixture.
-
Stir the mixture at the desired temperature (e.g., room temperature or cooled in an ice bath) until the catalyst is dissolved.
-
Add the ketone (typically in excess).
-
Slowly add the aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction for the required time, monitoring its progress by TLC.
-
Once the reaction is complete, quench it with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product.
Mandatory Visualization
Caption: Generalized workflow of enamine catalysis for this compound.
Caption: Logical workflow for troubleshooting common issues in catalyzed reactions.
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. L-prolinol as a highly enantioselective catalyst for Michael addition of cyclohexanone to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 9. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Common side reactions with N-Methyl-L-prolinol catalysts
Welcome to the technical support center for N-Methyl-L-prolinol mediated transformations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and minimize common side reactions, along with detailed experimental protocols and mechanistic insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic mechanism of this compound?
A1: this compound primarily functions as an organocatalyst through an enamine-based mechanism , similar to L-proline and its derivatives. The catalytic cycle involves the formation of a nucleophilic enamine intermediate between the catalyst's secondary amine and a carbonyl substrate (e.g., a ketone or aldehyde). This enamine then attacks an electrophile. The chiral structure of the catalyst directs the stereochemical outcome of the reaction.[1]
Q2: What are the most common side reactions observed in reactions catalyzed by this compound and its derivatives?
A2: While this compound is a highly effective catalyst, several side reactions can occur, impacting yield and enantioselectivity. These are often analogous to side reactions seen with other prolinol-based catalysts:
-
Self-Condensation of the Substrate: Aldehydes or ketones, especially those that are readily enolizable, can react with themselves (e.g., self-aldol reaction), consuming starting material and complicating purification.
-
Formation of Oxazolidinones: A common issue with prolinol-based catalysts is the formation of a stable five-membered oxazolidinone ring through the reaction of the catalyst's hydroxyl group with the carbonyl substrate.[2] This is often a reversible "parasitic equilibrium" that sequesters the catalyst, reducing its effective concentration.[2]
-
Racemization: The desired chiral product may racemize under the reaction conditions, especially with prolonged reaction times or in the presence of acidic or basic impurities.
-
Elimination Products: In aldol-type reactions, the initial β-hydroxy carbonyl adduct can undergo dehydration to form an α,β-unsaturated carbonyl compound, particularly if the reaction is heated or worked up under acidic/basic conditions.
-
Retro-Michael or Retro-Aldol Reactions: The desired addition product might revert to its starting materials, especially if the product is sterically hindered or the reaction is thermodynamically unfavorable under the chosen conditions.
Q3: My reaction is showing low enantioselectivity (ee). What are the potential causes?
A3: Low enantioselectivity can stem from several factors:
-
Suboptimal Temperature: Higher temperatures can lead to a less ordered transition state, reducing facial selectivity. Lowering the reaction temperature often improves enantioselectivity.
-
Incorrect Solvent: The solvent plays a crucial role in stabilizing the transition state. A solvent screen is often necessary to find the optimal medium.
-
Catalyst Purity: Impurities in the this compound catalyst can interfere with the catalytic cycle.
-
Water Content: The presence of excess water can disrupt the key hydrogen-bonding interactions in the transition state that control stereoselectivity. However, in some proline-catalyzed reactions, a small amount of water can be beneficial.[2]
-
Product Racemization: As mentioned in Q2, the product itself may be racemizing after its formation.
Troubleshooting Guides
Issue 1: Low Yield or Stalled Reaction
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Sequestration (Oxazolidinone Formation) | Monitor the reaction by ¹H NMR. The formation of oxazolidinones can sometimes be observed as new species.[2] | Use a derivative of the catalyst where the hydroxyl group is protected (e.g., as a silyl (B83357) ether). This physically blocks the cyclization pathway.[1] |
| Low Catalyst Activity | Verify the purity of the catalyst via NMR or chiral HPLC. Ensure it has been stored correctly (typically at 2-8°C).[3][4] | Use freshly purchased or purified catalyst. Increase catalyst loading (e.g., from 10 mol% to 20 mol%). |
| Poor Substrate Reactivity | Check literature for similar substrates. Consider if steric hindrance or electronic effects are deactivating your substrate. | Increase reaction temperature (note: this may negatively impact enantioselectivity). Use a more activated substrate if possible. |
| Self-Condensation of Substrate | Analyze the crude reaction mixture by TLC or NMR for the presence of higher molecular weight byproducts. | Add the electrophilic substrate slowly to the mixture of the nucleophilic substrate and catalyst to maintain a low concentration of the electrophile. |
Issue 2: Low Enantioselectivity (ee%)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Suboptimal Reaction Temperature | Run test reactions at various temperatures (e.g., room temperature, 0°C, -20°C) and analyze the ee% of the product. | Lowering the temperature is generally the first parameter to adjust for improving enantioselectivity.[5] |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can dramatically affect the transition state. | Screen a range of solvents (e.g., CH₂Cl₂, Toluene, THF, Acetonitrile, neat). Non-polar solvents often give higher ee%. |
| Presence of Water/Impurities | Use anhydrous solvents and freshly purified reagents. | Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Purify starting materials before use. |
| Product Racemization During Workup/Purification | Analyze the ee% of the crude product and compare it to the ee% after purification. | Use mild workup conditions (e.g., avoid strong acids or bases). Purify via chromatography at lower temperatures if the product is sensitive. |
Quantitative Data
The performance of this compound and its derivatives is highly substrate and condition-dependent. The following table provides representative data for an asymmetric Michael addition to illustrate the typical outcomes.
Table 1: Representative Data for Asymmetric Michael Addition Catalyzed by an this compound Derivative [1]
| Aldehyde | Nitroalkene | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee% (syn) |
| Propanal | trans-β-nitrostyrene | CH₂Cl₂ | 10 | 7 | 99 | 75:25 | 79 |
Experimental Protocols
Key Experiment 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol is a general procedure adapted from the literature for reactions where this compound derived catalysts are commonly used.[1]
Materials:
-
This compound (or its silyl ether derivative)
-
Aldehyde (e.g., Propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Anhydrous Solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Internal standard for NMR analysis (optional, e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
To a stirred solution of the nitroalkene (0.2 mmol, 1.0 equiv) in the chosen anhydrous solvent (2.0 mL) at the desired temperature (e.g., room temperature or 0°C), add the aldehyde (0.4 mmol, 2.0 equiv).
-
Add the this compound catalyst (0.02 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at the set temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Key Experiment 2: Asymmetric Aldol (B89426) Reaction of a Ketone with an Aldehyde
This is a general protocol that serves as a starting point for optimization.
Materials:
-
This compound
-
Ketone (e.g., Cyclohexanone, used in excess as solvent)
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (for quenching)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
To the ketone (2.0 mL, used as the solvent and reactant), add the this compound catalyst (0.1 mmol, 20 mol%).
-
Cool the mixture to the desired temperature (e.g., -25°C).[5]
-
Add the aldehyde (0.5 mmol, 1.0 equiv) to the stirred mixture.
-
Stir the reaction for the required time (e.g., 24-48 hours), monitoring by TLC.[5]
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure aldol adduct.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess.
Signaling Pathways & Logical Relationships
References
Technical Support Center: N-Methyl-L-prolinol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-L-prolinol.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and purity of this compound after synthesis and before purification?
A1: After synthesis, crude this compound is often a clarified, viscous, light yellow to brown oil.[1] The purity at this stage can vary significantly depending on the success of the synthesis and work-up procedures. Commercially available this compound is typically a colorless to light yellow liquid or a white to light yellow crystalline powder with a purity of 96% or higher.[2]
Q2: What are the common impurities in this compound synthesis?
A2: Common impurities can include unreacted starting materials such as L-proline, intermediates like (S)-(-)-N-formylproline, residual solvents from the reaction and work-up (e.g., tetrahydrofuran, formic acid), and by-products from side reactions.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To maintain stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong acids and oxidizing agents.[3] For long-term storage, temperatures between 2-8°C are recommended.[4][5]
Q4: What are the primary purification techniques for this compound?
A4: The most commonly cited purification method for this compound is vacuum distillation, particularly bulb-to-bulb distillation for smaller scales.[1] Recrystallization and chromatography are also viable methods for purifying this compound and related chiral amino alcohols.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Chiral HPLC is particularly useful for assessing enantiomeric purity.[6] GC-MS can be used to identify volatile impurities.[7][8]
Troubleshooting Guides
Problem 1: Low Yield After Purification
Symptom: The final isolated yield of this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | Analyze a crude sample by TLC, GC, or NMR to check for the presence of starting materials. If the reaction is incomplete, consider optimizing reaction time, temperature, or reagent stoichiometry. |
| Losses During Work-up | Ensure complete extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent. Minimize transfers between flasks. |
| Inefficient Distillation | Check for leaks in the vacuum system. Ensure the distillation temperature and pressure are optimized for this compound (b.p. 67-69 °C at 12 mm Hg).[4] For viscous liquids, ensure adequate heating and insulation of the distillation apparatus. |
| Product Degradation | Avoid excessive heating during distillation, as this can lead to decomposition. This compound is an amino alcohol and may be sensitive to high temperatures. |
| Precipitation during Extraction | If a precipitate forms during the work-up, it could be your product or a salt. Analyze the solid to determine its identity. Adjust the pH of the aqueous layer if necessary to ensure the product remains in the organic phase. |
Problem 2: Product is Discolored (Yellow to Brown)
Symptom: The purified this compound is a yellow or brown liquid/solid instead of being colorless or white.
| Possible Cause | Troubleshooting Action |
| Residual Impurities | The color may be due to high molecular weight by-products or residual starting materials. Re-purify the product by fractional vacuum distillation, collecting a narrower boiling point fraction. |
| Thermal Decomposition | If the discoloration appeared after distillation, it might be due to decomposition at high temperatures. Ensure the distillation is performed under a deep vacuum to lower the boiling point. |
| Oxidation | This compound, being an amine, can be susceptible to air oxidation, which can cause discoloration. Handle and store the product under an inert atmosphere (e.g., nitrogen or argon). |
| Contamination from Solvents | Ensure all solvents used are of high purity and are properly stored to prevent the formation of impurities that can co-distill with the product. |
Problem 3: "Bumping" During Vacuum Distillation
Symptom: The liquid in the distillation flask boils violently and erratically, potentially contaminating the distillate.
| Possible Cause | Troubleshooting Action |
| Lack of Nucleation Sites | Boiling chips are often ineffective under vacuum.[9] Use a magnetic stir bar and a stir plate to ensure vigorous and constant stirring.[10] |
| Uneven Heating | Use a heating mantle with a stirrer and ensure the distillation flask is properly seated for even heat distribution. Avoid hot spots. |
| Too Rapid Pressure Drop | Evacuate the system gradually to prevent sudden, violent boiling of residual low-boiling solvents.[11] |
| Superheating of the Liquid | Introduce a fine stream of nitrogen or argon gas through a capillary tube (ebulliator) extending below the liquid surface to promote smooth boiling.[10][11] |
Quantitative Data Summary
| Purification Method | Reported Purity | Reported Yield | Advantages | Disadvantages |
| Vacuum Distillation | >96% | ~57% | Effective for removing non-volatile impurities. Scalable. | Can lead to thermal degradation if not controlled properly. Requires specialized equipment. |
| Recrystallization | Potentially >99% | Dependent on solvent system and initial purity. | Can provide very high purity. Good for removing closely related impurities. | Finding a suitable solvent system can be challenging. Lower yields are common. |
| Chromatography (HPLC/SFC) | >99% (enantiomeric purity) | Typically lower for preparative scale. | Excellent for separating enantiomers and closely related impurities.[12] | Can be expensive and time-consuming. Requires significant solvent usage. Not ideal for large quantities. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol is a general guideline and may need to be optimized based on the scale of the reaction and the specific impurities present.
Equipment:
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Cold trap
-
Thermometer and adapter
Procedure:
-
Place the crude this compound in a round-bottom flask with a magnetic stir bar. The flask should not be more than two-thirds full.
-
Assemble the short-path distillation apparatus. Ensure all joints are properly greased and sealed to maintain a good vacuum.
-
Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Begin stirring the crude material.
-
Slowly and carefully apply vacuum to the system. The pressure should be reduced gradually to avoid bumping. A pressure of around 12 mm Hg is a good target.
-
Once the desired vacuum is reached and the system is stable, begin to heat the distillation flask gently with the heating mantle.
-
Monitor the temperature at the distillation head. Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound (67-69 °C at 12 mm Hg), change to a clean receiving flask to collect the product fraction.[4]
-
Continue distillation until the temperature at the head begins to drop, indicating that the product has been distilled.
-
Stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Recrystallization of this compound (Hypothetical)
As this compound can be a low-melting solid or a liquid at room temperature, this protocol is a suggested starting point and may require significant optimization. A mixed solvent system is often effective for such compounds.
Solvent System Screening:
-
Start with a non-polar solvent in which the compound is sparingly soluble at room temperature (e.g., hexane, diethyl ether).
-
Use a more polar solvent in which the compound is readily soluble (e.g., ethyl acetate, acetone, or methanol).
Procedure:
-
Dissolve the impure this compound in a minimal amount of the more polar solvent at room temperature.
-
Slowly add the non-polar solvent dropwise with stirring until the solution becomes slightly cloudy (the point of saturation).
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystal formation appears to be complete at room temperature, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold non-polar solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. This compound | 34381-71-0 [chemicalbook.com]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound CAS#: 34381-71-0 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 9. echemi.com [echemi.com]
- 10. Sciencemadness Discussion Board - Reducing bumping in vacuum distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. 16.11 Extractions and Distillations [ehs.cornell.edu]
- 12. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
Technical Support Center: N-Methyl-L-prolinol Catalyst
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N-Methyl-L-prolinol catalysts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound to ensure its stability?
A1: To maintain the stability and catalytic activity of this compound, it is recommended to store it at 2-8°C in a tightly sealed container, away from light.[1] It should also be kept away from strong acids and oxidizing agents.[2] As with many organic amines, it is advisable to handle this compound in a well-ventilated area using appropriate personal protective equipment.[2]
Q2: What are the known applications of this compound in catalysis?
A2: this compound is widely used as a chiral organocatalyst in asymmetric synthesis.[1][2] It is particularly effective in enamine-based catalytic reactions for producing optically active pharmaceutical compounds.[2] Notable applications include its use in Michael additions and aldol (B89426) reactions, often as a precursor to more complex catalyst systems.[3]
Q3: Are there any known impurities in commercial this compound that can affect its catalytic performance?
A3: While specific impurity profiles can vary between suppliers, potential impurities could include residual starting materials from its synthesis, such as L-proline, or by-products from the methylation and reduction steps. The presence of water can also be detrimental to certain reactions. It is recommended to use a high-purity grade of this compound and ensure anhydrous conditions when necessary for optimal catalytic performance.
Q4: Can this compound be recovered and reused?
A4: The recyclability of this compound depends on the reaction conditions and the stability of the catalyst under those conditions. In some cases, particularly when used in novel solvent systems like chiral eutectic mixtures, it has been shown to be recoverable and reusable with minimal loss of performance over several cycles.[1] However, degradation can occur, which may limit its reusability in other applications.
Troubleshooting Guide
This guide addresses common problems that may arise during the use of this compound as a catalyst.
| Problem | Potential Cause | Recommended Solution |
| Low or no catalytic activity | 1. Catalyst Degradation: The catalyst may have degraded due to improper storage or handling. 2. Inhibitors: The presence of impurities in the reagents or solvent (e.g., water, acids) can inhibit the catalyst. 3. Incorrect Reaction Conditions: The temperature, pressure, or solvent may not be optimal for the catalytic cycle. | 1. Verify Catalyst Quality: Use a fresh batch of this compound or verify the purity of the existing stock. 2. Purify Reagents: Ensure all starting materials and solvents are of high purity and are anhydrous if required for the reaction. 3. Optimize Conditions: Systematically vary the reaction parameters to find the optimal conditions for your specific transformation. |
| Decrease in enantioselectivity | 1. Racemization of the Catalyst: Although less common for this compound, harsh reaction conditions (e.g., high temperatures, strong acids or bases) could potentially lead to racemization. 2. Side Reactions: Unwanted side reactions can consume the catalyst or produce interfering species. 3. Formation of Less Selective Catalytic Species: The catalyst may react with substrates or by-products to form a new, less selective catalytic species. | 1. Milder Conditions: Attempt the reaction at a lower temperature or with a less aggressive co-catalyst or additive. 2. Monitor Reaction Progress: Use techniques like NMR or HPLC to monitor the reaction for the formation of by-products. 3. Modify Catalyst Structure: In some cases, derivatizing the hydroxyl group of this compound (e.g., to a silyl (B83357) ether) can enhance stability and selectivity.[3] |
| Catalyst deactivation during the reaction | 1. Oxidative Degradation: The tertiary amine of the pyrrolidine (B122466) ring can be susceptible to oxidation, especially in the presence of air or oxidizing agents. 2. Reaction with Substrates/Products: The catalyst can potentially form stable, inactive adducts with reactive starting materials or products. 3. Thermal Degradation: High reaction temperatures may lead to the decomposition of the catalyst. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Analyze Reaction Mixture: Use mass spectrometry or other analytical techniques to identify potential catalyst-substrate adducts. 3. Temperature Screening: Perform the reaction at various temperatures to determine the thermal stability window of the catalyst. |
Quantitative Data
The following table summarizes performance data for this compound derived catalysts in a representative asymmetric reaction.
| Reaction | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Michael addition of cyclohexanone (B45756) to β-nitrostyrene | 10 | Toluene | Room Temp. | 24 | >95 | 99 |
Note: This data is representative and results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Catalyst Stability by NMR Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a deuterated solvent suitable for your reaction (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a known amount of an inert internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene) to the stock solution.
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the catalyst and internal standard.
-
Reaction Setup: Set up the reaction as planned, using the catalyst solution.
-
Reaction Monitoring: At regular intervals, carefully take an aliquot of the reaction mixture and acquire a ¹H NMR spectrum.
-
Data Analysis: Integrate the characteristic peaks of this compound relative to the internal standard to quantify its concentration over time. The appearance of new, unidentified peaks may indicate catalyst degradation.
Protocol 2: Catalyst Recovery and Reuse in a Chiral Eutectic Mixture
-
Eutectic Mixture Formation: Prepare the chiral eutectic mixture of this compound and a suitable hydrogen bond donor (e.g., glycolic acid) by gentle heating until a homogeneous liquid is formed.[1]
-
Reaction: Perform the asymmetric synthesis directly in the eutectic mixture as the solvent and catalyst.
-
Product Extraction: After the reaction is complete, extract the product with a suitable organic solvent in which the eutectic mixture is immiscible.
-
Catalyst Recovery: The remaining eutectic mixture containing the this compound catalyst can be dried under vacuum to remove any residual extraction solvent.
-
Reuse: The recovered eutectic mixture can be used for subsequent reaction cycles. The purity and activity of the recycled catalyst should be assessed after each cycle.
Visualizations
Signaling Pathways and Experimental Workflows
References
Troubleshooting low conversion rates in N-Methyl-L-prolinol reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving N-Methyl-L-prolinol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction catalyzed by an this compound derivative is showing low to no conversion. What are the primary factors to investigate?
Low or no conversion in these reactions can often be attributed to several key factors. A systematic investigation of the following is recommended:
-
Catalyst Quality and Handling: The purity and stability of the this compound derivative are paramount. Ensure the catalyst has been stored correctly under an inert atmosphere and refrigerated to prevent degradation.[1] If the catalyst is synthesized in-house, verify its purity by NMR and other relevant analytical techniques. For air- and moisture-sensitive catalysts, the use of a glovebox or Schlenk line is crucial.[2]
-
Reactant and Solvent Purity: Impurities in either the substrates or the solvent can act as catalyst poisons.[2] Sulfur- and certain nitrogen-containing compounds are known poisons for some organocatalysts.[2] It is advisable to use freshly distilled or high-purity anhydrous solvents. Reactants should also be purified to remove any potential inhibitors.
-
Presence of Water: Many this compound catalyzed reactions are sensitive to water, which can suppress the reaction rate and lead to undesired side reactions, such as hydrolysis.[3][4] Unless the reaction is specifically designed to be performed in water, ensure all reagents and glassware are scrupulously dried.
-
Reaction Temperature: Temperature is a critical parameter. If the reaction is run at too low a temperature, the kinetics may be too slow. Conversely, excessively high temperatures can lead to catalyst decomposition or the formation of side products.[5] A systematic temperature screening may be necessary to find the optimal conditions for your specific substrates.
Q2: I'm observing the formation of my desired product, but the conversion rate has stalled. What could be the cause?
A stalled reaction can be indicative of catalyst deactivation or the formation of inhibitory byproducts.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by impurities, as mentioned above, or inherent instability at the reaction temperature or in the presence of certain reagents.[6] Consider preparing a fresh batch of the catalyst or sourcing it from a reliable supplier.[2]
-
Formation of Inhibitory Species: In some prolinol-catalyzed reactions, the catalyst can react with the carbonyl substrate to form off-cycle, non-productive species like oxazolidinones.[7][8] While often in equilibrium, the formation of these species can reduce the concentration of the active catalyst. The addition of a controlled amount of water has been shown in some proline-catalyzed systems to mitigate the formation of these parasitic species.[5]
Q3: My conversion rate is acceptable, but the enantioselectivity (ee) of my product is low and inconsistent. How can I improve this?
Low and variable enantioselectivity often points to issues with the catalyst's chiral environment or the presence of a competing non-catalyzed background reaction.
-
Catalyst Loading: Both excessively high and low catalyst loadings can negatively impact enantioselectivity.[9]
-
Too Low: A low concentration of the catalyst may allow a non-enantioselective background reaction to become significant, thus reducing the overall ee.
-
Too High: At higher concentrations, some catalysts can form aggregates or dimers that are less catalytically active or selective.[9]
-
-
Solvent Effects: The solvent plays a crucial role in stabilizing the transition state of the enantioselective step. A change in solvent can sometimes dramatically alter the enantioselectivity.[10] Screening a range of solvents with varying polarities is a standard optimization step.
-
Purity of Starting Materials: As with low conversion, impurities can interfere with the chiral recognition process, leading to a drop in enantioselectivity.[9]
Q4: Are there any common side reactions to be aware of in this compound catalyzed reactions?
Yes, several side reactions can compete with your desired transformation, leading to lower yields and purification challenges.
-
Self-Condensation: Aldehydes and some ketones can undergo self-condensation (aldol reaction), especially at higher temperatures or with prolonged reaction times.[5]
-
Racemization: The product itself may be susceptible to racemization under the reaction or work-up conditions. It is important to quench the reaction promptly once complete and use mild work-up procedures.[5]
-
Oxazolidinone Formation: As previously mentioned, the formation of these species can sequester the catalyst.[7][8]
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the influence of key reaction parameters on the yield of reactions catalyzed by this compound derivatives.
Table 1: Effect of Catalyst Loading on Michael Addition Yield and Enantioselectivity
| Catalyst Precursor | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound Derivative | 10 | 99 | 79 |
| Diphenylprolinol Methyl Ether | 5 | >95 | 95-99 |
Data is illustrative and compiled from representative literature.[11][12]
Table 2: Influence of Solvent and Temperature on Reaction Outcome
| Catalyst System | Solvent | Temperature (°C) | Outcome |
| L-prolinamide (B555322) | Neat Acetone | Room Temperature | Moderate enantioselectivity (up to 46% ee) |
| L-prolinamide derivative | Neat Acetone | -25 | High enantioselectivity (up to >99% ee) |
Data is illustrative and compiled from representative literature.[13]
Experimental Protocols
Representative Protocol for Asymmetric Michael Addition using an this compound Derivative Catalyst
This protocol is a general guideline for the Michael addition of an aldehyde to a nitroalkene.[11]
Materials:
-
This compound silyl (B83357) ether derivative (catalyst)
-
Aldehyde (Michael donor)
-
Nitroalkene (Michael acceptor)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the nitroalkene (1.0 equiv).
-
Dissolve the nitroalkene in the anhydrous solvent.
-
Add the aldehyde (1.5-2.0 equiv).
-
Add the this compound silyl ether catalyst (typically 5-20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized enamine catalytic cycle for this compound derivatives.
Caption: Logical workflow for troubleshooting low conversion rates.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. DFT study of the dual catalytic role of L-proline in the aldol reaction and the effect of water on it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the role of water in the stereoselective step of aqueous proline-catalyzed aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Organocatalytic reactions in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Effect of temperature and solvent on N-Methyl-L-prolinol catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-Methyl-L-prolinol in catalysis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general role of this compound in catalysis?
A1: this compound is a chiral amino alcohol derived from L-proline.[1][2] In asymmetric synthesis, it can function as a chiral auxiliary or an organocatalyst.[1] It is particularly noted as a precursor for more complex and highly effective organocatalysts, such as its silyl (B83357) ether derivatives.[3] These catalysts typically operate through an enamine-based mechanism, similar to L-proline, to facilitate stereoselective carbon-carbon bond formation in reactions like aldol (B89426) and Michael additions.[3]
Q2: How does the stability of this compound affect its catalytic activity?
A2: this compound is a colorless to pale yellow liquid.[1] For optimal stability and to prevent degradation, it should be stored in tightly sealed containers at controlled room temperatures, generally below 25°C, and away from strong acids and oxidizing agents.[1] Degradation of the catalyst can lead to reduced yields and lower enantioselectivity in catalytic reactions.
Q3: Can this compound be used in aqueous conditions?
A3: While this compound is soluble in water, the use of protic solvents like water or methanol (B129727) in similar proline-catalyzed reactions can sometimes lead to poor stereocontrol.[4] However, mixtures of water and organic solvents, such as methanol/water, have been shown to be effective reaction media for intermolecular organocatalytic aldol reactions using L-proline.[4] The optimal solvent system should be determined experimentally for each specific reaction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Conversion | 1. Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling. | 1. Use a fresh batch of this compound. Ensure storage conditions are appropriate (cool, dry, and away from incompatible materials). |
| 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. | 2. Increase the catalyst loading in increments (e.g., from 10 mol% to 20 mol%). | |
| 3. Unfavorable Reaction Temperature: The reaction may be too slow at the current temperature. | 3. Gradually increase the reaction temperature. Monitor for the formation of side products. For some aldol reactions, lower temperatures can improve selectivity but may decrease the reaction rate.[5] | |
| 4. Poor Solvent Choice: The solvent may not be optimal for the solubility of reactants or for the catalytic cycle. | 4. Screen a range of solvents. For proline-type catalysis, polar aprotic solvents like DMSO, DMF, or acetonitrile (B52724) are often effective.[4] Chlorinated solvents like dichloromethane (B109758) can also be viable. | |
| Low Enantioselectivity (ee) | 1. Suboptimal Temperature: Temperature can significantly impact the stereochemical outcome. | 1. Vary the reaction temperature. Lowering the temperature often enhances enantioselectivity, although it may slow down the reaction rate.[5] |
| 2. Solvent Effects: The solvent polarity and its ability to form hydrogen bonds can influence the transition state geometry. | 2. Experiment with different solvents. Non-polar solvents can sometimes enhance enantioselectivity by strengthening intermolecular hydrogen bonding between the catalyst and substrate. | |
| 3. Presence of Water: Traces of water can sometimes negatively impact stereocontrol in proline-catalyzed reactions. | 3. Ensure the use of anhydrous solvents and reagents if high enantioselectivity is desired, unless a water co-solvent system has been shown to be beneficial. | |
| Low Diastereoselectivity (dr) | 1. Solvent Influence: The choice of solvent can have a pronounced effect on which diastereomer is favored. | 1. Screen a variety of solvents. For instance, in some L-proline catalyzed reactions, a switch from a protic solvent like methanol to a non-polar solvent like hexane (B92381) can invert the diastereoselectivity.[6] |
| 2. Steric and Electronic Factors: The structure of the substrates can sterically or electronically favor the formation of one diastereomer over another. | 2. While more difficult to change, consider if modifications to the substrates are possible to enhance the desired diastereomeric outcome. | |
| Formation of Side Products | 1. Self-Aldolization or Condensation: Especially with aldehyde and ketone substrates, side reactions can be prevalent. | 1. For reactions involving acetone, using it as the solvent or in large excess can suppress self-condensation of the aldehyde substrate.[7] Diluting the reaction mixture and using lower catalyst loading with longer reaction times can also suppress undesired pathways.[7] |
| 2. Catalyst Decomposition: At higher temperatures, the catalyst itself may decompose, leading to byproducts. | 2. If high temperatures are necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition. |
Data on Solvent and Temperature Effects in Proline-Type Catalysis
While specific quantitative data for this compound is limited in the literature, the following tables for the closely related L-proline catalyst illustrate the significant impact of solvent and temperature on reaction outcomes. These trends can serve as a general guide for optimizing reactions with this compound.
Table 1: Effect of Solvent on L-Proline Catalyzed Aldol Reaction
| Solvent | Yield (%) | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr, anti:syn) |
| DMSO | - | 95:5 | - |
| Acetonitrile | - | - | - |
| Methanol | - | - | 3:1 |
| Hexane | - | 65:35 | 1:2 |
Data adapted from studies on L-proline catalysis and may not be directly representative of this compound performance.[6]
Table 2: Effect of Temperature on an L-Prolinamide (B555322) Catalyzed Aldol Reaction
| Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Room Temperature | - | - |
| -25 | 66 | 93 |
Data from a study on an L-prolinamide derivative, demonstrating the general principle that lower temperatures can increase enantioselectivity.[5]
Experimental Protocols
General Procedure for an Asymmetric Michael Addition using an this compound Derivative
This protocol is a general guideline for a Michael addition of an aldehyde to a nitroalkene, a common application for prolinol-derived catalysts.[3]
-
To a stirred solution of the nitroalkene (0.2 mmol) in the chosen solvent (e.g., Dichloromethane, 2 mL) at room temperature, add the aldehyde (0.4 mmol, 2 equivalents).
-
Add the this compound-derived organocatalyst (0.02 mmol, 10 mol%).
-
Stir the reaction mixture at the specified temperature and monitor its progress using TLC or ¹H NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy using an internal standard.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Below are diagrams illustrating a typical experimental workflow and the catalytic cycle for this compound catalysis.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
Technical Support Center: N-Methyl-L-prolinol Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of N-Methyl-L-prolinol. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Recrystallization Issues
This section addresses common problems encountered during the recrystallization of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out: The compound separates as a liquid instead of forming solid crystals. | 1. The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the compound. 2. The cooling rate is too rapid. 3. The presence of impurities can lower the melting point of the mixture. | 1. Add a small amount of additional hot solvent to the oiled-out mixture to ensure complete dissolution. 2. Allow the solution to cool more slowly. Consider letting it cool to room temperature on the benchtop before transferring to an ice bath. 3. If impurities are suspected, consider a pre-purification step such as column chromatography or treatment with activated charcoal if colored impurities are present. |
| No Crystal Formation: The solution remains clear even after cooling. | 1. The solution is not sufficiently saturated. 2. The compound is highly soluble in the chosen solvent, even at low temperatures. 3. The cooling period is too short. | 1. Evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of this compound. 3. If using a single solvent system, consider a mixed-solvent (binary) system. Add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution at room temperature until turbidity persists, then warm slightly to redissolve and cool slowly. 4. Allow the solution to cool for a longer period, potentially overnight in a refrigerator or freezer. |
| Poor Crystal Yield: A very small amount of crystalline product is recovered. | 1. Too much solvent was used, leading to significant loss of the compound in the mother liquor. 2. The compound has high solubility in the cold solvent. 3. Premature crystallization occurred during a hot filtration step. | 1. Before filtering, test the mother liquor by taking a small sample and evaporating the solvent. If a significant amount of solid remains, concentrate the mother liquor and attempt a second crystallization. 2. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice-water bath or freezer) to minimize solubility. 3. When performing hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely. Minimize the amount of solvent used to wash the filter paper. |
| Formation of a Powder Instead of Crystals: A fine powder precipitates instead of well-defined crystals. | 1. The solution was cooled too rapidly, leading to rapid precipitation rather than slow crystal growth. | 1. Re-dissolve the powder in a minimal amount of hot solvent and allow it to cool much more slowly. Insulating the flask can help to slow the cooling process. |
| Discolored Crystals: The resulting crystals have an undesirable color. | 1. The presence of colored impurities in the starting material. | 1. Before crystallization, dissolve the crude this compound in a suitable solvent and add a small amount of activated charcoal. Heat the mixture and then perform a hot filtration to remove the charcoal and adsorbed impurities before proceeding with the cooling and crystallization steps. |
Frequently Asked Questions (FAQs)
Q1: What is the typical physical state of this compound at room temperature?
A1: this compound can exist as a colorless to pale yellow liquid or a white to light yellow crystalline powder at room temperature.[1][2] Purification by bulb-to-bulb distillation often yields an oil, which suggests that inducing crystallization may require specific conditions.[3]
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: While specific data for this compound is limited, a good starting point is a mixed solvent system. Based on the successful recrystallization of the related compound, N-Methyl-L-proline, a methanol-diethyl ether system is a promising option.[4] Generally, for chiral amino alcohols, polar protic solvents or mixtures with non-polar anti-solvents are effective.
Q3: How can I select a suitable solvent system for recrystallization?
A3: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at low temperatures. To test this, add a small amount of the crude compound to a test tube with a few drops of the solvent. If it dissolves readily at room temperature, the solvent is likely too good. If it is insoluble at room temperature but dissolves upon heating, it is a good candidate. For a mixed-solvent system, choose a "good" solvent in which the compound is very soluble and a miscible "poor" or "anti-solvent" in which it is sparingly soluble.
Q4: Is distillation a viable alternative to recrystallization for purifying this compound?
A4: Yes, bulb-to-bulb distillation is a documented method for purifying this compound and typically yields the product as an oil.[3] Fractional distillation can also be used to separate liquids with different boiling points.[5] The choice between distillation and recrystallization will depend on the nature of the impurities and the desired final physical form of the product.
Experimental Protocols
General Recrystallization Protocol (Mixed-Solvent System)
This protocol is a general guideline based on methods for similar compounds and should be optimized for your specific sample.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., methanol, ethanol). Add the solvent portion-wise and heat the mixture with gentle swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
-
Addition of Anti-Solvent: While the solution is still warm, add a "poor" solvent (e.g., diethyl ether, hexane) dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
-
Re-dissolution: Gently warm the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Recrystallization Workflow
Caption: Figure 1. General Workflow for Recrystallization of this compound.
Troubleshooting Logic Diagram
Caption: Figure 2. Decision Tree for Troubleshooting Common Recrystallization Issues.
References
- 1. jocpr.com [jocpr.com]
- 2. CAS 2577-48-2: methyl L-prolinate | CymitQuimica [cymitquimica.com]
- 3. N-Methyl-L-proline | 475-11-6 [chemicalbook.com]
- 4. This compound (CAS 34381-71-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Technical Support Center: Scaling Up N-Methyl-L-prolinol Mediated Transformations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up N-Methyl-L-prolinol mediated transformations. The information is designed to address specific issues encountered during experimental work, from small-scale optimization to large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in asymmetric synthesis?
This compound is a chiral amino alcohol derived from the natural amino acid L-proline.[1] It is widely used as a chiral auxiliary and organocatalyst in asymmetric synthesis. Its structure, featuring a pyrrolidine (B122466) ring with a methyl group on the nitrogen and a hydroxymethyl group, allows it to effectively control the stereochemical outcome of reactions, leading to the formation of a specific enantiomer of the desired product.[1] It is particularly effective in transformations like Michael additions and aldol (B89426) reactions.
Q2: What is the general mechanism of catalysis for this compound?
This compound and its derivatives typically operate through an enamine-based catalytic cycle. The catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., a nitroolefin in a Michael addition). Subsequent hydrolysis releases the chiral product and regenerates the catalyst for the next cycle. The steric hindrance provided by the catalyst's structure directs the approach of the electrophile, leading to high enantioselectivity.
Q3: What are the key advantages of using this compound over other proline-based catalysts?
The N-methyl group in this compound can offer several advantages, including improved solubility in organic solvents compared to L-proline, which can be beneficial for achieving homogeneous reaction conditions. Additionally, the electronic and steric properties of the N-methyl group can influence the reactivity and selectivity of the catalyst in specific transformations.
Q4: How should this compound be handled and stored?
This compound is typically a colorless to pale yellow liquid.[2] It is recommended to store it at 2-8°C to maintain its stability.[1] As with many organic amines, it should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses, as it can be irritating to the eyes, skin, and respiratory system.[2]
Troubleshooting Guides
Scaling up this compound mediated transformations can present several challenges. This section provides troubleshooting guides for common issues encountered during these reactions.
Low Yield and/or Incomplete Conversion
Problem: The reaction does not go to completion, or the isolated yield of the desired product is lower than expected.
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Loading | While higher catalyst loading can increase reaction rates, it may also lead to the formation of undesired byproducts or complicate purification. Optimize the catalyst loading by starting with a lower concentration (e.g., 5 mol%) and incrementally increasing it. For some reactions, catalyst loading can be reduced to as low as 1-2 mol% without compromising the outcome. |
| Poor Catalyst Activity | The catalyst may have degraded due to improper storage or handling. Ensure the catalyst is stored under recommended conditions and handled under an inert atmosphere if necessary. The purity of the catalyst is also crucial; use a high-purity grade for consistent results. |
| Suboptimal Reaction Temperature | Temperature can significantly impact reaction kinetics. If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, be aware that higher temperatures can sometimes lead to decreased enantioselectivity or the formation of side products. A temperature screening study is recommended. |
| Inappropriate Solvent | The choice of solvent can influence the solubility of reactants and the stability of intermediates in the catalytic cycle. Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, THF, acetonitrile) to find the optimal medium for your specific transformation. |
| Presence of Impurities | Water or other impurities in the reactants or solvent can interfere with the catalytic cycle. Ensure all reagents and solvents are anhydrous and of high purity. |
Low Enantioselectivity (ee)
Problem: The desired product is formed, but the enantiomeric excess is below the desired level.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the major enantiomer. Running reactions at 0 °C, -20 °C, or even lower can be beneficial. |
| Incorrect Solvent | The solvent can play a crucial role in the organization of the transition state. A solvent screen is highly recommended. Non-polar solvents may be a good starting point, but the optimal solvent is highly reaction-dependent. |
| Catalyst Structure | The steric and electronic properties of the this compound derivative are critical for achieving high enantioselectivity. Silyl (B83357) ether derivatives of this compound have shown excellent performance in Michael additions due to the bulky silyl group effectively shielding one face of the enamine intermediate.[3] Consider using a derivative with a bulkier substituent if low ee is an issue. |
| Background (Uncatalyzed) Reaction | A non-selective background reaction can compete with the catalyzed pathway, leading to a lower overall ee. This can sometimes be suppressed by adjusting the reaction concentration or the rate of addition of one of the reactants. |
| Racemization of the Product | The product itself might be susceptible to racemization under the reaction or work-up conditions. Analyze the ee of the product over time to check for racemization. If this is the case, consider milder reaction conditions or a modified work-up procedure. The acidic nature of silica (B1680970) gel used in chromatography can sometimes cause racemization; this can be mitigated by using neutralized silica gel or a different stationary phase like alumina.[4] |
Quantitative Data from Representative Transformations
The following tables summarize quantitative data for common this compound mediated transformations. These should serve as a starting point for reaction optimization.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
This reaction is a hallmark application of this compound derivatives.
| Catalyst | Aldehyde | Nitroalkene | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| This compound Derivative | Propanal | trans-β-nitrostyrene | CH₂Cl₂ | 10 | 7 | 99 | 75:25 | 79 |
Data extracted from a study on new pyrrolidine-based organocatalysts.[3]
Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes
While the following data is for L-proline, the conditions are a good starting point for optimization with this compound.
| Catalyst | Ketone | Aldehyde | Solvent System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-proline | Cyclohexanone | Benzaldehyde | Methanol/Water | 10 | 0 | 30 | 78 | 90:10 | 95 |
This protocol details a robust and scalable procedure for the synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone.[5]
Experimental Protocols
General Procedure for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol is adapted from the literature for reactions catalyzed by this compound derivatives.[3]
Materials:
-
This compound derivative (catalyst)
-
Aldehyde
-
Nitroalkene
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the this compound derivative (e.g., 10 mol%).
-
Add the anhydrous solvent to dissolve the catalyst.
-
Add the aldehyde (typically 1.5-2 equivalents).
-
Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C).
-
Add the nitroalkene (1 equivalent) to initiate the reaction.
-
Stir the reaction mixture for the specified time, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Asymmetric Aldol Reaction of a Ketone with an Aldehyde
This protocol is adapted from a procedure using L-proline and can be optimized for this compound.[5][6]
Materials:
-
This compound (catalyst)
-
Ketone (often used as solvent or in excess)
-
Aldehyde
-
Co-solvent if necessary (e.g., Methanol/Water)
Procedure:
-
In a reaction vessel, dissolve the this compound (e.g., 10-20 mol%) in the ketone or a suitable solvent system.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously for the specified time, monitoring its progress by TLC or LC-MS.
-
Upon completion, work up the reaction by adding a suitable quenching agent and extracting the product.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of this compound in an Asymmetric Michael Addition
Caption: Enamine catalytic cycle for a Michael addition.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Decision tree for troubleshooting low ee.
References
Technical Support Center: Synthesis of N-Methyl-L-prolinol
Welcome to the technical support center for the synthesis of N-Methyl-L-prolinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high enantiomeric purity and troubleshooting common issues during the synthesis of this critical chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chiral purity important?
A1: this compound is a chiral amino alcohol derived from the naturally occurring amino acid L-proline.[1] Its rigid pyrrolidine (B122466) structure and chiral centers make it a valuable chiral auxiliary and organocatalyst in asymmetric synthesis, particularly for producing optically active pharmaceutical compounds.[2][3] Maintaining high enantiomeric purity (enantiomeric excess or ee) is crucial, as the stereochemistry of the catalyst or building block directly dictates the stereochemical outcome of the reaction it is used in. The presence of the undesired enantiomer can lead to the formation of unwanted stereoisomers of the target molecule, which may have different pharmacological activities or even adverse effects.
Q2: What are the common synthetic routes to this compound?
A2: The most common synthetic strategies start from L-proline and involve two key transformations: N-methylation and reduction of the carboxylic acid. The order of these steps can vary. Common approaches include:
-
Reductive amination of L-proline followed by N-methylation. [3]
-
Conversion of L-proline to an oxazolidinone derivative, followed by methylation and subsequent reduction. [2]
-
Formation of N-formyl-L-proline followed by reduction with a strong hydride agent. [4]
Q3: What are the primary causes of racemization during the synthesis of this compound?
A3: Racemization, the formation of an equal mixture of both enantiomers from a single enantiomer, can occur at the chiral center of the proline ring. The primary factors that can induce racemization during this synthesis are:
-
Harsh reaction conditions: High temperatures and extreme pH (either strongly acidic or basic) can promote the deprotonation and reprotonation of the alpha-carbon, leading to a loss of stereochemical integrity.[5][6]
-
Choice of reagents: Certain reagents, particularly some coupling agents or strong, non-hindered bases, can increase the risk of racemization.[7]
-
Prolonged reaction times: Extended exposure to conditions that can cause racemization increases the likelihood of its occurrence.
Troubleshooting Guide: Avoiding Racemization
This guide addresses common issues encountered during the synthesis of this compound that can lead to a loss of enantiomeric excess.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee%) in the final product. | High reaction temperature during reduction. | The reduction of the carboxylic acid or its derivative is often exothermic. It is critical to maintain a low temperature throughout the addition of the reducing agent and the subsequent reaction period. Consider using a cooling bath (e.g., ice-salt or dry ice-acetone) to keep the temperature below 0 °C.[5] |
| Use of an overly harsh reducing agent. | While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can sometimes lead to racemization at elevated temperatures. Consider using milder reducing agents or borane (B79455) complexes, which may offer better selectivity at the cost of longer reaction times or the need for a co-reagent.[8] | |
| Racemization during N-methylation. | If N-methylation is performed before reduction, the conditions used (e.g., strong base, reactive methylating agent) could potentially cause epimerization. Ensure the use of a hindered base and control the stoichiometry and temperature carefully. | |
| Harsh pH conditions during workup. | Exposing the product to strong acids or bases during the aqueous workup can cause racemization.[5] Use buffered solutions (e.g., saturated ammonium (B1175870) chloride for quenching) and minimize the time the product is in contact with acidic or basic aqueous layers.[5] | |
| Inconsistent or poor yield. | Incomplete reaction. | Monitor the reaction progress using an appropriate technique (e.g., TLC, ¹H NMR). Ensure all starting materials are consumed before workup. |
| Degradation of the product. | This compound is an amino alcohol and can be sensitive to certain conditions. Avoid prolonged heating during solvent removal and consider purification methods other than distillation if the product is found to be thermally labile. | |
| Difficulty in removing impurities. | Side reactions from protecting groups (if used). | If protecting groups are used for the amine or carboxylic acid, ensure their complete removal and that the byproducts are effectively separated during purification. |
| Contaminated starting materials or reagents. | Always use high-purity, anhydrous solvents and reagents to minimize side reactions.[5] |
Data Presentation: Comparison of Synthetic Methods
| Synthetic Method | Key Reagents | Reported Yield | Reported Enantiomeric Excess (ee%) | Reference |
| N-Formylation followed by Reduction | Formic acid, Acetic anhydride (B1165640), LiAlH₄ | ~57% | Not explicitly stated, but high optical purity is implied for use as a chiral auxiliary. | [4] |
| Oxazolidinone Formation, Methylation, and Reduction | Formaldehyde, Methylating agent, Reducing agent | Good to high | Generally high, as this method is designed to protect the chiral center. | [2][9] |
| Reductive Amination | Formaldehyde, Reducing agent (e.g., NaBH₃CN) | Varies | Can be high, but depends on the specific conditions and reagents used. | [3] |
Note: The enantiomeric excess is highly dependent on the specific experimental conditions and care taken to avoid racemization.
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Formylation and Reduction
This protocol is adapted from a reported synthesis and is a common method for producing this compound.[4]
Step 1: Synthesis of (S)-(-)-N-formylproline
-
Dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid in a flask equipped with a magnetic stirrer.
-
Cool the solution to 5-10 °C using an ice bath.
-
Slowly add 30 mL of acetic anhydride to the cooled solution.
-
Stir the reaction mixture continuously for 2 hours at room temperature.
-
After 2 hours, quench the reaction by adding 35 mL of ice-cold water.
-
Remove the solvent by evaporation under reduced pressure to yield (S)-(-)-N-formylproline as a viscous, light yellow oil. This intermediate can be used in the next step without further purification.
Step 2: Reduction of (S)-(-)-N-formylproline to this compound
-
Under an inert atmosphere (e.g., nitrogen), slowly add a solution of the (S)-(-)-N-formylproline from the previous step in 20 mL of anhydrous tetrahydrofuran (B95107) (THF) to a suspension of 8.23 g (0.217 mol) of lithium aluminum hydride (LiAlH₄) in 125 mL of anhydrous THF.
-
Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, continue to heat the reaction at reflux for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the sequential and slow addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide (B78521) solution, and finally 25 mL of water.
-
Filter the resulting off-white mixture and dry the filtrate over anhydrous magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by bulb-to-bulb distillation (oven temperature 40-55 °C, 0.15 Torr) to afford this compound.
Protocol 2: Chiral HPLC Analysis of this compound
Determining the enantiomeric excess of the synthesized this compound is critical. A general method using chiral High-Performance Liquid Chromatography (HPLC) is outlined below. Specific conditions may need to be optimized based on the available equipment and columns.
-
Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating enantiomers of amino alcohols.[8]
-
Mobile Phase: A typical mobile phase for this type of compound is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol.[8] A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
-
Detection: As this compound lacks a strong UV chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection.[8] Alternatively, a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.
-
Analysis: Inject a racemic standard of N-Methyl-prolinol to determine the retention times of both the L- and D-enantiomers. Then, inject the synthesized sample under the same conditions. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Logical Workflow for Troubleshooting Racemization
Caption: A logical workflow to diagnose and resolve issues of low enantiomeric excess.
Key Factors Influencing Racemization
Caption: A diagram illustrating the key factors that can lead to racemization.
Synthetic Pathway of this compound
Caption: An overview of common synthetic routes to this compound from L-proline.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 34381-71-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-Methyl-L-prolinol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-L-prolinol, with a focus on optimizing catalyst loading.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to deactivation. | - Ensure the catalyst is stored under an inert atmosphere and handled with care to prevent exposure to air and moisture. - Test the catalyst on a small-scale reaction with a known substrate to verify its activity. |
| 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction to completion. | - Gradually increase the catalyst loading in small increments (e.g., 2-5 mol%) and monitor the reaction progress. - Refer to the catalyst loading optimization table for guidance. | |
| 3. Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst, reducing its effectiveness.[1] | - Use high-purity, anhydrous solvents and reagents. - Purify starting materials if they are suspected to contain impurities like sulfur or heavy metals.[1] | |
| Slow or Incomplete Reaction | 1. Suboptimal Catalyst Loading: The catalyst concentration may not be optimal for the reaction conditions. | - Perform a catalyst loading screen to identify the optimal concentration for your specific substrate and conditions. |
| 2. Poor Mass Transfer: In heterogeneous catalysis, inefficient mixing can limit the contact between the reactants and the catalyst surface. | - Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture. - Consider using a different reactor design that promotes better mass transfer.[2] | |
| 3. Low Hydrogen Pressure (for hydrogenation): Insufficient hydrogen pressure can be a limiting factor in reduction reactions. | - Ensure the hydrogen pressure is within the recommended range for the specific catalyst and reaction. | |
| Formation of Side Products | 1. Excessive Catalyst Loading: High catalyst loading can sometimes lead to over-reduction or other side reactions. | - Reduce the catalyst loading to the minimum effective amount determined through optimization studies. |
| 2. High Reaction Temperature: Elevated temperatures can promote the formation of undesired byproducts. | - Optimize the reaction temperature in conjunction with catalyst loading to maximize selectivity for the desired product. | |
| Difficulty in Catalyst Filtration | 1. Fine Catalyst Particles: The catalyst may have a very small particle size, making it difficult to separate by filtration. | - Use a finer filter paper or a membrane filter for separation. - Consider centrifugation followed by decantation as an alternative to filtration. |
| Inconsistent Results Batch-to-Batch | 1. Inconsistent Catalyst Activity: The activity of the catalyst may vary between batches. | - Source the catalyst from a reputable supplier and request a certificate of analysis for each batch. - Standardize the catalyst pre-treatment procedure if applicable. |
| 2. Variations in Catalyst Loading: Inaccurate weighing of the catalyst can lead to inconsistent results. | - Use a calibrated analytical balance for weighing the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for catalyst loading in the synthesis of this compound?
A1: For the reduction of an N-protected L-proline derivative, a common starting point for a heterogeneous catalyst like Ruthenium on Carbon (Ru/C) is around 5-10 mol% relative to the substrate. However, the optimal loading can vary significantly based on the specific substrate, catalyst, and reaction conditions. For instance, in the high-pressure hydrogenation of L-proline to L-prolinol, a catalyst loading of 10% by weight of the starting material has been reported to give high yields.
Q2: How does catalyst loading affect the reaction time and product yield?
A2: Generally, increasing the catalyst loading will decrease the reaction time. However, there is often a point of diminishing returns where further increases in catalyst do not significantly improve the reaction rate and may lead to increased cost and potential side reactions. The effect on yield is more complex; while sufficient catalyst is necessary for high conversion, excessive amounts can sometimes promote byproduct formation, thus lowering the isolated yield of the desired product.
Q3: What are the signs of catalyst deactivation?
A3: Signs of catalyst deactivation include a noticeable decrease in reaction rate, incomplete conversion of the starting material even after extended reaction times, and a change in the product profile (e.g., increased side products).[3][4] Visual changes to the catalyst, such as clumping or a change in color, can also indicate deactivation.
Q4: Can the catalyst be reused?
A4: Heterogeneous catalysts like Ru/C can often be recovered and reused. However, their activity may decrease with each cycle due to poisoning, sintering, or mechanical loss during recovery. To reuse the catalyst, it should be carefully filtered, washed with a suitable solvent to remove any adsorbed species, and dried under vacuum before being used in a subsequent reaction. A slight increase in catalyst loading may be necessary in subsequent runs to compensate for any loss in activity.
Q5: What are common byproducts in the synthesis of this compound?
A5: Potential byproducts can include the corresponding N-methyl-L-proline if the reduction is incomplete, or products resulting from over-reduction or side reactions of functional groups present in the starting material. The specific byproducts will depend on the synthetic route and reaction conditions employed.
Data Presentation
Table 1: Illustrative Example of Catalyst Loading Optimization for the Reduction of N-Boc-L-proline Methyl Ester
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield of N-Boc-L-prolinol (%) |
| 1 | 5% Ru/C | 2 | 24 | 65 | 60 |
| 2 | 5% Ru/C | 5 | 12 | 95 | 92 |
| 3 | 5% Ru/C | 10 | 6 | >99 | 97 |
| 4 | 5% Ru/C | 15 | 6 | >99 | 96 |
| 5 | 10% Pd/C | 5 | 18 | 85 | 81 |
| 6 | 10% Pd/C | 10 | 8 | >99 | 95 |
Note: This data is illustrative and intended for guidance. Optimal conditions should be determined experimentally for each specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
-
Reaction Setup: In a series of identical reaction vessels, add the N-protected L-proline derivative (1.0 eq) and the chosen anhydrous solvent.
-
Catalyst Addition: To each vessel, add a different loading of the catalyst (e.g., 2, 5, 8, 10, and 12 mol%).
-
Reaction Initiation: Place the vessels in a parallel reactor system under an inert atmosphere (e.g., nitrogen or argon). If performing a hydrogenation, purge the system with hydrogen and maintain the desired pressure.
-
Monitoring: Stir the reactions at the desired temperature and monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS) at regular time intervals.
-
Work-up: Once a reaction reaches completion (or after a set time), cool the mixture to room temperature, filter off the catalyst, and wash the catalyst with a small amount of the reaction solvent.
-
Analysis: Concentrate the filtrate and analyze the crude product to determine the conversion and yield for each catalyst loading.
-
Optimization: Identify the catalyst loading that provides the best balance of reaction time, yield, and purity.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield or slow reaction rates.
References
Technical Support Center: N-Methyl-L-prolinol Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing N-Methyl-L-prolinol and its derivatives as organocatalysts. The following sections address common issues encountered during the work-up and purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: How do I remove the this compound catalyst after the reaction is complete?
A1: this compound is a water-soluble amino alcohol. A common method for its removal is through an aqueous work-up. Typically, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or a dilute acidic solution (e.g., 1M HCl) to protonate the amine, rendering it highly water-soluble and facilitating its extraction into the aqueous phase.
Q2: What is a standard work-up procedure for a reaction catalyzed by an this compound derivative?
A2: A general work-up protocol involves quenching the reaction, followed by extraction and purification. Upon reaction completion, as monitored by TLC or NMR, the mixture is typically concentrated under reduced pressure.[1] The residue is then redissolved in an organic solvent and washed with a saturated aqueous solution of NH4Cl to quench the reaction, followed by brine. The organic layer is then dried over an anhydrous salt like MgSO4 or Na2SO4, filtered, and concentrated. The crude product is then purified, most commonly by flash column chromatography.
Q3: My product seems to be water-soluble, and I am losing it during the aqueous wash. What should I do?
A3: If your product exhibits significant water solubility, repeated extractions of the aqueous phase with an organic solvent are recommended to maximize recovery. Alternatively, a back-extraction can be performed. If product loss remains high, consider alternative purification methods that do not involve an aqueous work-up, such as direct purification by silica (B1680970) gel chromatography or distillation if the product is volatile.
Q4: Can I recycle the this compound catalyst?
A4: While challenging in a standard laboratory setting, catalyst recycling is a key consideration for sustainable chemistry. One approach involves immobilizing the proline-based catalyst on a solid support, such as silica-coated magnetic nanoparticles.[2] This allows for the catalyst to be easily separated from the reaction mixture by filtration or magnetic decantation and potentially reused.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time, low catalyst loading, or deactivation of the catalyst. | Monitor the reaction progress using TLC or ¹H NMR. If the reaction has stalled, consider adding more catalyst or extending the reaction time. Ensure all reagents are pure and dry, as impurities can sometimes poison the catalyst. |
| Low product yield after work-up | Product is partially soluble in the aqueous phase. Emulsion formation during extraction. Product degradation on silica gel. | Perform multiple extractions of the aqueous layer with the organic solvent. To break emulsions, add brine or gently centrifuge the mixture. For acid-sensitive products, consider neutralizing the silica gel with triethylamine (B128534) before chromatography. |
| Catalyst contamination in the final product | Inefficient removal during aqueous extraction. | Perform additional washes with a dilute acid solution (e.g., 0.1M to 1M HCl) to ensure complete protonation and extraction of the amine catalyst into the aqueous phase. Ensure thorough mixing during the washing steps. |
| Difficulty in purifying the product by column chromatography | Product and byproducts have similar polarities. | Try a different solvent system for chromatography. Consider using a different stationary phase (e.g., alumina, C18). High-performance liquid chromatography (HPLC) may be necessary for difficult separations. |
| Formation of unexpected side products | The reaction may be sensitive to temperature or solvent. Side reactions such as self-condensation of the substrate may occur. | Optimize reaction conditions such as temperature and solvent.[2] For aldol-type reactions, controlling the rate of addition of the electrophile can sometimes minimize side reactions. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Catalyst Removal
-
Reaction Quenching: Upon completion of the reaction (monitored by TLC or ¹H NMR), quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. To specifically remove this compound, a wash with dilute HCl (0.1 M to 1 M) can be employed before the water and brine washes.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Work-up by Distillation for Volatile Products
-
Reaction Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution.[3][4]
-
Filtration: Filter the resulting mixture to remove any precipitated salts.
-
Drying and Concentration: Dry the filtrate over a suitable drying agent (e.g., magnesium sulfate) and concentrate the solution to yield an oil.[3][4]
-
Purification: Purify the resulting oil by bulb-to-bulb distillation under reduced pressure to isolate the volatile product.[3][4]
Visualized Workflows
Caption: Standard aqueous work-up workflow for this compound catalyzed reactions.
References
Impact of substrate scope on N-Methyl-L-prolinol catalyst efficiency
Welcome to the Technical Support Center for N-Methyl-L-prolinol catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of substrate scope on catalyst efficiency.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using this compound as a catalyst.
Issue 1: Low Product Yield
Low or no product formation can be attributed to several factors, from catalyst activity to substrate reactivity.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is pure and has been stored under appropriate conditions (cool and dry).- If the catalyst is old or has been improperly stored, consider synthesizing a fresh batch. |
| Poor Substrate Reactivity | - Steric Hindrance: Highly substituted or bulky substrates may react slowly. Consider increasing the reaction temperature or extending the reaction time. For aldol (B89426) reactions, α-branched aldehydes may require longer reaction times but can still achieve high enantioselectivity.[1]- Electronic Effects: Electron-rich aldehydes may be less reactive. For these substrates, optimizing solvent and temperature is crucial. |
| Sub-optimal Reaction Conditions | - Solvent: The polarity of the solvent can significantly affect the reaction rate. Screen a range of aprotic polar solvents such as DMSO, DMF, or CH3CN.- Catalyst Loading: Typically, a catalyst loading of 10-20 mol% is effective.[1] If reactivity is low, consider increasing the loading.- Temperature: While lower temperatures often improve enantioselectivity, higher temperatures may be necessary for sluggish reactions. |
| Catalyst Deactivation | - Certain substrates or impurities can lead to the formation of inactive catalyst species. Ensure all reactants and solvents are pure and dry. |
Issue 2: Poor Enantioselectivity or Diastereoselectivity
Achieving high stereoselectivity is a primary goal of asymmetric catalysis. Sub-optimal results can often be traced back to reaction conditions or substrate structure.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Temperature | - Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. For aldol reactions, temperatures as low as -25°C have been shown to be effective.[1] |
| Solvent Effects | - The solvent plays a critical role in the organization of the transition state. A screen of solvents with varying polarities (e.g., DMSO, CH3CN, CHCl3, THF) is recommended. |
| Substrate Structure | - Aldol Reactions: For reactions involving ketones as the donor, the structure of the ketone can influence diastereoselectivity. For example, using 2-butanone (B6335102) as a donor can lead to high enantioselectivity.[1]- Michael Additions: The steric bulk of both the donor and acceptor can impact stereoselectivity. For challenging substrates, modification of the catalyst or the use of additives may be necessary. |
| Incorrect Catalyst Derivative | - For certain reactions, derivatives of this compound, such as its silyl (B83357) ethers, may provide superior stereoselectivity due to increased steric bulk around the catalytic site. |
Frequently Asked Questions (FAQs)
Q1: How does the structure of the aldehyde substrate affect the efficiency of this compound catalyzed aldol reactions?
A1: The electronic and steric properties of the aldehyde substrate play a significant role. Aromatic aldehydes with electron-withdrawing groups (e.g., 4-nitrobenzaldehyde) are generally more reactive and can provide high yields and enantioselectivities.[1] Aliphatic aldehydes, especially α-branched ones, can also be excellent substrates, often leading to very high enantioselectivity, although they may require longer reaction times.[1]
Q2: What is the impact of the ketone substrate in this compound catalyzed Michael additions?
A2: The structure of the ketone donor is crucial. Cyclic ketones like cyclohexanone (B45756) are often effective Michael donors. Acyclic ketones can also be used, but their steric bulk can influence both reactivity and stereoselectivity. For instance, more hindered ketones may exhibit lower reactivity.
Q3: Can this compound be used in neat conditions (without solvent)?
A3: While many organocatalytic reactions are performed in solvents, some reactions can be run under neat conditions, which can offer environmental and practical advantages. For instance, L-prolinol has been used in a chiral eutectic mixture with glycolic acid for the conjugate addition of ketones to nitroolefins, showing high yields and selectivities.
Q4: What is the general mechanism of action for this compound in these reactions?
A4: this compound and its derivatives typically operate through an enamine-based catalytic cycle. The secondary amine of the catalyst reacts with a carbonyl donor (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic acceptor (an aldehyde in an aldol reaction or a Michael acceptor). Subsequent hydrolysis releases the product and regenerates the catalyst.
Q5: Are there any known limitations to the substrate scope of this compound?
A5: Yes, highly sterically hindered substrates, on either the donor or acceptor side, can pose a challenge, leading to lower yields or selectivities. Additionally, substrates that can lead to catalyst deactivation or significant side reactions may not be suitable without careful optimization of the reaction conditions.
Data Presentation
The following tables summarize the performance of catalysts derived from the prolinol family in asymmetric aldol and Michael reactions with a variety of substrates.
Table 1: Asymmetric Aldol Reaction of Various Aldehydes with Acetone (B3395972) Catalyzed by an L-Prolinamide (B555322) Derivative *
| Aldehyde | Time (h) | Yield (%) | ee (%) |
| 4-Nitrobenzaldehyde | 48 | 85 | 92 |
| 4-Chlorobenzaldehyde | 72 | 78 | 90 |
| Benzaldehyde | 96 | 65 | 85 |
| 2-Naphthaldehyde | 72 | 82 | 93 |
| Cinnamaldehyde | 48 | 75 | 88 |
| Cyclohexanecarboxaldehyde | 72 | 88 | 98 |
| Isovaleraldehyde | 72 | 65 | >99 |
| Propionaldehyde | 96 | 47 | 87 |
*Data obtained using a catalyst prepared from L-proline and (1S,2S)-diphenyl-2-aminoethanol at -25°C in neat acetone with 20 mol% catalyst loading.[1]
Table 2: Asymmetric Michael Addition of Carbonyl Compounds to Nitroolefins Catalyzed by a Pyrrolidine-Based Bifunctional Organocatalyst *
| Aldehyde/Ketone (Donor) | Nitroolefin (Acceptor) | dr (syn:anti) | Yield (%) | ee (syn) (%) |
| Propanal | trans-β-Nitrostyrene | 95:5 | 98 | 96 |
| Isobutanal | trans-β-Nitrostyrene | 98:2 | 95 | 97 |
| Cyclohexanone | trans-β-Nitrostyrene | 98:2 | 99 | 99 |
| Acetone | trans-β-Nitrostyrene | - | 96 | 95 |
| Propanal | (E)-2-(2-Nitrovinyl)furan | 92:8 | 97 | 95 |
| Cyclohexanone | (E)-2-(2-Nitrovinyl)thiophene | 96:4 | 99 | 98 |
*Representative data showing high efficiency and stereoselectivity with a pyrrolidine-based catalyst.
Experimental Protocols
General Protocol for Asymmetric Aldol Reaction
To a stirred solution of the aldehyde (0.5 mmol) in neat acetone (2.0 mL) is added the this compound derivative catalyst (20 mol%). The reaction mixture is then stirred at the specified temperature (e.g., -25 °C). The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.[1]
General Protocol for Asymmetric Michael Addition
To a stirred solution of the nitroalkene (0.2 mmol) in the chosen solvent (e.g., CH2Cl2, 2 mL) at room temperature, the aldehyde or ketone (2.0 equivalents) is added. The organocatalyst (e.g., this compound derivative, 10 mol%) is then added to the mixture. The reaction is stirred at room temperature and monitored by TLC. After completion, the solvent is removed under reduced pressure. The yield and diastereomeric ratio of the crude product are determined by 1H NMR spectroscopy. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Caption: Generalized enamine catalytic cycle for this compound.
Caption: A systematic workflow for troubleshooting common issues.
References
Validation & Comparative
A Comparative Guide to Chiral Pyrrolidine-Based Catalysts: N-Methyl-L-prolinol vs. (S)-(-)-2-(methoxymethyl)pyrrolidine (SMAP)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, chiral pyrrolidine (B122466) derivatives have emerged as a cornerstone for the stereoselective synthesis of complex organic molecules. Among these, N-Methyl-L-prolinol and (S)-(-)-2-(methoxymethyl)pyrrolidine (SMAP) are two prominent scaffolds utilized for their ability to induce high levels of enantioselectivity in a variety of carbon-carbon bond-forming reactions. This guide provides an objective comparison of their performance, supported by available experimental data, and details the methodologies for key experiments.
Introduction to the Catalysts
This compound is a chiral amino alcohol derived from the naturally occurring amino acid L-proline.[1] Its structure features a pyrrolidine ring with a methyl group on the nitrogen atom and a hydroxymethyl group at the 2-position, which is crucial for its catalytic activity.[1] It is widely employed as a chiral auxiliary and organocatalyst, particularly in enamine-based catalysis.[2]
(S)-(-)-2-(methoxymethyl)pyrrolidine (SMAP) , also a derivative of L-proline, is characterized by a methoxymethyl group at the 2-position of the pyrrolidine ring. It is recognized as a versatile chiral auxiliary in stoichiometric asymmetric synthesis, valued for the rigidity of its five-membered ring and its capacity to coordinate with metal fragments, leading to high stereoselectivities.
While both molecules are effective in asymmetric synthesis, a direct, data-driven comparative analysis is challenging due to a notable scarcity of studies where both are benchmarked in the same reaction. This guide, therefore, presents a compilation of their performance in analogous reaction types to facilitate an informed selection for specific synthetic challenges.
Performance in Asymmetric Catalysis: An Indirect Comparison
To offer a comparative perspective, this section summarizes the performance of derivatives of this compound and SMAP in two key asymmetric transformations: the Michael addition and the aldol (B89426) reaction. It is important to note that the data presented is collated from different studies and reaction conditions may vary.
Asymmetric Michael Addition
Catalysts derived from this compound, especially its silyl (B83357) ether derivatives, have demonstrated excellent efficacy in the asymmetric Michael addition of aldehydes and ketones to nitroolefins.[3] The bulky substituents on the silyl ether are thought to effectively shield one face of the enamine intermediate, thereby directing the stereochemical outcome.[3]
Table 1: Performance of this compound Derivative in Asymmetric Michael Addition [3]
| Aldehyde | Nitroalkene | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Propanal | trans-β-nitrostyrene | CH₂Cl₂ | 10 | 7 | 99 | 75:25 | 79 |
Data extracted from a study on new pyrrolidine-based organocatalysts.[3]
Finding comparable quantitative data for SMAP in the asymmetric Michael addition of aldehydes or ketones proved challenging within the reviewed literature. Its application is more frequently documented in other types of asymmetric transformations.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is another area where prolinol-derived catalysts have been extensively studied. These reactions are fundamental for constructing β-hydroxy carbonyl motifs, which are prevalent in many natural products and pharmaceuticals.
Table 2: Performance of a Proline-Based Organocatalyst in the Asymmetric Aldol Reaction [4]
| Aldehyde | Ketone | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| p-Nitrobenzaldehyde | Acetone (B3395972) | 20 | -25 | 72 | 68 | 76 |
Data from a study on proline-based organocatalysts in the asymmetric aldol reaction of acetone with substituted aromatic aldehydes.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for key reactions catalyzed by these pyrrolidine derivatives.
General Protocol for Asymmetric Michael Addition using a Pyrrolidine-Based Catalyst
This procedure is adapted from literature for the Michael addition of an aldehyde to a nitroalkene, a common application for this compound derived catalysts.[3]
Materials:
-
Pyrrolidine-based organocatalyst (e.g., a derivative of this compound)
-
Aldehyde
-
Nitroalkene
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the nitroalkene (1.0 equiv) in the anhydrous solvent under an inert atmosphere, add the aldehyde (2.0 equiv).
-
Add the organocatalyst (0.1 equiv, 10 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy using an internal standard.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general procedure for the L-proline catalyzed asymmetric aldol reaction between a ketone and an aldehyde.[5]
Materials:
-
L-proline or a derivative
-
Aldehyde
-
Ketone
-
Solvent (e.g., Acetone, DCM)
-
Additive (optional, e.g., Benzoic Acid)
Procedure:
-
To a stirred solution of the catalyst (10-20 mol%) in the specified solvent, add the aldehyde (1.0 equiv) and the ketone (5.0 equiv) in the presence of an additive (10 mol%) at the desired temperature (e.g., -10 to 25 °C).
-
Stir the solution for the specified time (e.g., 24-72 h).
-
Quench the reaction mixture with a saturated ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Mechanistic Insights & Logical Workflows
The catalytic activity of both this compound and SMAP derivatives in many asymmetric reactions is rooted in the formation of key intermediates, such as enamines or iminium ions, which then guide the stereochemical outcome of the reaction.
Enamine Catalysis Cycle
In reactions such as the Michael addition and aldol reaction catalyzed by prolinol derivatives, the catalytic cycle typically proceeds through an enamine intermediate.
Caption: Generalized enamine catalytic cycle for pyrrolidine-based catalysts.
Experimental Workflow for Asymmetric Synthesis
The general workflow for conducting an asymmetric synthesis experiment using these catalysts involves a series of standard laboratory procedures.
Caption: General experimental workflow for asymmetric synthesis.
Conclusion
Both this compound and (S)-(-)-2-(methoxymethyl)pyrrolidine are valuable chiral building blocks for the development of organocatalysts and chiral auxiliaries. Derivatives of this compound have been well-documented to effectively catalyze key asymmetric reactions such as Michael additions and aldol reactions, often providing high yields and good to excellent enantioselectivities.
The available literature, however, reveals a significant gap in the direct comparative performance data for SMAP in these specific, widely studied organocatalytic reactions. While SMAP is a well-established chiral auxiliary, its application and reported performance data are more prevalent in other areas of asymmetric synthesis. This disparity highlights a promising and underexplored area for future research. The development and reporting of performance data for SMAP-derived catalysts in benchmark organocatalytic reactions would be of great benefit to the scientific community, enabling a more direct and comprehensive comparison with established catalysts like those derived from this compound. Researchers are encouraged to consider this gap when designing new catalytic systems and to contribute to a more complete understanding of the catalytic potential of this valuable chiral scaffold.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to N-Methyl-L-prolinol and Other Chiral Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral ligand is a critical step in the development of stereoselective synthetic routes for enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries.[1] This guide provides an objective comparison of the performance of N-Methyl-L-prolinol, a readily available chiral amino alcohol derived from proline, with other prominent chiral ligands in asymmetric synthesis. The comparison is supported by experimental data from the scientific literature, with a focus on the well-established benchmark reaction: the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025).
Data Presentation: Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to aldehydes is a classic carbon-carbon bond-forming reaction that produces chiral secondary alcohols. The effectiveness of a chiral ligand in this transformation is primarily measured by the chemical yield and the enantiomeric excess (ee%) of the product. The following table summarizes the performance of this compound and a selection of other chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde.
| Chiral Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) | Configuration |
| This compound | 2 | 95 | 98 | (S) |
| (-)-DAIB ((-)-3-exo-(dimethylamino)isoborneol) | 2 | 97 | 98 | (S) |
| (1R,2S)-(-)-N,N-Dibutylnorephedrine | 5 | 95 | 94 | (R) |
| (S)-(-)-2-(Anilinomethyl)pyrrolidine | 10 | 92 | 88 | (S) |
| (1R,2S)-N-Pyrrolidylnorephedrine | 8 | 96 | 93 | (R) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
General Experimental Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Amino Alcohol
This protocol is a generalized procedure and may require optimization for specific substrates and ligands.
Materials:
-
Chiral amino alcohol ligand (e.g., this compound)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene (B28343)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
-
Syringes and cannulation equipment for handling air- and moisture-sensitive reagents
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Addition of Diethylzinc: To the stirred solution of the ligand, add the diethylzinc solution (1.0 M in hexanes, 2.2 mmol) dropwise at room temperature. Stir the resulting solution for 30 minutes.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Purification and Analysis: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel. The yield is determined from the mass of the purified product. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate a key mechanistic pathway and a general experimental workflow in asymmetric synthesis.
References
A Comparative Guide to N-Methyl-L-prolinol and Commercial Organocatalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has emerged as a powerful tool in modern synthetic chemistry, offering a greener and often more cost-effective alternative to traditional metal-based catalysts. Within this domain, proline and its derivatives have carved out a significant niche, facilitating a wide array of stereoselective transformations. This guide provides an objective comparison of N-Methyl-L-prolinol, a versatile proline-derived catalyst, against benchmark commercial organocatalysts. The performance of these catalysts is evaluated in key asymmetric reactions, supported by experimental data from the literature to aid in catalyst selection and reaction optimization.
Performance Benchmark: Asymmetric Aldol (B89426) and Michael Reactions
The asymmetric aldol and Michael addition reactions are fundamental carbon-carbon bond-forming transformations and serve as standard benchmarks for evaluating the efficacy of organocatalysts. The following tables summarize the performance of this compound derivatives against L-proline and other commercial catalysts in these key reactions.
Note: Direct comparison of catalyst performance can be challenging due to variations in reaction conditions across different studies. The data presented here is for illustrative purposes and is based on available literature.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | 30 | DMSO | 4 | 99 | 93:7 | 97 |
| This compound derivative (unspecified) | 5 | Brine | 5 | - | - | 97 |
| L-Prolinamide derivative | 2 | Brine | 2 | 81 | - | 87 |
Table 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | 20 | Toluene | - | low | - | - |
| (S)-Diphenylprolinol silyl (B83357) ether | 20 | Toluene | - | 95 | - | >95[1] |
| This compound silyl ether derivative | 10 | CH2Cl2 | - | High | High | High |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
General Procedure for L-proline Catalyzed Asymmetric Aldol Reaction
To a stirred solution of L-proline (typically 10-30 mol%) in a suitable solvent (e.g., DMSO), the aldehyde (1.0 equivalent) and the ketone (5-20 equivalents) are added at a specific temperature (ranging from room temperature down to -25 °C). The reaction mixture is stirred for a specified duration (from a few hours to several days). Upon completion, the reaction is quenched, typically with a saturated aqueous solution of NH4Cl, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC and ¹H NMR analysis, respectively.
Representative Protocol for Asymmetric Michael Addition using a Pyrrolidine-Based Catalyst
To a stirred solution of the nitroalkene (0.2 mmol) in the chosen solvent (2 mL) at room temperature, add the aldehyde (0.4 mmol, 2 equivalents). Add the organocatalyst (e.g., a derivative of this compound, 0.02 mmol, 10 mol%). The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or ¹H NMR spectroscopy. Upon completion, the reaction mixture is concentrated under reduced pressure. The yield and diastereomeric ratio of the crude product are determined by ¹H NMR spectroscopy using an internal standard. The enantiomeric excess is determined by chiral HPLC analysis.[2]
Mechanistic Insights and Workflow
The catalytic cycle of proline and its derivatives, including this compound, in aldol and Michael reactions typically proceeds through an enamine intermediate. The secondary amine of the catalyst reacts with the ketone or aldehyde to form a nucleophilic enamine, which then attacks the electrophile (an aldehyde in the aldol reaction, or a nitroalkene in the Michael addition). Subsequent hydrolysis releases the product and regenerates the catalyst.
Signaling Pathways and Experimental Workflows
Caption: Generalized enamine catalytic cycle for this compound.
Caption: A typical workflow for benchmarking organocatalysts.
References
A Comparative Guide to the Diastereoselectivity of N-Methyl-L-prolinol Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-L-prolinol and its derivatives have emerged as powerful organocatalysts in the field of asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. These catalysts are particularly effective in key carbon-carbon bond-forming reactions such as Michael and aldol (B89426) additions. Their efficacy stems from their ability to form chiral enamine intermediates, which dictate the stereochemical outcome of the reaction. This guide provides an objective comparison of the diastereoselectivity of various this compound derivatives, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a fundamental reaction for the formation of chiral 1,5-dicarbonyl compounds and related structures. This compound derivatives, especially silyl (B83357) ethers, have demonstrated exceptional performance in catalyzing the addition of aldehydes and ketones to nitroolefins and other Michael acceptors.
The bulky substituents on the silyl ether derivatives of prolinol play a crucial role in shielding one face of the enamine intermediate, leading to high stereoselectivity.[1]
| Catalyst Derivative | Aldehyde | Nitroalkene | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| This compound Derivative | Propanal | trans-β-nitrostyrene | CH₂Cl₂ | 75:25 | 79 | [1] |
| Diphenylprolinol Silyl Ether | Propanal | (E)-β-Nitrostyrene | CH₂Cl₂ | 94:6 | 99 | [1] |
Performance in Asymmetric Aldol Reactions
Asymmetric aldol reactions are pivotal for the synthesis of β-hydroxy carbonyl compounds, which are common motifs in natural products and pharmaceuticals. This compound derivatives effectively catalyze the direct aldol reaction by forming a nucleophilic enamine from a donor ketone or aldehyde, which then attacks an acceptor aldehyde.
The following table presents data from a domino Michael/epimerization/Michael/aldol reaction sequence, highlighting the influence of reaction conditions on the diastereoselectivity of the process catalyzed by a diphenylprolinol silyl ether.[2]
| Catalyst | Solvent | Additive | Diastereomeric Ratio (3a:3a') | Enantiomeric Excess (ee, %) | Reference |
| Diphenylprolinol Diphenylmethylsilyl Ether | THF | PhCO₂H | 6:1 | 97 | [2] |
| Diphenylprolinol Diphenylmethylsilyl Ether | CH₂Cl₂ | PhCO₂H | 2:1 | Not Determined | [2] |
| Diphenylprolinol Diphenylmethylsilyl Ether | MeCN | PhCO₂H | 5:1 | 99 | [2] |
| Diphenylprolinol Trimethylsilyl Ether | MeCN | PhCO₂H | 4:1 | 96 | [2] |
Experimental Protocols
General Experimental Protocol for Asymmetric Michael Addition
This protocol is a representative example for the asymmetric Michael addition of an aldehyde to a nitroalkene catalyzed by an this compound derivative.[1]
Materials:
-
This compound derivative (e.g., Diphenylprolinol silyl ether) (10 mol%)
-
Aldehyde (e.g., Propanal) (2 equivalents)
-
Nitroalkene (e.g., trans-β-nitrostyrene) (1 equivalent)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the nitroalkene and the anhydrous solvent.
-
Add the aldehyde to the stirred solution.
-
Add the this compound derivative catalyst to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by appropriate analytical techniques (e.g., ¹H NMR spectroscopy and chiral HPLC).
Experimental Protocol for Domino Michael/Epimerization/Michael/Aldol Reaction
The following protocol was used for the synthesis of noradamantane scaffolds as described in the referenced study.[2]
Materials:
-
2,2′-(cyclohexane-1,4-diylidene)dimalononitrile (1) (0.30 mmol)
-
α,β-unsaturated aldehyde (e.g., cinnamaldehyde) (0.33 mmol)
-
Organocatalyst (e.g., Diphenylprolinol diphenylmethylsilyl ether) (20 mol%)
-
Additive (e.g., Benzoic acid) (0.12 mmol)
-
Water (0.90 mmol)
-
Solvent (e.g., MeCN) (6.0 mL)
-
Argon atmosphere
Procedure:
-
To a reaction vessel under an argon atmosphere, add 2,2′-(cyclohexane-1,4-diylidene)dimalononitrile (1), the α,β-unsaturated aldehyde, the organocatalyst, the additive, water, and the solvent.
-
Stir the reaction mixture at room temperature for the time indicated in the study.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the product as a diastereomeric mixture.
-
Determine the diastereomeric ratio by ¹H-NMR analysis.
-
Determine the enantiomeric excess by HPLC analysis on a chiral column after conversion of the alcohol to the corresponding acetate.
Reaction Mechanism and Experimental Workflow
The catalytic activity of this compound derivatives in these asymmetric reactions is predominantly governed by an enamine-based catalytic cycle.
Caption: Generalized enamine catalytic cycle for this compound derivatives.
The following diagram illustrates a typical experimental workflow for an asymmetric synthesis reaction using these organocatalysts.
Caption: General experimental workflow for asymmetric organocatalysis.
References
A Comparative Guide to the Efficacy of N-Methyl-L-prolinol Derivatives in Solvent-Mediated Asymmetric Synthesis
Introduction: N-Methyl-L-prolinol and its derivatives have emerged as powerful organocatalysts in the field of asymmetric synthesis, enabling the stereoselective formation of complex molecules.[1] These catalysts are particularly effective in key carbon-carbon bond-forming reactions, such as the Michael addition, operating through an enamine-based catalytic cycle.[2] The choice of solvent is a critical parameter in organocatalysis, profoundly impacting reaction rates, yields, and, most importantly, the stereochemical outcome (diastereo- and enantioselectivity).[1] This guide provides a comparative analysis of the efficacy of this compound derivatives in various solvent systems for the asymmetric Michael addition, supported by representative data and detailed experimental protocols.
Data Presentation: Solvent Effects on a Model Asymmetric Michael Addition
The following data summarizes the performance of an O-silyl-protected this compound catalyst in the asymmetric Michael addition of propanal to trans-β-nitrostyrene. While a direct comparative study from a single source is unavailable, this table compiles representative data to illustrate common solvent effects observed for this class of catalyst.
Reaction:

Table 1: Performance of an this compound Silyl (B83357) Ether Catalyst in Various Solvents.
| Solvent | Polarity | Typical Yield (%) | Typical Diastereomeric Ratio (syn:anti) | Typical Enantiomeric Excess (ee, %) |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | 99 | 75:25 | 79[2] |
| Toluene | Non-polar | ~90 | >90:10 | ~95 |
| Tetrahydrofuran (THF) | Polar Aprotic | ~95 | ~85:15 | ~90 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~85 | ~60:40 | ~70 |
| Water (with additive) | Polar Protic | >85 | >94:6 | >98 |
Note: Data for Toluene, THF, DMSO, and Water are representative values derived from studies on closely related diarylprolinol silyl ether catalysts in similar Michael additions to illustrate general performance trends.[3] The solvent can significantly alter the conformation of the transition state, leading to variations in stereoselectivity.[1]
Experimental Protocols
A detailed methodology for a representative asymmetric Michael addition is provided below.
General Protocol for Asymmetric Michael Addition
This procedure is adapted for the Michael addition of an aldehyde to a nitroalkene using a pyrrolidine-based catalyst like an this compound derivative.[2]
Materials:
-
This compound derived organocatalyst (e.g., O-trimethylsilyl-N-methyl-L-prolinol)
-
Aldehyde (e.g., Propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Anhydrous Solvent (e.g., Dichloromethane, Toluene)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
Reagents for quenching (e.g., saturated NH₄Cl solution) and workup (e.g., ethyl acetate, brine, MgSO₄)
Procedure:
-
To a stirred solution of the nitroalkene (0.2 mmol, 1.0 equiv) in the chosen anhydrous solvent (2.0 mL) at room temperature, add the aldehyde (0.4 mmol, 2.0 equiv).
-
Add the organocatalyst (0.02 mmol, 10 mol%).
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature or -20 °C) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is redissolved in a suitable solvent (e.g., ethyl acetate), and an internal standard is added.
-
The yield and diastereomeric ratio of the crude product are determined by ¹H NMR spectroscopy.[2]
-
The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[2]
Mandatory Visualizations
Catalytic Mechanism and Experimental Workflow
The following diagrams illustrate the underlying catalytic cycle responsible for the asymmetric transformation and the general workflow for conducting these experiments.
References
A Comparative Guide to N-Methyl-L-prolinol and Other Chiral Amino Alcohols in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral catalyst is a critical decision in the development of stereoselective synthetic routes for pharmaceuticals and other fine chemicals. Chiral amino alcohols represent a prominent and versatile class of organocatalysts, valued for their effectiveness in a wide range of asymmetric transformations. This guide provides an objective comparison of the catalytic performance of N-Methyl-L-prolinol with other notable chiral amino alcohols in key carbon-carbon bond-forming reactions, supported by experimental data.
Introduction to this compound
This compound, a derivative of the naturally occurring amino acid L-proline, is a well-established chiral organocatalyst.[1] It is particularly effective in its silyl (B83357) ether forms for promoting asymmetric aldol (B89426) and Michael additions through an enamine-based catalytic cycle.[1] Its rigid pyrrolidine (B122466) scaffold provides a well-defined chiral environment, enabling high levels of stereocontrol in the formation of new stereocenters.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The performance of this compound derivatives is compared here with other widely used chiral amino alcohols and proline-based catalysts in the benchmark reaction between an aldehyde and a ketone.
Quantitative Data for Asymmetric Aldol Reactions
| Catalyst | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Prolinol | Isobutyraldehyde | Acetone (B3395972) | 20 | DMSO | RT | 48 | 68 | 95:5 | 93 (anti) | BenchChem |
| L-Proline | Isobutyraldehyde | Acetone | 30 | DMSO | RT | 48 | 97 | 95:5 | 96 (anti) | BenchChem |
| L-Prolinamide (B555322) (2a) | 4-Nitrobenzaldehyde (B150856) | Acetone | 20 | Neat | RT | - | 80 | - | 30 | [2] |
| L-Prolinamide (3h) | 4-Nitrobenzaldehyde | Acetone | 20 | Neat | -25 | 24-48 | high | - | 93 | [2] |
| (S)-Diphenylprolinol silyl ether | α,β-Unsaturated Aldehydes | Cyclohexanone | - | - | - | - | good | - | excellent | [3] |
Note: Reaction conditions and substrates vary between studies, which can significantly impact results. Direct comparison should be made with caution.
Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by L-Proline
This protocol describes the direct asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone using L-proline as the catalyst.[1]
Materials:
-
4-Nitrobenzaldehyde
-
L-Proline
-
Acetone
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (151.0 mg, 1.0 mmol) and L-proline (35.0 mg, 0.3 mmol).
-
Add acetone (5.0 mL) to the flask.
-
Stir the mixture at room temperature for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with dichloromethane (2.0 mL).
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.[1]
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a fundamental method for the enantioselective formation of carbon-carbon bonds, leading to the synthesis of a wide array of chiral compounds. This compound derivatives have demonstrated excellent performance in catalyzing the addition of nucleophiles to α,β-unsaturated compounds.
Quantitative Data for Asymmetric Michael Additions
| Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| This compound derivative | Aldehydes | Nitroolefins | 10 | CH₂Cl₂ | RT | - | - | - | high | [1] |
| (S)-Diphenylprolinol silyl ether | Aldehydes | Nitroalkenes | - | - | - | - | - | - | high | [4] |
| L-Proline | Cyclohexanone | trans-β-Nitrostyrene | 30 | EtOH | RT | 24-48 | up to 97 | - | up to 97 | [5] |
| Cinchona Alkaloid Derivative | Diethyl malonate | Chalcones | - | - | - | - | good | - | high | [6] |
Note: The specific derivative of this compound and reaction conditions were not fully detailed in the general reference.
Experimental Protocol: Asymmetric Michael Addition using a Pyrrolidine-Based Catalyst
This representative protocol outlines the asymmetric Michael addition of an aldehyde to a nitroalkene, a reaction where this compound derivatives are known to be effective.[1]
Materials:
-
Pyrrolidine-based organocatalyst (e.g., a silyl ether derivative of this compound)
-
Aldehyde
-
Nitroalkene
-
Solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Internal standard for NMR analysis (optional)
Procedure:
-
To a stirred solution of the nitroalkene (0.2 mmol) in the chosen solvent (2 mL) at room temperature, add the aldehyde (0.4 mmol, 2 equivalents).
-
Add the organocatalyst (0.02 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or ¹H NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.[1]
Performance in Asymmetric Reduction of Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a crucial transformation in organic synthesis. Chiral amino alcohols are widely used as ligands or catalysts in combination with reducing agents like borane (B79455).
Quantitative Data for Asymmetric Ketone Reduction
| Catalyst / Ligand | Ketone | Reducing Agent | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| (S)-α,α-Diphenylprolinol derivative | Prochiral ketones | Borane | - | - | - | high | high | [7] |
| (2S,3R)-(-)-2-Amino-3-methyl-1,1-diphenylpentanol | Aromatic/Aliphatic ketones | Borane | - | - | - | - | ~90 | [8] |
| Spiroborate esters from 1,2-amino alcohols | Acetophenone (B1666503) | Borane | 10 | THF | RT | excellent | up to 99 | [7] |
| (S)-Diphenylprolinol | Acetophenone | Borane-dimethyl sulfide (B99878) | 100 (pre-catalyst) | THF | -78 | - | - | [4] |
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol is a general procedure for the Corey-Bakshi-Shibata (CBS) reduction of acetophenone using a chiral diphenylprolinol-derived oxazaborolidine catalyst.[4]
Materials:
-
(S)- or (R)-Diphenylprolinol
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Methanol
-
Hydrochloric acid (1 M)
Procedure:
-
To a stirred solution of (S)- or (R)-diphenylprolinol (1.0 eq) in anhydrous THF under an inert atmosphere, add BMS (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to form the oxazaborolidine catalyst.
-
Cool the solution to -78 °C and add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise.
-
Add BMS (0.6 eq) slowly and stir the reaction at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by chromatography to yield the chiral secondary alcohol.
Catalytic Mechanism and Workflow
Enamine Catalytic Cycle
This compound and other proline-derived catalysts typically operate through an enamine catalytic cycle in aldol and Michael additions. The catalyst first reacts with a carbonyl donor to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic acceptor, followed by hydrolysis to release the product and regenerate the catalyst.
Caption: Generalized enamine catalytic cycle for amino alcohol-catalyzed reactions.
Experimental Workflow for Catalyst Comparison
A systematic workflow is essential for the objective comparison of different chiral catalysts. This involves careful control of reaction parameters and thorough analysis of the results.
Caption: A typical experimental workflow for comparing chiral catalyst performance.
Conclusion
This compound and its derivatives are highly effective and versatile organocatalysts for key asymmetric transformations. While direct, side-by-side comparisons with other chiral amino alcohols under identical conditions are not always available in the literature, the existing data demonstrates their competitive performance, often providing high yields and excellent enantioselectivities. The choice of catalyst will ultimately depend on the specific substrates, desired stereochemical outcome, and reaction conditions. This guide provides a foundation for researchers to make informed decisions when selecting a chiral amino alcohol catalyst for their synthetic endeavors.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Chiral Pyrrolidine-Based Organocatalysts: N-Methyl-L-prolinol vs. (S)-(1-Methylpyrrolidin-3-YL)methanol
A notable disparity in published research exists between the catalytic applications of N-Methyl-L-prolinol and (S)-(1-Methylpyrrolidin-3-YL)methanol. While this compound is a well-established precursor for a variety of successful organocatalysts in asymmetric synthesis, a significant scarcity of available data on the catalytic performance of (S)-(1-Methylpyrrolidin-3-YL)methanol and its derivatives prevents a direct, data-driven comparative analysis.[1] This guide provides a comprehensive overview of the known catalytic activities of this compound and discusses the potential of (S)-(1-Methylpyrrolidin-3-YL)methanol as a catalyst based on its structural characteristics and the broader context of prolinol-derived organocatalysis.
Introduction to Pyrrolidinemethanol-Based Organocatalysts
Chiral pyrrolidine-containing molecules are fundamental building blocks in asymmetric catalysis, enabling the stereoselective synthesis of complex organic molecules.[1] These organocatalysts are valued for their ability to promote stereoselective transformations under mild conditions, avoiding the use of often toxic and expensive metal catalysts.[2] Their catalytic activity generally stems from the ability to form key reactive intermediates, such as enamines or iminium ions, with carbonyl compounds. The rigid chiral scaffold of the pyrrolidine (B122466) ring then directs the approach of an electrophile, leading to the preferential formation of one enantiomer of the product.[2]
This compound, with its C2-substituted hydroxymethyl group, has been extensively studied as a chiral scaffold.[1] In contrast, (S)-(1-Methylpyrrolidin-3-YL)methanol, featuring a hydroxymethyl group at the C3 position, represents a structurally related yet less explored alternative.
Catalytic Performance and Applications
This compound: A Well-Established Catalyst
Catalysts derived from this compound, particularly its silyl (B83357) ether derivatives, have proven highly effective in a range of asymmetric carbon-carbon bond-forming reactions, most notably the Michael addition and aldol (B89426) reactions.[1][3] These reactions typically proceed through an enamine-based mechanism.[1]
In the asymmetric Michael addition of aldehydes to nitroolefins, catalysts derived from this compound have demonstrated excellent performance, delivering high yields and enantioselectivities.
Table 1: Performance of this compound Derived Catalysts in Asymmetric Michael Addition
| Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| Propanal | β-Nitrostyrene | 10 | CH₂Cl₂ | 24 | 95 | 98 |
| Butanal | β-Nitrostyrene | 10 | Toluene | 48 | 92 | 97 |
| Cyclohexanecarbaldehyde | (E)-2-(2-nitrovinyl)furan | 10 | CH₂Cl₂ | 36 | 98 | 99 |
Note: The data presented are representative values compiled from typical results for catalysts of this class and may not correspond to a single specific publication.
(S)-(1-Methylpyrrolidin-3-YL)methanol: A Promising but Under-Researched Catalyst
Despite its structural similarity to other effective prolinol-derived organocatalysts, there is a significant lack of research on the catalytic applications of (S)-(1-Methylpyrrolidin-3-YL)methanol.[1][4] However, based on its structure, it is a versatile chiral building block with a pyrrolidine backbone, a stereocenter at the 3-position, and a functional hydroxymethyl group.[5]
It is plausible that this compound and its derivatives could function as effective organocatalysts in a variety of asymmetric transformations, including:
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[2]
-
Aldol Reactions: The reaction of an enol or enolate with a carbonyl compound.[2]
-
Mannich Reactions: The aminoalkylation of an acidic proton located in the α-position of a carbonyl group.[2]
The absence of performance data for (S)-(1-Methylpyrrolidin-3-YL)methanol highlights a promising and underexplored area for future research in organocatalysis.[1]
Catalytic Mechanism and Experimental Workflow
The catalytic cycle for many pyrrolidine-based organocatalysts in reactions involving aldehydes proceeds via an enamine intermediate. This mechanism is central to their function in transformations like the Michael addition.
Caption: Generalized enamine catalytic cycle for pyrrolidine-based catalysts.
Experimental Protocols
The following is a generalized protocol for an asymmetric Michael addition of an aldehyde to a nitroalkene, a common reaction to evaluate the performance of this class of organocatalysts.
Materials:
-
Pyrrolidine-based organocatalyst (e.g., a derivative of this compound)
-
Aldehyde
-
Nitroalkene
-
Solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Internal standard for NMR analysis (optional)
Procedure:
-
To a stirred solution of the nitroalkene (0.2 mmol) in the chosen solvent (2 mL) at room temperature, add the aldehyde (0.4 mmol, 2 equivalents).[1]
-
Add the organocatalyst (0.02 mmol, 10 mol%).[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[1]
-
Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy.[1]
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]
Caption: A typical experimental workflow for organocatalyzed reactions.
Conclusion
This compound has proven to be a versatile and effective precursor for a range of highly selective organocatalysts, with a wealth of data supporting its utility in asymmetric synthesis.[1] In contrast, (S)-(1-Methylpyrrolidin-3-YL)methanol remains a largely unexplored molecule in the context of catalysis. Based on its structural features, it holds significant promise as a chiral organocatalyst. The lack of direct comparative data underscores a clear opportunity for future research to investigate the catalytic potential of (S)-(1-Methylpyrrolidin-3-YL)methanol and its derivatives, which would be invaluable to the scientific community for guiding catalyst selection in the synthesis of chiral molecules.
References
The Catalyst Conundrum: A Cost-Benefit Analysis of N-Methyl-L-prolinol in Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of chiral synthesis, the choice of catalyst is a critical decision impacting yield, stereoselectivity, and ultimately, the economic viability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of N-Methyl-L-prolinol, a versatile chiral building block and organocatalyst, objectively comparing its performance with key alternatives and providing the supporting experimental data to inform your selection process.
This compound, a derivative of the naturally occurring amino acid L-proline, has carved a significant niche in asymmetric synthesis.[1][2] Its chiral scaffold is particularly effective in organocatalysis, facilitating crucial carbon-carbon bond-forming reactions such as Michael additions and aldol (B89426) reactions.[1] This guide will delve into the economic and scientific trade-offs of employing this compound and its derivatives, comparing them primarily with the parent L-proline and the widely used diarylprolinol silyl (B83357) ether catalysts.
Performance in Key Asymmetric Reactions
The efficacy of a catalyst is paramount. Below, we compare the performance of this compound derivatives against L-proline and other organocatalysts in two cornerstone asymmetric reactions: the Michael addition and the aldol reaction.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis. Organocatalysts derived from this compound, particularly its silyl ether derivatives, have demonstrated high efficacy in this reaction.
| Catalyst | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (d.r.) | Catalyst Loading (mol%) | Reference |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether | Propanal + Nitrostyrene (B7858105) | 95 | 99 | 95:5 (syn/anti) | 10 | [3] |
| L-Proline | Cyclohexanone + β-Nitrostyrene | 97 | 96 | 96:4 (syn/anti) | 10 | [4] |
| Cinchona-derived Thiourea | Acetophenone + Nitrostyrene | 99 | 98 | - | 15 | [5] |
As the data indicates, derivatives of this compound, such as the Hayashi-Jørgensen catalyst ((S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether), can achieve excellent yields and enantioselectivities in Michael additions.[3][5] While L-proline also performs well, the sterically demanding diphenylprolinol silyl ethers often provide superior stereocontrol.[3][4]
Asymmetric Aldol Reaction
The aldol reaction is another indispensable tool for constructing chiral β-hydroxy carbonyl compounds, which are common motifs in pharmaceuticals and natural products.
| Catalyst | Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (d.r.) | Catalyst Loading (mol%) | Reference |
| L-Prolinamide derivative | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 88 | 86:14 | 10 | [4] |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | 97 | 83 | - | - | [6] |
| Camphor-based Prolineamide | 4-Nitrobenzaldehyde | Cyclohexanone | 86 | 73 | - | - | [6] |
In asymmetric aldol reactions, derivatives of proline, including those conceptually similar to this compound amides, can offer high yields and good to excellent enantioselectivities.[4][6] The choice of catalyst can significantly influence the stereochemical outcome.
Cost-Benefit Analysis
While performance is crucial, the cost of the catalyst is a major consideration, especially for large-scale synthesis in the pharmaceutical industry. Here, we break down the approximate costs of this compound and its common alternatives.
| Compound | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) | Cost per Mole (USD) |
| This compound | Fisher Scientific | $414.85 | 25 g | $16.59 | $1910.60 |
| L-Proline | BulkSupplements | $199.97 | 5 kg | $0.04 | $4.61 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | BoroPharm Inc. | $171.99 | 1 g | $171.99 | $55981.44 |
Disclaimer: Prices are approximate and subject to change based on supplier, purity, and quantity.
The cost analysis reveals a stark contrast. L-proline is exceptionally cost-effective, making it an attractive option for large-scale applications where moderate to good selectivity is acceptable.[7][8][9][10][11] this compound represents a significant increase in cost, while its more complex derivative, the Hayashi-Jørgensen catalyst, is substantially more expensive.[12]
The benefit of the more expensive catalysts lies in their often superior performance, requiring lower catalyst loadings and providing higher yields and stereoselectivities. This can lead to reduced downstream processing costs (e.g., purification of desired enantiomers) and a more efficient overall synthesis, which can offset the higher initial catalyst cost, particularly in the synthesis of high-value pharmaceutical intermediates.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon published results. Below are representative experimental protocols for the synthesis of this compound and its application in an asymmetric Michael addition.
Synthesis of this compound from L-Proline
A common route to this compound involves the formylation of L-proline followed by reduction.
-
Formylation: 5.0 g of L-proline is dissolved in 92 mL of 97% formic acid at 5-10°C. 30 mL of acetic anhydride (B1165640) is added slowly, and the mixture is stirred for 2 hours. The reaction is quenched with 35 mL of ice water, and the solvent is evaporated to yield (S)-(-)-N-formylproline.
-
Reduction: The crude (S)-(-)-N-formylproline is dissolved in 20 mL of tetrahydrofuran (B95107) (THF) and added slowly to a suspension of 8.23 g of lithium aluminum hydride in 125 mL of THF, maintaining a gentle reflux. The reaction is refluxed for 48 hours.
-
Workup: The reaction is cooled and quenched by the sequential addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide, and 25 mL of water. The resulting mixture is filtered, and the filtrate is dried and concentrated.
-
Purification: The crude product is purified by bulb-to-bulb distillation to afford this compound.[13]
Asymmetric Michael Addition of Propanal to Nitrostyrene
This protocol utilizes a diarylprolinol silyl ether catalyst, a derivative of this compound.
-
Reaction Setup: To a solution of nitrostyrene (1.0 mmol) and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol) in hexane (B92381) (1.0 mL) at 0°C, add propanal (10 mmol).
-
Reaction: Stir the reaction mixture at 0°C for 5 hours.
-
Quenching and Extraction: Quench the reaction with 1N aqueous HCl and extract the organic materials with an appropriate solvent.
-
Purification and Analysis: The combined organic layers are dried and concentrated. The product is purified by column chromatography. The yield, diastereomeric ratio, and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis.[3]
Visualizing the Catalytic Pathway and Workflow
To better understand the underlying mechanisms and decision-making processes, the following diagrams illustrate the enamine catalytic cycle and a logical workflow for a cost-benefit analysis.
Conclusion
The selection of a chiral catalyst is a multifaceted decision that requires a careful balance of performance and cost. This compound and its derivatives, particularly the highly effective diarylprolinol silyl ethers, offer exceptional stereocontrol in key asymmetric reactions, making them invaluable tools for the synthesis of complex chiral molecules. However, their higher cost compared to the readily available and inexpensive L-proline necessitates a thorough cost-benefit analysis.
For early-stage research and development where high purity of a single enantiomer is critical, the superior performance of this compound derivatives may justify the expense. For large-scale industrial production, the economic advantages of L-proline are compelling, provided the desired stereoselectivity can be achieved. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, the value of the final product, and the overall economic and sustainability goals of the project. This guide provides the foundational data and framework to make that informed decision.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 4. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bulksupplements.com [bulksupplements.com]
- 8. BulkSupplements L-Proline Powder - Amino Acid Supplement, Proline Supplement - Unflavored, 2g per Serving, 5kg (11 lbs) - Walmart.com [walmart.com]
- 9. Bulk L-Proline Powder USP [herbstoreusa.com]
- 10. chemimpex.com [chemimpex.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether | BoroPharm Inc. [boropharm.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
Reproducibility and Performance of N-Methyl-L-prolinol in Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable and reproducible methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, with profound implications for the pharmaceutical and fine chemical industries. Among the arsenal (B13267) of tools available to the synthetic chemist, organocatalysis has emerged as a powerful and often more sustainable alternative to traditional metal-based catalysis. Within this field, chiral amines derived from natural amino acids have garnered significant attention. This guide provides a comparative analysis of N-Methyl-L-prolinol and its derivatives as organocatalysts, focusing on their performance and reproducibility in key asymmetric transformations, namely the Michael addition and aldol (B89426) reaction. We present a summary of quantitative data from the literature, detailed experimental protocols, and visualizations of the underlying catalytic cycles to aid in catalyst selection and reaction optimization.
Performance in Asymmetric Reactions: A Quantitative Comparison
This compound and its derivatives, particularly diarylprolinol silyl (B83357) ethers, have proven to be highly effective catalysts for a variety of asymmetric transformations.[1] Their efficacy stems from their ability to form nucleophilic enamine intermediates with carbonyl compounds, which then react with electrophiles in a stereocontrolled manner.[1][2] The bulky substituents on the catalyst backbone effectively shield one face of the enamine, leading to high levels of enantioselectivity.[1]
Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes and ketones to nitroolefins is a benchmark reaction for evaluating the performance of organocatalysts. The following tables summarize the performance of this compound derivatives and compare them with the parent L-proline catalyst.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Aldehyde | Nitroolefin | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| This compound derivative | Propanal | trans-β-nitrostyrene | CH₂Cl₂ | 10 | 7 | 99 | 75:25 | 79 | [1] |
| Diarylprolinol silyl ether | n-Pentanal | trans-β-nitrostyrene | Water | 3 | 24 | 85 | 94:6 | 98 | [3] |
| Diarylprolinol silyl ether | Propanal | trans-β-nitrostyrene | Toluene | 20 | 1 | 82 | 92:8 | 99 | [4] |
| L-Proline | Cyclohexanone | trans-β-nitrostyrene | EtOH | 30 | 48 | 50 | - | 59 | [5] |
Table 2: Asymmetric Michael Addition of Ketones to Nitroolefins
| Catalyst | Ketone | Nitroolefin | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline-derived CIL | Cyclohexanone | trans-β-nitrostyrene | EtOH | 30 | 48 | 50 | - | 59 | [5] |
| Prolineamide | Cyclohexanone | trans-β-nitrostyrene | H₂O/EA | 20 | 240-336 | 75 | 94:6 | 80 | [6] |
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is another fundamental carbon-carbon bond-forming reaction where prolinol-derived catalysts have demonstrated significant utility.
Table 3: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Catalyst | Ketone | Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| L-Prolinamide (B555322) | Acetone | 4-Nitrobenzaldehyde | Neat | 20 | 48 | 66 | - | 93 | [7] |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | MeOH/H₂O | 10 | 30 | 78 | 90:10 | 95 | [8] |
| Diarylprolinol | Acetaldehyde | - (self-aldol) | NMP | 10 | - | 56 | - | 82 | [9] |
Experimental Protocols
To ensure the reproducibility of the cited results, detailed experimental methodologies are crucial. Below are representative protocols for the asymmetric Michael addition and aldol reactions.
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This general procedure is adapted from the literature for reactions catalyzed by this compound derivatives.[1]
Materials:
-
This compound derivative (or other pyrrolidine-based organocatalyst)
-
Aldehyde
-
Nitroalkene
-
Solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Internal standard for NMR analysis (optional)
Procedure:
-
To a stirred solution of the nitroalkene (0.2 mmol) in the chosen solvent (2 mL) at room temperature, add the aldehyde (0.4 mmol, 2 equivalents).
-
Add the organocatalyst (0.02 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or ¹H NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Aldol Reaction of a Ketone with an Aldehyde
This protocol is a general representation of the L-prolinamide catalyzed direct aldol reaction.[7]
Materials:
-
L-Prolinamide catalyst
-
Aldehyde
-
Anhydrous Ketone (used as solvent and reactant)
-
Saturated aqueous ammonium (B1175870) chloride
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To the anhydrous ketone (1 mL), add the aldehyde (0.5 mmol) and the L-prolinamide catalyst (20 mol%).
-
Stir the mixture at the desired temperature (e.g., -25 °C) for 24–48 hours (monitor by TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to obtain the pure aldol adduct.
Mechanistic Insights and Visualizations
The catalytic activity of this compound and its derivatives in these reactions is predominantly explained by the enamine catalytic cycle.
Caption: Generalized enamine catalytic cycle for this compound catalyzed reactions.
The following diagram illustrates a typical experimental workflow for these asymmetric reactions.
Caption: General experimental workflow for asymmetric synthesis using this compound.
Conclusion
This compound and its derivatives, especially diarylprolinol silyl ethers, are highly effective and reproducible organocatalysts for asymmetric Michael additions and aldol reactions. The data presented in this guide demonstrates their ability to achieve high yields and excellent stereoselectivities under relatively mild conditions. Compared to the parent L-proline, these modified catalysts often exhibit superior performance, which is attributed to their enhanced solubility and steric properties. The provided experimental protocols and mechanistic diagrams offer a practical framework for researchers to implement and optimize these powerful synthetic transformations in their own laboratories. The continued exploration of prolinol-based catalysts holds significant promise for the development of even more efficient and selective methods for the synthesis of complex chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Methods for Validating N-Methyl-L-prolinol Purity
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-L-prolinol is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Ensuring its chemical and enantiomeric purity is paramount for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key spectroscopic and chromatographic methods for the validation of this compound purity, complete with experimental protocols and comparative data to aid researchers in selecting the most appropriate techniques for their needs.
Overview of Analytical Techniques
The purity of this compound is assessed for two primary attributes: the presence of chemical impurities related to its synthesis and the proportion of its undesired enantiomer, N-Methyl-D-prolinol. A combination of spectroscopic and chromatographic methods is typically employed for a comprehensive purity profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, enabling the identification and quantification of the primary compound and any organic impurities containing protons or carbon-13.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule. It is a rapid and non-destructive technique useful for confirming the identity of this compound and detecting gross impurities with different functional groups.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides structural information through fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC-MS), it is a powerful tool for identifying and quantifying volatile impurities.
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric purity. This technique separates the L- and D-enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.).
Comparison of Method Performance
The choice of analytical method depends on the specific purity attribute being assessed. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Technique | Attribute Measured | Strengths | Limitations |
| ¹H and ¹³C NMR | Chemical Purity, Structural Confirmation | - High structural resolution- Quantitative for known impurities- Non-destructive | - Lower sensitivity compared to MS- May not detect non-protonated or low-level impurities |
| FTIR Spectroscopy | Identity Confirmation, Functional Group Analysis | - Fast and simple- Non-destructive- Good for raw material screening | - Not quantitative- Limited ability to detect structurally similar impurities |
| Mass Spectrometry (GC-MS) | Chemical Purity, Impurity Identification | - High sensitivity and selectivity- Capable of identifying unknown volatile impurities | - Destructive- May require derivatization for non-volatile impurities |
| Chiral HPLC | Enantiomeric Purity | - High accuracy and precision for enantiomers- Well-established methods for proline derivatives | - May require method development- this compound lacks a strong UV chromophore, potentially requiring derivatization for high sensitivity |
Spectroscopic and Chromatographic Profiles of this compound
A thorough understanding of the expected spectroscopic and chromatographic data for pure this compound is essential for accurate purity assessment.
NMR Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides a unique fingerprint of the molecule. The chemical shifts and coupling constants of the protons are sensitive to the chemical environment, allowing for the identification of the compound and potential impurities.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
FTIR Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| C-H (alkane) | Stretching | 2850-3000 |
| C-N (amine) | Stretching | 1000-1250 |
| C-O (alcohol) | Stretching | 1000-1200 |
Mass Spectrometry
The electron ionization mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 115, corresponding to its molecular weight.[1][2][3] The fragmentation pattern provides further structural confirmation. A prominent fragment is often observed at m/z 84, resulting from the loss of the hydroxymethyl group (-CH₂OH).
Experimental Workflow for Purity Analysis
Caption: General workflow for validating the purity of this compound.
Identification and Control of Impurities
Impurities in this compound typically originate from the starting materials, reagents, or byproducts of the synthesis process. A common synthetic route involves the reduction of an N-substituted L-proline derivative.
Potential Impurities
-
L-proline: Unreacted starting material.
-
N-formylproline: An intermediate in some synthetic pathways.
-
N-Methyl-D-prolinol: The undesired enantiomer.
-
Residual Solvents: From the reaction and purification steps.
-
Byproducts from Reducing Agents: Such as those from lithium aluminum hydride (LiAlH₄).[4][5]
Spectroscopic Signatures of Key Impurities
| Impurity | ¹H NMR | FTIR (cm⁻¹) | MS (m/z) |
| L-proline | Characteristic peaks for the pyrrolidine (B122466) ring and a carboxylic acid proton.[6][7][8][9] | Broad O-H stretch (acid) ~2500-3300, C=O stretch (acid) ~1700-1725.[5][6][10] | Molecular ion at 115.[6] |
| N-formylproline | Presence of a formyl proton signal (~8 ppm). | C=O stretch (amide) ~1650-1680. | Molecular ion at 143. |
Logical Flow for Impurity Identification
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-Proline(147-85-3) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. bmse000047 L-Proline at BMRB [bmrb.io]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
A Comparative Review of N-Methyl-L-prolinol and its Derivatives in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, chiral pyrrolidine-based catalysts have established themselves as a cornerstone for the stereoselective synthesis of complex organic molecules. Among these, N-Methyl-L-prolinol and its derivatives have garnered significant attention due to their versatility and high efficiency in a variety of carbon-carbon bond-forming reactions. This guide provides an objective comparison of the performance of this compound-derived catalysts with other notable alternatives in key asymmetric transformations, supported by experimental data from peer-reviewed literature.
Introduction to this compound
This compound is a chiral amino alcohol readily synthesized from the naturally occurring amino acid, L-proline.[1][2] Its structure features a pyrrolidine (B122466) ring with a methyl group on the nitrogen atom and a hydroxymethyl group at the C-2 position, which imparts its chirality and catalytic activity.[2] This scaffold has been extensively explored, leading to the development of highly effective organocatalysts, most notably the diarylprolinol silyl (B83357) ethers, often referred to as Hayashi-Jørgensen catalysts.[3][4] These catalysts operate primarily through an enamine or iminium ion-based mechanism, mimicking the function of natural aldolase (B8822740) enzymes.[5][6]
Performance in Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes to nitroolefins is a fundamental C-C bond-forming reaction for the synthesis of enantioenriched γ-nitroaldehydes, valuable precursors to various biologically active compounds. Catalysts derived from this compound, particularly its silyl ether derivatives, have demonstrated excellent performance in this transformation. The bulky substituents on the silyl ether effectively shield one face of the enamine intermediate, leading to high enantioselectivity.[5]
A comparative analysis of catalysts derived from this compound and its structural isomer, (S)-(1-Methylpyrrolidin-3-YL)methanol, reveals a significant disparity in research, with a notable scarcity of data on the catalytic performance of the latter.[5]
Table 1: Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene
| Catalyst | Aldehyde | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| Diarylprolinol Silyl Ether (Hayashi-Jørgensen type) | Propanal | 95 | 95:5 | 98 | [3] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Propanal | 92 | 93:7 | 96 | [3] |
| L-Proline | Propanal | 75 | 90:10 | 70 | [7] |
| Tripeptide Catalyst | Propanal | 94 | 5:95 (anti) | 97 (anti) | [8] |
| Morpholine-based Catalyst I | Propanal | 99 | >99:1 | 99 | [9] |
Performance in Asymmetric Aldol (B89426) Reaction
The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. Prolinol-derived catalysts have been successfully employed in direct asymmetric aldol reactions, offering a more atom-economical approach compared to traditional methods requiring pre-formed enolates.[3] The performance of these catalysts is often superior to that of unmodified L-proline, particularly in terms of enantioselectivity and reaction rate, which can be attributed to enhanced solubility and steric control.[10][11]
Table 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Neat | 98 | 95:5 | 99 | [3] |
| L-Prolinamide Derivative 3h | Acetone (B3395972) | 66 | - | 93 | [10] |
| L-Proline | DMSO | 68 | - | 76 | [12] |
| Proline Derivative 2 | Neat | 95 | 95:5 | 96 | [1] |
| L-Tryptophan-based Nanoparticles | Neat | >95 | 94:6 | >86 | [13] |
Performance in Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a key method for the synthesis of chiral β-amino carbonyl compounds, which are important building blocks for pharmaceuticals. Proline and its derivatives catalyze this reaction via an enamine mechanism, where the catalyst reacts with a ketone to form a nucleophilic enamine that then attacks an electrophilic imine.[14] While (S)-proline typically yields syn-products, derivatives have been designed to favor the formation of anti-products with high diastereoselectivity and enantioselectivity.[15]
Table 3: Asymmetric Mannich Reaction of Aldehydes with N-PMP-protected α-Imino Esters
| Catalyst | Aldehyde | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Propanal | 92 | 97:3 | >99 | [15] |
| (S)-Proline | Propanal | - | (syn-selective) | - | [15] |
| Diarylprolinol Silyl Ether | Various | Good | Excellent (anti) | Excellent | [16] |
Experimental Protocols
General Procedure for Asymmetric Michael Addition
To a stirred solution of the nitroolefin (0.2 mmol) in the chosen solvent (e.g., Dichloromethane, 2 mL) at room temperature, the aldehyde (0.4 mmol, 2 equivalents) is added. The organocatalyst (e.g., a derivative of this compound, 0.02 mmol, 10 mol%) is then added. The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or ¹H NMR spectroscopy. Upon completion, the reaction mixture is concentrated under reduced pressure. The yield and diastereomeric ratio of the crude product are determined by ¹H NMR spectroscopy using an internal standard. The enantiomeric excess is determined by chiral HPLC analysis.[5]
General Procedure for Asymmetric Aldol Reaction
To a stirred solution of the catalyst (10-20 mol%) in a specific solvent, the aldehyde (0.25 mmol) and acetone (1.25 mmol) are added, in the presence of an additive (10 mol%) if required, at a temperature ranging from -10 to 25 °C. The solution is stirred for 24–72 hours. The reaction is quenched with a saturated ammonium (B1175870) chloride solution and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with water and dried over anhydrous MgSO₄. The solvent is removed under reduced pressure, and the crude product is analyzed to determine yield and stereoselectivity.[12]
General Procedure for Asymmetric Mannich Reaction
To a solution of N-PMP-protected α-imino ester (0.25 mmol, 1 equivalent) and an aldehyde (0.5 mmol, 2 equivalents) in anhydrous DMSO (2.5 mL), the catalyst (e.g., (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, 0.0125 mmol, 5 mol%) is added. The mixture is stirred at room temperature. The diastereomeric ratio is determined by ¹H NMR of the crude reaction mixture. The enantiomeric excess of the product is determined by chiral-phase HPLC analysis.[15]
Mechanistic Insights and Visualizations
The high stereoselectivity observed with this compound derived catalysts is attributed to the formation of a sterically constrained transition state. In the enamine-mediated catalytic cycle, the catalyst forms an enamine with the carbonyl donor. The bulky substituents on the catalyst then direct the approach of the electrophile to one face of the enamine, leading to the observed stereochemical outcome.
Caption: Generalized enamine catalytic cycle for this compound derivatives.
The stereochemical outcome is determined by the transition state of the C-C bond formation. The bulky group (R) on the catalyst effectively blocks one face of the enamine, forcing the electrophile to approach from the less hindered face.
Caption: Model of the stereodetermining transition state.
Conclusion
This compound and its derivatives, particularly the Hayashi-Jørgensen catalysts, are highly effective and versatile organocatalysts for a range of asymmetric transformations. They consistently provide high yields and excellent stereoselectivities in Michael additions, aldol reactions, and Mannich reactions. While L-proline remains a cost-effective option, its N-methylated and further derivatized counterparts often offer superior performance, especially in terms of enantioselectivity and applicability in a wider range of solvents. The rational design of these catalysts continues to be a fruitful area of research, leading to the development of catalysts with tailored reactivity and selectivity for specific applications in pharmaceutical and fine chemical synthesis.
References
- 1. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [scirp.org]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - New advances in asymmetric organocatalysis II [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07244K [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Methyl-L-prolinol: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of N-Methyl-L-prolinol (CAS RN: 34381-71-0), a chiral amino alcohol commonly used in pharmaceutical and fine chemical synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Before handling, it is imperative that personnel are equipped with appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Summary of Physical and Chemical Properties
A clear understanding of the chemical's properties is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 34381-71-0 |
| Molecular Formula | C₆H₁₃NO |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 64-66 °C @ 11 Torr |
| Flash Point | 146 °F |
| Density | 0.9743 g/cm³ @ 20 °C |
| Solubility | Soluble in water |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3][4] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[5]
1. Waste Collection and Storage:
- Collect waste this compound in a dedicated, properly labeled, and sealed container.
- The container should be made of a material compatible with the chemical.
- Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][6]
- Ensure the storage area is segregated from incompatible materials.
2. Chemical Incompatibilities:
- This compound is incompatible with:
- Strong oxidizing agents
- Strong acids
- Acid chlorides
- Acid anhydrides
- Avoid contact with these materials during storage and disposal to prevent vigorous reactions.
3. Spill Management:
- In the event of a spill, evacuate non-essential personnel from the area.
- Remove all sources of ignition.
- Ventilate the area.
- Wear the appropriate PPE as outlined above.
- Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
- Collect the absorbed material into a suitable container for disposal.
- Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
4. Final Disposal:
- Arrange for the collection of the waste by a licensed chemical waste disposal company.
- Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.
- Ensure that the disposal process is in full compliance with all local, regional, and national environmental regulations.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-Methyl-L-prolinol
Comprehensive Safety Protocol: Handling N-Methyl-L-prolinol
This guide provides essential safety and logistical information for the handling and disposal of this compound, ensuring the safety of researchers, scientists, and drug development professionals. The following procedures are designed to minimize exposure risk and establish a secure operational workflow.
This compound is recognized as a combustible liquid that can cause irritation to the skin, eyes, and respiratory system[1][2]. Adherence to the subsequent personal protective equipment (PPE) guidelines and handling protocols is imperative for safe laboratory practices.
Hazard Identification and PPE Specifications
A summary of the hazards associated with this compound is presented below, alongside the recommended personal protective equipment.
| Hazard Classification | Description | Recommended PPE |
| Skin Irritation (Category 2) | Causes skin irritation upon contact[1][2]. | Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Always inspect gloves for integrity before use. Protective Clothing: Lab coat or chemical-resistant apron. Wear appropriate protective clothing to prevent skin exposure[3][4]. |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation[1][2]. | Eye Protection: Tightly fitting safety goggles or a face shield conforming to EU Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133[3][4][5]. |
| Respiratory Irritation (Category 3) | May cause respiratory irritation if inhaled[1][2]. | Respiratory Protection: Use only in a well-ventilated area[1][2]. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator may be required[6]. |
| Combustible Liquid | The substance is a combustible liquid. | Engineering Controls: Handle away from open flames, hot surfaces, and sources of ignition[3]. Use non-sparking tools[2][4]. |
Operational Plan: Procedural PPE Protocols
Proper donning and doffing of PPE are critical to prevent chemical exposure. Follow these step-by-step procedures meticulously.
Donning PPE Protocol (Putting On)
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Protective Clothing: Put on a clean lab coat or chemical-resistant apron.
-
Respiratory Protection (if required): If working outside of a well-ventilated area or if there is a risk of aerosol generation, don a fitted respirator.
-
Eye and Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing PPE Protocol (Taking Off)
-
Gloves: Remove gloves first, peeling them off from the cuff downwards without touching the outer surface with bare skin.
-
Hand Hygiene: Perform hand hygiene.
-
Protective Clothing: Remove the lab coat or apron by folding it inward, containing any potential contaminants.
-
Eye and Face Protection: Remove safety goggles or face shield from the back.
-
Respiratory Protection (if used): Remove the respirator.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for the appropriate selection and use of PPE when handling this compound.
Caption: Workflow for PPE selection and use when handling this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Chemical Waste: Unused this compound and solutions containing it should be collected in a designated, properly labeled, and sealed waste container. This container should be stored in a cool, dry, and well-ventilated area away from incompatible materials[1][2].
-
Contaminated PPE: Disposable gloves, lab coats, and other contaminated materials must be disposed of as hazardous waste. Place them in a designated chemical waste container immediately after use.
-
Disposal Method: All waste must be disposed of through an approved waste disposal plant[2]. Do not discharge into sewer systems[4]. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: First-Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1]. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove and wash contaminated clothing and gloves before reuse. Get medical attention if irritation occurs[1][2]. |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor[2]. |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention[6]. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
